Product packaging for Disodium pamoate monohydrate(Cat. No.:CAS No. 71607-30-2)

Disodium pamoate monohydrate

Cat. No.: B1493897
CAS No.: 71607-30-2
M. Wt: 450.3 g/mol
InChI Key: DNQSGXVJKQBSMT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disodium pamoate monohydrate is a useful research compound. Its molecular formula is C23H16Na2O7 and its molecular weight is 450.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16Na2O7 B1493897 Disodium pamoate monohydrate CAS No. 71607-30-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2Na.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQSGXVJKQBSMT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Na2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043796
Record name Sodium 4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylate) hydrate (2:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71607-30-2
Record name Disodium pamoate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylate) hydrate (2:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISODIUM PAMOATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL7OV5621O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Disodium Pamoate Monohydrate in Long-Acting Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pamoate, the salt of pamoic acid, is a critical excipient in pharmaceutical development, primarily utilized to create long-acting injectable (LAI) formulations of basic active pharmaceutical ingredients (APIs). Its utility stems from its ability to significantly reduce the aqueous solubility of drugs, thereby enabling a sustained-release profile upon intramuscular or subcutaneous administration. This technical guide provides an in-depth exploration of the mechanism of action of disodium pamoate monohydrate in drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in the formulation and development of durable drug delivery systems.

Core Mechanism of Action: Solubility Reduction for Sustained Release

The fundamental principle behind the use of this compound in long-acting drug delivery is the formation of a sparingly soluble salt with a basic drug.[1][2] Pamoic acid is a dicarboxylic acid with two acidic protons, allowing it to form salts with basic drugs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[2][3]

Upon intramuscular or subcutaneous injection, the formulated drug-pamoate salt particles form a depot at the injection site.[4] The surrounding aqueous physiological fluids have a very limited capacity to dissolve this salt. The slow dissolution of the drug-pamoate salt into the interstitial fluid is the rate-limiting step for drug absorption into the systemic circulation.[4] Once dissolved, the salt dissociates into the active drug molecule and the pamoate counterion. The free drug is then absorbed into the bloodstream, providing a sustained therapeutic effect over an extended period, which can range from weeks to months.[4][5] This mechanism is particularly advantageous for drugs requiring chronic administration, as it improves patient compliance by reducing dosing frequency.

This sustained release is in stark contrast to highly soluble salts, such as hydrochloride (HCl) salts, which dissolve rapidly and are absorbed quickly, leading to a much shorter duration of action. The significant difference in solubility between pamoate and other salts is a key determinant in achieving a long-acting profile. For instance, the formation of a lurasidone pamoate salt resulted in a 233-fold decrease in solubility compared to its hydrochloride salt.[1]

Physicochemical Properties of Pamoic Acid and Pamoate Salts

A thorough understanding of the physicochemical properties of pamoic acid and the resulting drug-pamoate salts is crucial for formulation development.

PropertyValue/DescriptionReference
Chemical Name 4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt monohydrate
Molecular Formula C23H14Na2O6·H2O
Molecular Weight 450.3 g/mol (monohydrate)[2]
Pamoic Acid pKa1 2.51[3]
Pamoic Acid pKa2 3.1[3]
Solubility of Pamoic Acid Practically insoluble in water, ethanol, ether, and benzene. Sparingly soluble in THF, nitrobenzene, and pyridine.[6]
Salt Formation Forms sparingly soluble salts with basic drugs. The stoichiometry (e.g., 1:1 or 2:1 drug-to-pamoate ratio) depends on the specific drug and the conditions of salt formation.[1][2][3]
Solid-State Form Drug-pamoate salts are often crystalline or amorphous. The solid-state characteristics can influence the dissolution rate and, consequently, the drug release profile.

Quantitative Data: Pharmacokinetic Profiles

The impact of formulating drugs as pamoate salts is evident in their pharmacokinetic profiles, which are characterized by a delayed time to maximum concentration (Tmax) and a significantly prolonged half-life (t1/2) compared to their more soluble counterparts.

DrugFormulationTmaxCmaxHalf-life (t1/2)Reference
Olanzapine Oral~6 hoursVariable~30 hours[4]
Olanzapine Pamoate Intramuscular Depot2-4 daysProportional to dose~30 days[4]
Aripiprazole Oral3-5 hoursVariable~75 hours
Aripiprazole Pamoate Intramuscular Depot5-7 daysDose-dependent29.7 - 46.5 days
Risperidone Oral1-2 hoursVariable~3-6 hours (active moiety)[4]
Risperidone Microspheres (PLGA) Intramuscular Depot4-6 weeks (peak)Dose-dependent3-6 days (active moiety)[4]

Experimental Protocols

Synthesis of a Drug-Pamoate Salt (General Protocol)

This protocol provides a general method for the synthesis of a drug-pamoate salt. The specific solvents, temperatures, and stoichiometry may need to be optimized for a particular API.

  • Dissolution of Reactants:

    • Dissolve the basic drug (free base) in a suitable organic solvent (e.g., ethanol, DMSO, or a mixture). Acidification with a small amount of an acid like acetic acid may be necessary to aid dissolution.[5]

    • In a separate vessel, prepare a solution of disodium pamoate in a mixture of water and a co-solvent like ethanol.[5]

  • Salt Formation and Precipitation:

    • Slowly add the disodium pamoate solution to the stirred solution of the drug.

    • The drug-pamoate salt will precipitate out of the solution. The mixture may be stirred at room temperature for several hours to ensure complete precipitation.[3]

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with the reaction solvent and then with water to remove any unreacted starting materials and impurities.

    • Further washing with a non-solvent like diethyl ether can be performed to aid in drying.[5]

  • Drying:

    • Dry the purified drug-pamoate salt under vacuum at an elevated temperature (e.g., 40-60°C) to a constant weight.[3]

In Vitro Dissolution Testing for Long-Acting Injectable Suspensions

Given the very low solubility of pamoate salts, specialized dissolution methods are required to assess the in vitro release profile. The USP Apparatus 4 (flow-through cell) is often recommended for extended-release injectable suspensions.[7]

  • Apparatus: USP Apparatus 4 (Flow-Through Cell).

  • Dissolution Medium: A medium that provides sink conditions is necessary. This often includes a surfactant, such as 0.5% to 1% sodium lauryl sulfate (SLS) in a buffered aqueous solution (e.g., phosphate buffer at a physiological pH).[7]

  • Flow Rate: A suitable flow rate (e.g., 4-8 mL/min) should be selected to ensure adequate exposure of the formulation to the dissolution medium without causing excessive turbulence.[7]

  • Sample Preparation: The injectable suspension is carefully loaded into the flow-through cell. For powders for suspension, they are first reconstituted according to the product instructions.

  • Sampling: The eluate is collected at predetermined time points over an extended period (e.g., up to 24-48 hours or longer).

  • Analysis: The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, such as HPLC-UV.

In Vivo Pharmacokinetic Study in a Rat Model

Animal models are essential for evaluating the in vivo performance of long-acting injectable formulations.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be acclimatized to the laboratory conditions before the study.

  • Formulation and Dosing:

    • The drug-pamoate salt is formulated as a suspension for injection in a suitable vehicle.

    • A single dose is administered via intramuscular injection into the gluteal muscle.

  • Blood Sampling:

    • Blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points.

    • A typical sampling schedule for a long-acting formulation might include: 0 (pre-dose), 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-dose.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS for high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and apparent half-life using non-compartmental analysis.

Visualizing the Mechanism and Workflow

Mechanism of Sustained Release from a Pamoate Salt Depot

Sustained_Release_Mechanism cluster_InjectionSite Intramuscular/Subcutaneous Injection Site cluster_SystemicCirculation Systemic Circulation DrugPamoateSalt Drug-Pamoate Salt Depot (Low Solubility) DissolvedDrugPamoate Dissolved Drug-Pamoate DrugPamoateSalt->DissolvedDrugPamoate Slow Dissolution (Rate-Limiting Step) FreeDrug Free Drug DissolvedDrugPamoate->FreeDrug Dissociation PamoateIon Pamoate Ion DissolvedDrugPamoate->PamoateIon AbsorbedDrug Absorbed Drug in Bloodstream FreeDrug->AbsorbedDrug Absorption TherapeuticEffect Sustained Therapeutic Effect AbsorbedDrug->TherapeuticEffect Distribution to Target Site

Caption: Mechanism of sustained drug release from a pamoate salt depot injection.

Experimental Workflow for Development and Characterization

Experimental_Workflow SaltSynthesis Drug-Pamoate Salt Synthesis PhysicochemicalChar Physicochemical Characterization (XRPD, DSC, Particle Size) SaltSynthesis->PhysicochemicalChar FormulationDev Formulation Development (Suspension Vehicle) PhysicochemicalChar->FormulationDev InVitroRelease In Vitro Release Testing (Dissolution) FormulationDev->InVitroRelease InVivoPK In Vivo Pharmacokinetic Study (Animal Model) InVitroRelease->InVivoPK In Vitro-In Vivo Correlation (IVIVC) Assessment DataAnalysis Data Analysis and Pharmacokinetic Modeling InVivoPK->DataAnalysis FinalFormulation Final Long-Acting Formulation DataAnalysis->FinalFormulation

Caption: Workflow for the development and characterization of a disodium pamoate-based LAI.

Conclusion

This compound is a well-established and highly effective tool for formulating long-acting injectable drugs. Its mechanism of action, centered on the principle of forming sparingly soluble salts, allows for the development of depot injections that can provide therapeutic drug levels for extended durations. A comprehensive understanding of the physicochemical properties of pamoate salts, coupled with robust in vitro and in vivo characterization, is essential for the successful development of these advanced drug delivery systems. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically approach the formulation and evaluation of novel long-acting therapies utilizing disodium pamoate.

References

An In-Depth Technical Guide to the Physicochemical Properties of Disodium Pamoate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pamoate monohydrate, the hydrated sodium salt of pamoic acid, is a crucial excipient in the pharmaceutical industry.[1][2][3] Its primary application lies in its ability to form sparingly soluble salts with active pharmaceutical ingredients (APIs), thereby enabling the development of long-acting and sustained-release drug formulations.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and visual representations of its applications and biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in drug formulation. Key properties are summarized in the tables below.

Table 1: General Physicochemical Properties
PropertyValueReference
Chemical Name disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate[1][2][3]
Synonyms Disodium embonate monohydrate[2]
CAS Number 71607-30-2[1][3]
Molecular Formula C₂₃H₁₆Na₂O₇[1][2][3]
Molecular Weight 450.3 g/mol [1][2][3]
Appearance White crystalline powder[1]
Table 2: Solubility Data
SolventSolubilityReference
Water43 g/L at 20°C (anhydrous form)[5]
Dimethyl Sulfoxide (DMSO)≥28.6 mg/mL (anhydrous form)[5]
EthanolInsoluble (anhydrous form)[5]
Table 3: Thermal Properties
PropertyValueReference
Melting Point ≥300 °C (decomposes) for anhydrous form[5][6]

Note: A specific melting point for the monohydrate form is not explicitly stated in the reviewed literature. Thermal analysis would reveal an endothermic event corresponding to the loss of water of hydration prior to the melting/decomposition of the anhydrous form.[4]

Table 4: Acidity
PropertyValueReference
pKa (Pamoic Acid) 2.67 ± 0.30 (Predicted)[6]

Note: The pKa value is for the parent compound, pamoic acid. This value is critical in understanding salt formation reactions.

Experimental Protocols

Detailed experimental protocols are vital for the accurate characterization of this compound. The following sections outline the methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the water content and thermal stability of this compound.

Methodology:

  • Calibrate the TGA/DSC instrument for temperature and heat flow.[7]

  • Accurately weigh 5-10 mg of the this compound sample into an aluminum pan.[8]

  • Place the sample pan and an empty reference pan into the instrument.

  • Heat the sample from ambient temperature to above 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.[9]

  • Record the weight loss as a function of temperature (TGA) and the differential heat flow between the sample and reference (DSC).[10]

  • The initial weight loss step in the TGA curve corresponds to the loss of water of hydration, which can be quantified.[11] The DSC curve will show an endothermic peak associated with this dehydration, followed by thermal events related to the melting and/or decomposition of the anhydrous salt.[4][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and confirm its chemical structure.

Methodology:

  • Ensure the sample is dry to avoid interference from adsorbed water.

  • Prepare the sample using an appropriate technique, such as creating a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a translucent disk.

  • Place the sample in the FTIR spectrometer.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.[12]

  • Interpret the resulting spectrum by identifying characteristic absorption bands for functional groups such as O-H (from the water of hydration and hydroxyl groups), C=O (from the carboxylate), C=C (from the aromatic rings), and C-H.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

Methodology:

  • Dissolve an appropriate amount of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process and analyze the spectra to identify the chemical shifts, coupling constants, and integration of the signals, which will correspond to the different protons and carbons in the molecule.

Powder X-ray Diffraction (PXRD)

Objective: To characterize the crystalline structure of this compound.

Methodology:

  • Grind the sample to a fine powder to ensure random orientation of the crystallites.

  • Mount the powdered sample onto a sample holder.

  • Place the sample in the PXRD instrument.

  • Collect the diffraction pattern over a specific range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (typically Cu Kα).

  • The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form of this compound.[16][17]

Signaling Pathway and Application Workflow

While disodium pamoate itself is generally considered an inactive carrier, its parent molecule, pamoic acid, has been shown to be a potent agonist of the G protein-coupled receptor 35 (GPR35). This interaction triggers downstream signaling cascades with potential therapeutic implications.

GPR35 Signaling Pathway Activated by Pamoate

The activation of GPR35 by the pamoate anion initiates a signaling cascade involving G proteins, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and the recruitment of β-arrestin2.[18][19][20] This pathway is implicated in anti-inflammatory and antinociceptive effects.

GPR35_Signaling_Pathway Pamoate Pamoate GPR35 GPR35 Pamoate->GPR35 Binds to G_protein Gαi/o & Gβγ GPR35->G_protein Activates beta_arrestin β-arrestin2 Recruitment GPR35->beta_arrestin Promotes ERK_activation ERK1/2 Phosphorylation G_protein->ERK_activation Leads to downstream_effects Anti-inflammatory & Antinociceptive Effects ERK_activation->downstream_effects beta_arrestin->downstream_effects

GPR35 signaling cascade initiated by pamoate.
Workflow for Sustained-Release Formulation

The primary utility of this compound in drug development is the creation of low-solubility salts of APIs, which is fundamental to formulating sustained-release dosage forms.[4][21][22][23][24] This process significantly reduces the dissolution rate of the API, allowing for prolonged therapeutic effects.

Sustained_Release_Workflow start Start: Soluble API Salt (e.g., Hydrochloride) mixing Salt Metathesis Reaction in Solution start->mixing dsp Disodium Pamoate Monohydrate Solution dsp->mixing precipitation Precipitation of Low-Solubility API-Pamoate Salt mixing->precipitation isolation Isolation & Purification (Filtration, Washing, Drying) precipitation->isolation formulation Formulation into Sustained-Release Dosage Form (e.g., Depot Injection) isolation->formulation end End: Long-Acting Therapeutic Effect formulation->end

References

An In-depth Technical Guide to the Synthesis and Characterization of Disodium Pamoate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pamoate monohydrate, the disodium salt of pamoic acid, is a critical excipient in the pharmaceutical industry, primarily utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs). This property is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations, which offer the benefits of reduced dosing frequency, improved patient compliance, and potentially enhanced therapeutic outcomes. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and in-depth analysis of its physicochemical properties.

Introduction

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative that can form stable salts with basic drug molecules. The disodium salt, particularly in its monohydrate form (C₂₃H₁₆Na₂O₇, MW: 450.34 g/mol ), has garnered significant attention in drug development.[1][2] The formation of a pamoate salt with an API drastically reduces its aqueous solubility, a key factor in creating depot formulations for sustained drug release.[1] This guide will delve into the synthesis of this compound via a neutralization reaction and its subsequent characterization using a suite of analytical techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the neutralization of pamoic acid with a sodium-containing base, followed by controlled crystallization to isolate the monohydrate form.[2]

Synthesis Workflow

Synthesis_Workflow Pamoic_Acid Pamoic Acid Reaction_Mixture Reaction Mixture Pamoic_Acid->Reaction_Mixture Sodium_Hydroxide Sodium Hydroxide Solution Sodium_Hydroxide->Reaction_Mixture Crystallization Crystallization (10-25°C) Reaction_Mixture->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Product Disodium Pamoate Monohydrate Drying->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

  • Pamoic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.

  • Reaction: In a reaction vessel, suspend pamoic acid in deionized water.

  • Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of NaOH (2 moles of NaOH for every 1 mole of pamoic acid) is required for complete neutralization.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The suspension should dissolve to form a clear solution of disodium pamoate.

  • Crystallization: Cool the reaction mixture to 10-25°C to induce crystallization of the monohydrate form.[2] For enhanced control over crystal morphology, a mixture of ethanol and water can be utilized as the crystallization solvent.[2]

  • Isolation: Collect the precipitated crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to obtain the final this compound product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in drug formulation.

PropertyValueReference
Molecular Formula C₂₃H₁₆Na₂O₇[3]
Molecular Weight 450.34 g/mol [2]
Appearance White to off-white crystalline powder[2]
Water Solubility 43 g/L at 20°C
pKa of Pamoic Acid pKa₁ ≈ 2.8, pKa₂ ≈ 4.0

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_solid_state Solid-State Characterization FTIR FTIR Spectroscopy NMR NMR Spectroscopy HPLC HPLC PXRD Powder X-Ray Diffraction Thermal_Analysis Thermal Analysis (DSC/TGA) Product Disodium Pamoate Monohydrate Product->FTIR Structural Confirmation Product->NMR Molecular Structure Product->HPLC Purity Assessment Product->PXRD Crystallinity Product->Thermal_Analysis Hydration State & Thermal Stability

Caption: Analytical workflow for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibrational Mode
3500-2500 (broad)O-H stretching (water and carboxyl)
~3050Aromatic C-H stretching
~2920Aliphatic C-H stretching (CH₂)
~1560Asymmetric COO⁻ stretching
~1400Symmetric COO⁻ stretching
~800-700Aromatic C-H out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

Experimental Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

Expected ¹H NMR Chemical Shifts (in D₂O):

  • ~8.0-7.0 ppm: Aromatic protons of the naphthalene rings.

  • ~4.0 ppm: Methylene bridge protons (-CH₂-).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol:

  • Instrument: A High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm and 370 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Powder X-ray Diffraction (PXRD)

PXRD is a critical technique for confirming the crystalline nature of the material. A representative PXRD pattern for this compound would exhibit sharp peaks, indicating a high degree of crystallinity.

Representative PXRD Data (illustrative):

2θ (degrees)Relative Intensity (%)
6.585
12.8100
15.260
21.075
25.890

Note: This is an illustrative pattern. Actual peak positions and intensities may vary.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability and determine the hydration state of the compound.

Experimental Protocol:

  • Instrument: A simultaneous DSC/TGA instrument.

  • Sample Pan: Aluminum pan.

  • Atmosphere: Nitrogen purge.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 400 °C.

Expected Results:

  • TGA: A weight loss of approximately 4% (corresponding to one molecule of water) is expected upon heating, typically in the range of 100-150°C.

  • DSC: An endothermic peak corresponding to the dehydration process should be observed in the same temperature range as the weight loss in the TGA. Further endothermic or exothermic events at higher temperatures would indicate melting or decomposition.

Application in Drug Development: Sustained Release

The primary application of this compound is in the formation of poorly soluble drug-pamoate salts, which is the cornerstone of many long-acting injectable formulations.

Mechanism of Sustained Release

Sustained_Release cluster_formulation Formulation cluster_administration Administration cluster_release Release & Absorption API Active Pharmaceutical Ingredient (API) Salt Drug_Pamoate_Salt Poorly Soluble Drug-Pamoate Salt (Microcrystals) API->Drug_Pamoate_Salt Disodium_Pamoate Disodium Pamoate Monohydrate Disodium_Pamoate->Drug_Pamoate_Salt Injection Intramuscular Injection Drug_Pamoate_Salt->Injection Depot Formation of Drug Depot Injection->Depot Slow_Dissolution Slow Dissolution of Microcrystals Depot->Slow_Dissolution API_Release Release of Free API Slow_Dissolution->API_Release Absorption Systemic Absorption API_Release->Absorption Therapeutic_Effect Sustained Therapeutic Effect Absorption->Therapeutic_Effect

Caption: Mechanism of sustained drug release from a pamoate salt formulation.

The formation of a drug-pamoate salt via an ion exchange reaction between a salt of a basic drug and disodium pamoate results in a suspension of microcrystals.[1] When administered, typically via intramuscular injection, these microcrystals form a depot at the injection site.[1] Due to their low aqueous solubility, the drug-pamoate salt crystals dissolve slowly in the surrounding interstitial fluid. This slow dissolution rate is the rate-limiting step for drug absorption, leading to a sustained release of the active drug into the systemic circulation over an extended period.[1]

Conclusion

This compound is a valuable and versatile excipient in modern drug development, enabling the formulation of long-acting and controlled-release medications. A thorough understanding of its synthesis and comprehensive characterization using the analytical techniques outlined in this guide are paramount for ensuring the quality, consistency, and performance of the final drug product. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists working in the field of pharmaceutical development.

References

The Enduring Legacy of Pamoate Salts: A Technical Guide to Their History and Application in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic manipulation of a drug's physicochemical properties is a cornerstone of modern pharmaceutical development. Among the various techniques employed to optimize drug delivery, the formation of pamoate salts has proven to be a remarkably effective and enduring strategy. This technical guide provides an in-depth exploration of the history, physicochemical characteristics, and formulation development of pamoate salts, offering a comprehensive resource for researchers and drug development professionals.

A Historical Perspective on Pamoate Salts in Pharmaceuticals

The journey of pamoate salts in medicine is a testament to the power of formulation science in enhancing therapeutic outcomes. Pamoic acid, also known as embonic acid, was first described in 1892.[1] Its utility in forming sparingly soluble salts with nitrogenous basic compounds was patented as early as 1929 by I.G. Farbenindustrie A.G.[1] This unique characteristic of forming salts with low aqueous solubility became the foundation for their use in modifying drug release profiles.

Early applications focused on creating "depot" effects for drugs intended for localized action. A prime example is the anthelmintic agent pyrantel pamoate, where its poor solubility in the gastrointestinal tract allows for prolonged contact time with intestinal parasites, thereby enhancing its efficacy while minimizing systemic absorption and potential side effects.[2]

The mid-20th century saw the expansion of pamoate salt technology into the realm of long-acting injectable (LAI) formulations. This innovation was driven by the need to improve patient compliance and provide sustained therapeutic effects for chronic conditions. The development of LAI antipsychotics, such as olanzapine pamoate, revolutionized the management of schizophrenia by offering a consistent release of medication over weeks or even months from a single intramuscular injection.[1] This sustained release is achieved through the slow dissolution of the pamoate salt at the injection site.[3]

Physicochemical Properties of Pamoate Salts

The therapeutic advantages of pamoate salts are intrinsically linked to their distinct physicochemical properties, most notably their significantly reduced aqueous solubility compared to other salt forms, such as hydrochlorides. This low solubility is the primary driver for their use in sustained-release formulations.

DrugSalt FormAqueous SolubilityFold Decrease in Solubility (vs. Hydrochloride)Reference
LurasidonePamoateNot specified233-fold[3]
MemantinePamoateNot specified~1250-fold[4]
ImipraminePamoateSignificantly less than hydrochlorideNot quantified[5]
DonepezilPamoateVery low (Ksp)Not quantified[6]
CompoundPropertyValueReference
Pamoic AcidMolecular Weight388 g/mol [6]
pKa12.51[6]
pKa23.1[6]
Pyrantel PamoateMolecular Weight594.72 g/mol [7]
Physical DescriptionOdorless light yellow to tan crystalline powder[7]
Water Solubility< 1 mg/mL at 66°F[7]
Melting Point511 to 513°F (decomposes)[7]

Experimental Protocols

Synthesis of Pamoate Salts

The synthesis of pamoate salts can be achieved through various methods, with the choice of solvent and reaction conditions influencing the final salt form and its properties.

Example Protocol: Synthesis of Olanzapine Pamoate Monohydrate [3][6]

  • Preparation of Olanzapine Solution: Prepare a solution of olanzapine in water in the presence of an acid (e.g., hydrochloric acid).[3][6]

  • Preparation of Pamoic Acid Solution: Prepare a solution of pamoic acid in water in the presence of a base (e.g., sodium hydroxide) to form the disodium pamoate salt.[3][6]

  • Salt Formation: Mix the disodium pamoate solution with the olanzapine solution at room temperature.[3][6]

  • Precipitation: Maintain the reaction mixture at the same temperature and stir for a sufficient time to allow for the precipitation of the olanzapine pamoate monohydrate solid.[3][6]

  • Isolation: Filter the reaction mass to isolate the solid product.[3][6]

  • Drying: Dry the solid to obtain the final olanzapine pamoate monohydrate.[3][6]

Characterization of Pamoate Salts

Thorough characterization of the synthesized pamoate salt is crucial to ensure the correct form has been produced and to understand its physical properties.

  • Powder X-Ray Diffraction (PXRD): Used to identify the crystalline structure of the salt. For example, crystalline donepezil pamoate (1:1) exhibits main peaks at 2-theta values of approximately 9.4, 14.8, 17.8, 22.0, and 22.3 degrees.[8]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal properties of the salt, such as its melting point and decomposition temperature, and to identify the presence of hydrates or solvates.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and the stoichiometry of the salt.[8]

Formulation and In-Vitro Characterization of Long-Acting Injectable Suspensions

The development of a long-acting injectable formulation involves creating a stable suspension of the pamoate salt.

Example Protocol: Preparation of a Nanosuspension

  • Milling: Reduce the particle size of the pamoate salt to the nanometer range using techniques such as high-pressure homogenization.

  • Suspension: Disperse the nanoparticles in a suitable vehicle, which may contain suspending agents, wetting agents, and tonicity modifiers.

  • Sterilization: The final suspension must be sterilized, for example, by gamma irradiation or aseptic processing.

In-Vitro Release Testing

Dissolution testing is a critical quality control parameter for long-acting injectables.

  • Apparatus: A USP Apparatus 2 (paddle apparatus) or 4 (flow-through cell) can be used.[9][10]

  • Medium: The dissolution medium should be selected to be physiologically relevant, with a pH that mimics the injection site.[11] Surfactants may be included to enhance the solubility of the sparingly soluble salt.

  • Sampling: Samples are taken at predetermined time points over an extended period to generate a dissolution profile.[10]

Particle Size Analysis

Particle size distribution is a critical quality attribute for injectable suspensions.

  • Method: Laser diffraction or dynamic light scattering can be used to determine the particle size distribution of the suspended pamoate salt.[12]

  • Procedure: A small sample of the suspension is diluted and passed through the instrument's measurement cell. The instrument measures the scattering of light by the particles to calculate their size distribution.[13]

Mechanisms of Action and Signaling Pathways

Many drugs formulated as pamoate salts, particularly antipsychotics, exert their effects by modulating specific neurotransmitter signaling pathways in the brain.

Aripiprazole: Dopamine D2 Receptor Partial Agonism

Aripiprazole's unique mechanism of action involves partial agonism at dopamine D2 receptors.[5][7] This means it acts as a stabilizer of the dopamine system. In areas of high dopamine concentration (hyperdopaminergic), it acts as an antagonist, reducing dopaminergic activity. Conversely, in areas of low dopamine concentration (hypodopaminergic), it acts as an agonist, increasing dopaminergic activity.

Aripiprazole_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor High Conc. G_Protein G-Protein Signaling D2_Receptor->G_Protein Beta_Arrestin β-Arrestin Pathway D2_Receptor->Beta_Arrestin Cellular_Response Modulated Cellular Response G_Protein->Cellular_Response Beta_Arrestin->Cellular_Response Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist

Aripiprazole's partial agonism at the D2 receptor.
Paliperidone: Serotonin 5-HT2A and Dopamine D2 Receptor Antagonism

Paliperidone is an antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[14] The blockade of these receptors is believed to be responsible for its antipsychotic effects. The antagonism of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects compared to older antipsychotics.

Paliperidone_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Signaling_Cascade Signaling Cascade HT2A_Receptor->Signaling_Cascade Blocked D2_Receptor->Signaling_Cascade Blocked Paliperidone Paliperidone Paliperidone->HT2A_Receptor Paliperidone->D2_Receptor

Paliperidone's antagonism at 5-HT2A and D2 receptors.

Experimental and Developmental Workflow

The development of a long-acting injectable formulation based on a pamoate salt is a multi-step process that requires careful consideration of various factors.

LAI_Development_Workflow cluster_preformulation Preformulation cluster_formulation Formulation Development cluster_characterization Characterization & Testing cluster_invivo In-Vivo Studies Salt_Screening Salt Screening & Selection Physicochem_Char Physicochemical Characterization Salt_Screening->Physicochem_Char Excipient_Selection Excipient Selection Physicochem_Char->Excipient_Selection Suspension_Dev Suspension Development Excipient_Selection->Suspension_Dev Process_Optimization Process Optimization Suspension_Dev->Process_Optimization In_Vitro_Release In-Vitro Release Testing Process_Optimization->In_Vitro_Release Particle_Size Particle Size Analysis Process_Optimization->Particle_Size Stability_Studies Stability Studies Process_Optimization->Stability_Studies Pharmacokinetics Pharmacokinetic Studies In_Vitro_Release->Pharmacokinetics Stability_Studies->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Development workflow for a long-acting injectable.

Conclusion

Pamoate salts have a rich history in pharmaceutical sciences and continue to be a valuable tool for the development of innovative drug delivery systems. Their ability to significantly reduce the aqueous solubility of drugs has enabled the creation of long-acting injectable formulations that have improved patient outcomes and adherence in the treatment of chronic diseases. A thorough understanding of their physicochemical properties, coupled with robust experimental protocols for their synthesis, characterization, and formulation, is essential for harnessing their full potential in modern drug development.

References

The Role of Disodium Pamoate in Crafting Low-Solubility Drug Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium pamoate, the salt of pamoic acid, has emerged as a critical excipient in pharmaceutical development, primarily for its ability to significantly reduce the aqueous solubility of active pharmaceutical ingredients (APIs). This reduction in solubility is a key strategy in the formulation of long-acting injectable (LAI) and other sustained-release dosage forms, which offer the benefits of reduced dosing frequency, improved patient compliance, and more stable plasma drug concentrations. This technical guide provides an in-depth exploration of the principles, methodologies, and applications of using disodium pamoate to create low-solubility drug complexes.

Core Principles: The Mechanism of Solubility Reduction

The fundamental principle behind the use of disodium pamoate lies in the formation of a sparingly soluble salt when it reacts with a basic drug molecule. Pamoic acid is a dicarboxylic acid, meaning it has two acidic protons that can interact with and form ionic bonds with basic functional groups (e.g., amines) present in many API molecules.

The resulting drug-pamoate salt exhibits significantly lower aqueous solubility compared to the free base or more soluble salt forms (e.g., hydrochloride salts) of the API. This is attributed to the large, hydrophobic nature of the pamoate anion and the strong ionic interactions within the crystal lattice of the newly formed salt. When administered, typically as a crystalline suspension, the drug-pamoate complex dissolves slowly at the site of injection, gradually releasing the active drug into systemic circulation. This slow dissolution process is the rate-limiting step for drug absorption, leading to a sustained therapeutic effect over an extended period.

The stoichiometry of the drug-to-pamoate ratio can vary, commonly being 1:1 or 2:1, which can influence the physicochemical properties and dissolution rate of the resulting salt.

Quantitative Analysis: Solubility and Dissolution Data

The dramatic impact of pamoate salt formation on drug solubility and dissolution is evident in the following comparative data for various APIs.

Active Pharmaceutical Ingredient (API)Salt FormAqueous SolubilityDissolution Profile
Olanzapine Free BaseSparingly soluble in aqueous buffers.[1]Slower dissolution compared to salt forms.
PamoateSixfold higher solubility in plasma than in tissue.[2]Slow dissolution from the intramuscular depot is the rate-limiting step for release.[2]
Aripiprazole Anhydrous144 mg/900 ml at pH 4.5.[3]Faster dissolution compared to monohydrate form at certain pH values.
Monohydrate32.4 mg/900 ml at pH 4.5.[3]Slower in vivo dissolution rate compared to anhydrous form.[3]
PamoateLimited solubility, designed for retarded dissolution.[2]Exhibits extended-release profiles.[2]
Paliperidone Palmitate (as a long-acting injectable)Aqueous suspension of nanocrystal molecules.[4]Provides sustained release over one to three months.[5]

Experimental Protocols: Synthesis and Characterization

The successful development of a drug-pamoate complex requires precise control over its synthesis and thorough characterization of its solid-state properties.

General Synthesis Protocol for a Drug-Pamoate Salt

This protocol provides a general framework for the synthesis of a drug-pamoate salt. Specific parameters such as solvent, temperature, and stirring time may need to be optimized for each specific API.

Materials:

  • Active Pharmaceutical Ingredient (API) with a basic functional group

  • Disodium Pamoate

  • Appropriate solvent(s) (e.g., water, ethanol, dimethylformamide)

  • Acid (e.g., hydrochloric acid) if starting from the free base to facilitate initial dissolution

  • Base (e.g., sodium hydroxide) to adjust pH if necessary

Procedure:

  • Dissolution of API: Dissolve the API in a suitable solvent. If the API is a free base, it may be necessary to first dissolve it in an acidic solution to form a soluble salt.

  • Dissolution of Disodium Pamoate: In a separate vessel, dissolve the disodium pamoate in an appropriate solvent, which is often water.

  • Salt Formation and Precipitation: Slowly add the disodium pamoate solution to the API solution with constant stirring. The formation of the drug-pamoate salt will result in its precipitation out of the solution due to its low solubility.

  • Maturation: Continue stirring the suspension for a defined period (e.g., several hours to overnight) to allow for complete precipitation and crystal growth.

  • Isolation: Isolate the precipitated drug-pamoate salt by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the isolated solid with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials or impurities.

  • Drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvents.

Characterization Methods

Thorough characterization is essential to ensure the desired solid-state properties and performance of the drug-pamoate complex.

  • Powder X-ray Diffraction (PXRD): PXRD is a critical technique to confirm the formation of a new crystalline salt and to identify its polymorphic form. The diffraction pattern of the drug-pamoate salt will be distinctly different from the patterns of the individual starting materials.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the drug-pamoate salt. A sharp, single endothermic peak at a different temperature from the starting materials is indicative of the formation of a new, pure crystalline salt.

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the salt and to determine the presence of any residual solvents or water of hydration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the salt formation by observing shifts in the characteristic absorption bands of the functional groups involved in the ionic interaction (e.g., carboxylate and amine groups).

  • Scanning Electron Microscopy (SEM): SEM provides information on the morphology, particle size, and crystal habit of the drug-pamoate salt, which can influence its dissolution and injection characteristics.

  • Solubility and Dissolution Testing: In vitro solubility and dissolution studies are crucial to confirm the low-solubility nature of the complex and to predict its in vivo release profile. These studies are typically performed in various biorelevant media at different pH values.

Visualizing the Process and Impact

Experimental Workflow for Drug-Pamoate Complex Formation

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_characterization Characterization cluster_final Final Product API API (Basic Drug) Dissolution Dissolution in Suitable Solvents API->Dissolution Pamoate Disodium Pamoate Pamoate->Dissolution Mixing Controlled Mixing & Precipitation Dissolution->Mixing Isolation Filtration & Washing Mixing->Isolation Drying Vacuum Drying Isolation->Drying FinalProduct Low-Solubility Drug-Pamoate Complex Drying->FinalProduct PXRD PXRD DSC DSC/TGA FTIR FTIR SEM SEM FinalProduct->PXRD FinalProduct->DSC FinalProduct->FTIR FinalProduct->SEM

Synthesis and characterization workflow.
Signaling Pathway of Sustained Drug Release

sustained_release cluster_formulation Formulation cluster_administration Administration cluster_release Drug Release & Absorption cluster_effect Therapeutic Effect DrugPamoate Drug-Pamoate Complex (Suspension) Injection Intramuscular Injection DrugPamoate->Injection Depot Formation of Drug Depot Injection->Depot Dissolution Slow Dissolution Depot->Dissolution Rate-Limiting Step Absorption Absorption into Systemic Circulation Dissolution->Absorption SustainedEffect Sustained Therapeutic Concentration Absorption->SustainedEffect

Mechanism of sustained release from a drug-pamoate depot.

In Vivo Pharmacokinetics: The Impact on Drug Delivery

The formation of a low-solubility pamoate salt has a profound effect on the pharmacokinetic profile of a drug. Following intramuscular injection of a drug-pamoate suspension, a depot is formed from which the drug is slowly released. This results in a significantly prolonged time to reach peak plasma concentration (Tmax) and a much longer apparent half-life compared to oral or immediate-release injectable formulations.

For example, oral olanzapine has a half-life of approximately 30 hours.[6] In contrast, the long-acting injectable olanzapine pamoate has a half-life of about 30 days, which is dictated by the slow rate of intramuscular absorption.[7] This extended-release profile allows for dosing intervals of two to four weeks, greatly enhancing patient convenience and adherence. Similarly, while oral paliperidone requires daily administration, its long-acting injectable palmitate formulation (a similar long-chain fatty acid salt strategy) can be administered monthly or even every three months.[5][8]

Conclusion

Disodium pamoate plays a pivotal role in modern pharmaceutical formulation by enabling the development of low-solubility drug complexes. This strategy is particularly valuable for creating long-acting injectable medications that offer significant clinical advantages. A thorough understanding of the principles of salt formation, coupled with rigorous experimental synthesis and characterization, is essential for the successful development of these advanced drug delivery systems. The ability to precisely control the physicochemical properties of drug-pamoate salts will continue to be a key driver of innovation in sustained-release drug products.

References

Pamoic Acid: A Potent Agonist for the Orphan G Protein-Coupled Receptor 35 (GPR35)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. Among these, orphan GPCRs, whose endogenous ligands and physiological functions are not fully understood, present a frontier for novel therapeutic development. GPR35 is one such orphan receptor, implicated in a range of physiological and pathophysiological processes, including inflammation, pain perception, and gastrointestinal homeostasis.[1][2] The identification and characterization of potent and selective agonists are crucial steps in elucidating the therapeutic potential of GPR35. This technical guide focuses on pamoic acid, a well-established pharmaceutical excipient that has been identified as a potent agonist of GPR35, detailing its signaling properties, quantitative pharmacology, and the experimental methodologies used for its characterization.[3][4]

GPR35 Signaling Pathways Activated by Pamoic Acid

Pamoic acid-mediated activation of GPR35 initiates a cascade of intracellular signaling events primarily through the Gαi/o subfamily of G proteins.[3][4] This engagement leads to the inhibition of adenylyl cyclase, a hallmark of Gαi/o activation, and subsequently triggers downstream signaling through the mitogen-activated protein kinase (MAPK) cascade, specifically resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] This G protein-dependent signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins.[3]

In addition to G protein-mediated signaling, pamoic acid also potently induces G protein-independent signaling through the recruitment of β-arrestin 2 to the activated GPR35 receptor.[1][3] This interaction is a key step in receptor desensitization and internalization, a common mechanism for regulating GPCR signaling.[3] The recruitment of β-arrestin 2 by pamoic acid-activated GPR35 is not sensitive to pertussis toxin.[3]

GPR35_Signaling GPR35 GPR35 Gi_o Gαi/o GPR35->Gi_o Activation beta_arrestin β-arrestin 2 GPR35->beta_arrestin Recruitment ERK1_2 p-ERK1/2 Gi_o->ERK1_2 MAPK Cascade Activation Pamoic_Acid Pamoic Acid Pamoic_Acid->GPR35 Agonist Binding Internalization Receptor Internalization beta_arrestin->Internalization

Pamoic acid-induced GPR35 signaling pathways.

Quantitative Pharmacology of GPR35 Agonists

The potency and efficacy of pamoic acid at the GPR35 receptor have been quantified in various functional assays, primarily in U2OS and HEK293 cell lines heterologously expressing the receptor. The following table summarizes the key quantitative data for pamoic acid and other commonly used GPR35 agonists for comparison.

AgonistAssayCell LineParameterValueReference
Pamoic Acid ERK1/2 PhosphorylationU2OSEC5065 nM[3]
Pamoic Acid β-arrestin 2 RecruitmentU2OSEC5079 nM[4]
ZaprinastERK1/2 PhosphorylationU2OSEC502.6 µM[3]
Kynurenic AcidGPR35 ActivationVariousEC5039 µM[1]

Experimental Protocols

The characterization of pamoic acid as a GPR35 agonist has relied on a suite of cell-based functional assays. Below are detailed methodologies for the key experiments cited in the literature.

β-Arrestin 2 Recruitment Assay

This assay visualizes the translocation of β-arrestin 2 from the cytoplasm to the GPR35 receptor at the plasma membrane upon agonist stimulation.

Beta_Arrestin_Workflow start Start transfect Co-transfect U2OS cells with GPR35 and β-arrestin 2-GFP start->transfect culture Culture for 48 hours transfect->culture plate_cells Plate cells in imaging-compatible plates culture->plate_cells acquire_baseline Acquire baseline fluorescence image (Homogeneous cytoplasmic GFP signal) plate_cells->acquire_baseline add_agonist Add Pamoic Acid (e.g., 1 µM) acquire_baseline->add_agonist incubate Incubate at 37°C add_agonist->incubate acquire_post Acquire post-stimulation image (Punctate GFP signal at the membrane) incubate->acquire_post analyze Quantify β-arrestin 2 translocation acquire_post->analyze end End analyze->end

Workflow for the β-arrestin 2 recruitment assay.

Methodology:

  • Cell Culture and Transfection: U2OS cells are cultured in appropriate media. For the assay, cells are transiently co-transfected with a plasmid encoding the human GPR35 receptor and a plasmid encoding β-arrestin 2 fused to a green fluorescent protein (βarr2-GFP) using a suitable transfection reagent like Lipofectamine 2000.[3]

  • Cell Plating: 48 hours post-transfection, cells are seeded into glass-bottom imaging dishes or multi-well plates suitable for fluorescence microscopy.[3]

  • Assay Performance:

    • The cells are washed with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • A baseline fluorescence image is captured, showing the diffuse, cytosolic distribution of βarr2-GFP.

    • Pamoic acid, diluted in the assay buffer, is added to the cells at the desired concentration (e.g., a final concentration of 1 µM).[3][5] A vehicle control is also included.

    • The cells are incubated for a specified period (e.g., 5-30 minutes) at 37°C.

    • Post-stimulation fluorescence images are acquired.

  • Data Analysis: The redistribution of βarr2-GFP from the cytoplasm to the plasma membrane, appearing as fluorescent puncta, is quantified using appropriate image analysis software. The extent of translocation is indicative of GPR35 activation.

GPR35 Receptor Internalization Assay

This assay measures the agonist-induced endocytosis of the GPR35 receptor from the cell surface into intracellular compartments.

Methodology:

  • Cell Line: U2OS cells stably expressing GPR35 with an N-terminal hemagglutinin (HA) tag (HA-GPR35a) are used.[3]

  • Cell Plating: Cells are seeded in multi-well plates.

  • Immunolabeling of Surface Receptors:

    • Cells are washed with a cold buffer to inhibit internalization.

    • The cells are incubated with a primary antibody against the HA-tag (e.g., anti-HA mouse antibody) on ice to label only the surface-expressed receptors.[3]

  • Agonist Stimulation:

    • The cells are washed to remove unbound primary antibody.

    • Pamoic acid (e.g., 10 µM) or a vehicle control is added, and the cells are incubated at 37°C for a defined time (e.g., 30 minutes) to allow for internalization.[3]

  • Fixation and Permeabilization:

    • The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

    • The cell membranes are permeabilized (e.g., with 0.1% Triton X-100) to allow entry of the secondary antibody.

  • Secondary Antibody Staining: The cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) that binds to the primary antibody on the now-internalized receptors.

  • Imaging and Quantification:

    • Fluorescence microscopy is used to visualize the internalized receptor-antibody complexes, which appear as bright fluorescent aggregates within the cytoplasm.[3]

    • Quantification can be performed using on-cell Western analysis or by quantifying the fluorescence intensity within the cells.[3]

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of Gαi/o-mediated GPR35 activation, typically by Western blot.

ERK_Workflow start Start plate_cells Plate U2OS-GPR35a cells start->plate_cells serum_starve Serum starve cells (optional) plate_cells->serum_starve stimulate Stimulate with Pamoic Acid (e.g., for 15 min) serum_starve->stimulate lyse_cells Lyse cells and collect protein stimulate->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blot Transfer sds_page->western_blot probe_antibodies Probe with anti-p-ERK1/2 and anti-total-ERK1/2 antibodies western_blot->probe_antibodies detect Detect with chemiluminescence or fluorescence probe_antibodies->detect analyze Quantify band intensity detect->analyze end End analyze->end

Workflow for the ERK1/2 phosphorylation Western blot assay.

Methodology:

  • Cell Culture and Stimulation: U2OS cells expressing GPR35a are cultured in multi-well plates. Prior to the experiment, cells may be serum-starved to reduce basal ERK1/2 phosphorylation. The cells are then treated with various concentrations of pamoic acid for a specific duration (a peak effect is often observed around 15 minutes).[3]

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for the Western blot.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The membrane is stripped and re-probed with a primary antibody that recognizes total ERK1/2 as a loading control.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.[3]

Conclusion

Pamoic acid has been robustly characterized as a potent agonist of the orphan receptor GPR35. It activates both Gαi/o-dependent and β-arrestin 2-dependent signaling pathways, leading to downstream effects such as ERK1/2 phosphorylation and receptor internalization. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the pharmacology of GPR35 and explore its potential as a therapeutic target for a variety of disorders, including pain and inflammatory conditions.[1][3] The availability of a potent tool compound like pamoic acid is invaluable for advancing our understanding of GPR35 biology.

References

Unveiling the Crystalline Architecture of Disodium Pamoate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pamoate monohydrate, a salt of pamoic acid, is a crucial counterion in the pharmaceutical industry, primarily utilized to modify the physicochemical properties of active pharmaceutical ingredients (APIs). Its ability to form sparingly soluble salts with basic drugs is harnessed to develop long-acting injectable and oral controlled-release formulations. A thorough understanding of its crystalline structure is paramount for ensuring consistent product quality, stability, and bioavailability. This technical guide provides an in-depth analysis of the crystalline structure of this compound, detailing the experimental methodologies used for its characterization and presenting the available quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₃H₁₆Na₂O₇
Molecular Weight 450.3 g/mol
CAS Number 71607-30-2
Appearance White to off-white crystalline powder
Theoretical Water Content ~4.0%

Crystalline Structure Analysis

The crystalline nature of this compound is elucidated through a combination of analytical techniques, primarily X-ray diffraction, thermal analysis, and vibrational spectroscopy.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the characterization of crystalline materials. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, powder X-ray diffraction (PXRD) is routinely used to confirm its crystalline identity and phase purity.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

A standard protocol for the PXRD analysis of a crystalline powder like this compound is as follows:

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. The surface is carefully flattened to ensure a uniform sample height and minimize preferred orientation effects.

  • Instrument Setup: The analysis is performed using a powder X-ray diffractometer, typically with Cu Kα radiation.

  • Data Collection: The sample is scanned over a specific 2θ range (e.g., 5° to 40°) with a defined step size and scan speed to obtain a diffraction pattern.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic diffraction peaks.

Quantitative data for the PXRD pattern of this compound, including a list of 2θ peaks and their relative intensities, is not consistently available in the public domain and should be determined experimentally for each batch.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide crucial information about the thermal stability and hydration state of the crystalline solid.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC is used to determine the temperature and enthalpy associated with the dehydration process.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A few milligrams of this compound are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using appropriate standards.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic or exothermic events. The dehydration of the monohydrate is expected to manifest as an endothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a direct method to quantify the water content in a hydrated crystal.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a TGA sample pan.

  • Instrument Setup: The TGA instrument is tared, and the sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).

  • Data Collection: The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the percentage of mass loss corresponding to the dehydration event.

Quantitative Data: Thermogravimetric Analysis (TGA)

ParameterTheoretical Value
Water Content ~4.0%

Experimental TGA data should confirm a weight loss corresponding to one molecule of water per formula unit of disodium pamoate.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing the hydrogen bonding network within the crystal lattice.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. The mixture is then compressed under high pressure to form a transparent pellet.

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of a pure KBr pellet is collected.

  • Data Collection: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Qualitative Data: Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands. A prominent feature is a very broad absorption band in the region of 3500-2000 cm⁻¹, which is attributed to the O-H stretching vibrations of the carboxylic acid groups and the water of hydration, indicative of strong hydrogen bonding within the crystal structure. Other characteristic peaks corresponding to C=O stretching, C-O stretching, and aromatic C-H and C=C vibrations are also expected.

A detailed peak list with specific wavenumber assignments for this compound is not consistently reported and should be determined experimentally.

Experimental Workflow

The logical flow for the characterization of the crystalline structure of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Crystalline Structure Characterization cluster_data Data Analysis cluster_conclusion Conclusion synthesis Disodium Pamoate Monohydrate Synthesis pxrd Powder X-ray Diffraction (PXRD) synthesis->pxrd dsc Differential Scanning Calorimetry (DSC) synthesis->dsc tga Thermogravimetric Analysis (TGA) synthesis->tga ftir Fourier Transform Infrared (FTIR) Spectroscopy synthesis->ftir pxrd_data Phase Identification Crystallinity pxrd->pxrd_data dsc_data Dehydration Temperature Enthalpy dsc->dsc_data tga_data Water Content (Stoichiometry) tga->tga_data ftir_data Functional Groups Hydrogen Bonding ftir->ftir_data structure Comprehensive Crystalline Structure Profile pxrd_data->structure dsc_data->structure tga_data->structure ftir_data->structure

Characterization workflow for this compound.

Conclusion

A comprehensive understanding of the crystalline structure of this compound is essential for its effective utilization in pharmaceutical development. The combination of Powder X-ray Diffraction, Differential Scanning Calorimetry, Thermogravimetric Analysis, and Fourier Transform Infrared Spectroscopy provides a robust analytical framework for its characterization. While this guide outlines the fundamental principles and experimental protocols, it is critical for researchers to perform these analyses on their specific batches of material to obtain the precise quantitative data necessary for quality control and formulation development. The lack of a publicly available single-crystal structure highlights the need for further research to fully elucidate the three-dimensional arrangement of molecules in the crystalline lattice of this important pharmaceutical excipient.

Disodium Pamoate Monohydrate: A Technical Guide to Sustained-Release Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pamoate monohydrate, the disodium salt of pamoic acid, has emerged as a critical excipient in the development of long-acting injectable (LAI) and other sustained-release drug formulations. Its primary utility lies in its ability to significantly reduce the aqueous solubility of active pharmaceutical ingredients (APIs), thereby enabling prolonged drug release and extending therapeutic effects. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data associated with the use of this compound in creating robust sustained-release systems. By forming sparingly soluble salts with basic drug molecules, disodium pamoate facilitates the creation of depot injections that can deliver medication over weeks or even months from a single administration, enhancing patient compliance and therapeutic outcomes.[1][2]

Physicochemical Properties of this compound

Understanding the physicochemical characteristics of this compound is fundamental to its application in formulation development.

PropertyValueReference
Chemical Formula C₂₃H₁₄Na₂O₆·H₂O[3][4]
Molecular Weight 450.3 g/mol [2]
Appearance White to off-white or pale yellow crystalline powder[1]
Solubility Sparingly soluble in water[2]
Stoichiometry of Drug-Pamoate Salts Commonly 1:1 or 2:1 (Drug:Pamoate)[2]

Mechanism of Sustained Release

The sustained-release mechanism of drug formulations utilizing disodium pamoate is primarily driven by a dissolution-rate-limited absorption process. This is particularly effective for long-acting injectables administered intramuscularly.

Mechanism Workflow:

Sustained_Release_Mechanism cluster_formulation Formulation Preparation cluster_depot Intramuscular Depot API Active Pharmaceutical Ingredient (API) (Basic Drug) SaltFormation Salt Formation (Precipitation) API->SaltFormation DisodiumPamoate Disodium Pamoate Monohydrate DisodiumPamoate->SaltFormation Microcrystals Sparingly Soluble Drug-Pamoate Microcrystals SaltFormation->Microcrystals Forms SlowDissolution Slow Dissolution in Interstitial Fluid Microcrystals->SlowDissolution Undergoes FreeDrug Free Drug (API) SlowDissolution->FreeDrug Releases SystemicCirculation Systemic Circulation FreeDrug->SystemicCirculation Rapid Absorption into TherapeuticEffect Sustained Therapeutic Effect SystemicCirculation->TherapeuticEffect Leads to

Caption: Dissolution-rate-limited absorption mechanism of drug-pamoate salts.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of disodium pamoate-based sustained-release formulations. Below are representative protocols for key experimental procedures.

Preparation of a Drug-Pamoate Salt (e.g., Aripiprazole Pamoate)

This protocol describes the formation of a sparingly soluble aripiprazole pamoate salt, a common strategy for developing long-acting antipsychotic injectables.

Experimental Workflow for Pamoate Salt Synthesis:

Salt_Synthesis_Workflow start Start dissolve_api Dissolve Aripiprazole in acidified ethanol (e.g., 5% acetic acid) start->dissolve_api dissolve_pamoate Dissolve Disodium Pamoate in ethanol/water mixture (e.g., 50/50 v/v) start->dissolve_pamoate mix_solutions Mix the two solutions at room temperature dissolve_api->mix_solutions dissolve_pamoate->mix_solutions stir Allow to sit for 1-3 days for precipitation to occur mix_solutions->stir filter Filter the precipitate by suction stir->filter wash Wash the precipitate with ethanol filter->wash dry Dry the product in a vacuum oven at 60°C wash->dry end Aripiprazole Pamoate Salt dry->end

Caption: General workflow for the synthesis of a drug-pamoate salt.

Detailed Protocol:

  • Solution A Preparation: Prepare a 0.1 M solution of aripiprazole in a mixture of ethanol and 5% acetic acid.

  • Solution B Preparation: Prepare a 0.1 M solution of disodium pamoate in an ethanol/water (50/50 v/v) mixture.

  • Precipitation: Add 2.5 mL of Solution A to 2.5 mL of Solution B. Allow the mixture to remain undisturbed at room temperature for 1 to 3 days to facilitate the precipitation of the aripiprazole pamoate salt.[5]

  • Isolation: Collect the resulting precipitate by suction filtration.

  • Washing: Wash the collected solid with ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at 60°C to yield the aripiprazole pamoate salt.[5]

Characterization of Pamoate Salt Formulations

Particle size distribution is a critical quality attribute for injectable suspensions as it influences dissolution rate and in vivo performance.[1]

Protocol for Particle Size Analysis by Laser Diffraction:

  • Sample Preparation: Disperse approximately 7 mg of the drug-pamoate microcrystals in 350 µL of a filtered 0.1% (w/v) polyvinyl alcohol (PVA) solution.[6]

  • Sonication: Sonicate the dispersion to ensure adequate deagglomeration of the particles.[6]

  • Measurement: Analyze a 100 µL aliquot of the sonicated sample using a laser diffraction particle size analyzer (e.g., Malvern Mastersizer).

  • Data Analysis: Report the particle size distribution, including parameters such as D10, D50 (median particle size), and D90.

Representative Particle Size Data for Ziprasidone Formulations:

FormulationMean Particle Size (nm) ± SDReference
Ziprasidone Nanocrystals (F2)238.2 ± 2.5[7]

For microparticle formulations, determining the amount of drug successfully incorporated is essential.

Protocol for Drug Loading Determination of Risperidone Microspheres:

  • Sample Dissolution: Accurately weigh and dissolve approximately 5 mg of risperidone-PLGA microspheres in 2.5 mL of dimethyl sulfoxide (DMSO).[6][8]

  • Dilution: Dilute the dissolved sample with methanol to a final volume of 10 mL.[6][8]

  • Filtration: Filter the solution through a 0.22 µm syringe filter.[6]

  • Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of risperidone. The mobile phase can consist of acetonitrile/water/TFA (30/70/0.1, v/v/v) with detection at 275 nm.[6]

  • Calculation:

    • Drug Loading (%) = (Weight of risperidone in microspheres / Weight of microspheres analyzed) x 100[6][8]

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100[8]

Example Drug Loading Data for Risperidone Microspheres:

FormulationDrug Loading (%)Encapsulation Efficiency (%)Reference
RM-1 (1:1 Drug:PLGA)35.2 ± 1.570.4 ± 3.0[8]
RM-2 (1:1.3 Drug:PLGA)32.8 ± 1.275.8 ± 2.8[8]
RM-3 (1:2 Drug:PLGA)28.9 ± 1.886.7 ± 5.4[8]
RM-4 (1:3 Drug:PLGA)21.6 ± 1.186.4 ± 4.4[8]

In vitro release studies are performed to assess the rate and extent of drug release from the formulation, which can be correlated with in vivo performance.

Protocol for In Vitro Release of Aripiprazole Microcrystals (Two-Chamber Transmembrane Method):

  • Apparatus: Utilize a two-chamber transmembrane diffusion cell.

  • Membrane: Place a dialysis membrane between the donor and receiver chambers.

  • Donor Compartment: Introduce the aripiprazole pamoate microcrystalline suspension into the donor chamber.

  • Receiver Compartment: Fill the receiver compartment with a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions.

  • Incubation: Maintain the apparatus at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw samples from the receiver compartment and replace with fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.[9]

Representative In Vitro Release Data for a Sustained-Release Formulation:

Time (hours)Cumulative Release (%)
215.2
428.9
845.6
1260.1
2485.3
4898.7

Note: This is illustrative data and will vary depending on the specific drug and formulation.

Powder X-ray Diffraction (PXRD):

PXRD is employed to confirm the crystalline nature of the drug-pamoate salt and to detect any polymorphic changes during formulation processing.[9]

Protocol for PXRD Analysis:

  • Sample Preparation: Place a small amount of the powdered sample onto the sample holder.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation.

  • Data Collection: Scan the sample over a suitable 2θ range (e.g., 5-40°).

  • Analysis: Analyze the resulting diffractogram for characteristic peaks corresponding to the crystalline salt.

Scanning Electron Microscopy (SEM):

SEM is used to visualize the morphology, size, and surface characteristics of the prepared microcrystals.

Protocol for SEM Analysis:

  • Sample Mounting: Mount the dry microcrystal powder onto an aluminum stub using double-sided carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of gold to make it conductive.[6]

  • Imaging: Examine the sample under the SEM at various magnifications to observe the particle morphology.

In Vivo Pharmacokinetics

The ultimate goal of a sustained-release formulation is to achieve a desired pharmacokinetic profile in vivo.

Key Pharmacokinetic Parameters for Long-Acting Injectable Aripiprazole Monohydrate:

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 5-7 days[10]
Apparent Terminal Elimination Half-Life 29.9 - 46.5 days[10][11]
Time to Reach Steady-State By the fourth monthly injection[10][11]

Pharmacokinetic Profile Visualization:

PK_Profile origin x_axis Time (Days) origin->x_axis y_axis Plasma Concentration (ng/mL) origin->y_axis p0 p1 p0->p1 p2 Tmax p1->p2 p3 p2->p3 p4 p3->p4

Caption: Illustrative pharmacokinetic profile of a long-acting injectable.

Conclusion

This compound is a valuable and versatile excipient for the formulation of sustained-release drug products, particularly long-acting injectables. By forming sparingly soluble salts with APIs, it provides a reliable mechanism for extending drug release and improving therapeutic outcomes. The successful development of such formulations relies on a thorough understanding of the physicochemical properties of the pamoate salt and the application of rigorous experimental methodologies for preparation and characterization. This guide has provided a comprehensive overview of these aspects to aid researchers and developers in this field.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Disodium Pamoate Monohydrate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium pamoate monohydrate, the salt of pamoic acid, is a common counterion used in pharmaceutical formulations to improve the stability and modify the solubility of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of disodium pamoate is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose, offering high specificity, sensitivity, and precision. The methods outlined below are based on the analysis of the pamoate moiety and are thus applicable to this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of two validated HPLC methods for the quantification of the pamoate anion. These methods, originally developed for pyrantel pamoate, are directly applicable to this compound due to the shared chromophoric pamoate moiety.

Table 1: Method Performance Characteristics

ParameterMethod 1Method 2
Linearity Range (pamoate)1 - 15 µg/mL20 - 60 µg/mL
Correlation Coefficient (r²)> 0.9990.998
Intra-day Precision (RSD)< 1%Not Reported
Inter-day Precision (RSD)< 1%Not Reported
Accuracy (Recovery)99.9 - 101.1%98.44 - 100.35%

Experimental Protocols

Method 1: Reversed-Phase HPLC with Gradient Elution

This robust method provides excellent separation and peak symmetry for the pamoate anion.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm.[1]

  • Mobile Phase:

    • A: DI Water / 0.1% Trifluoroacetic Acid (TFA) v/v.[1]

    • B: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) v/v.[1]

  • Gradient Program:

    Time (minutes) %B
    0 20
    2 20
    11 80
    12 20

    | 15 | 20 |

  • Flow Rate: 1.0 mL/minute.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: UV at 288 nm.[1]

  • Column Temperature: Ambient.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL of Pamoate): Accurately weigh approximately 23.6 mg of this compound (equivalent to 20 mg of pamoic acid) and transfer to a 20 mL volumetric flask. Dissolve in a diluent of 95:5 Acetonitrile / DI Water containing 0.2% 1N Sodium Hydroxide (NaOH).[1] Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a diluent of 95:5 Acetonitrile / DI Water to achieve concentrations within the desired calibration range (e.g., 1-20 µg/mL of pamoate).

  • Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in the same diluent as the standard stock solution to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow Diagram:

cluster_prep Preparation prep Sample/Standard Preparation hplc HPLC Analysis (Gradient Method) prep->hplc Inject 5 µL data Data Acquisition (UV at 288 nm) hplc->data quant Quantification data->quant Peak Integration weigh Weigh Disodium Pamoate Monohydrate dissolve Dissolve in ACN/Water/NaOH weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter

Caption: Workflow for Method 1.

Method 2: Reversed-Phase HPLC with Isocratic Elution

This method is suitable for the simultaneous analysis of pyrantel pamoate and oxantel pamoate and can be adapted for the sole quantification of disodium pamoate.[2][3][4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with an isocratic pump, autosampler, and UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.[2][3]

  • Mobile Phase: Acetonitrile:Methanol:20 mM Phosphate Buffer (pH 4.5, containing 0.2% Triethylamine) (12:3:85, v/v/v).[3]

  • Flow Rate: 1.0 mL/minute.

  • Injection Volume: 20 µL.

  • Detection: UV at 295 nm.[3]

  • Column Temperature: 30°C.[5]

Preparation of Solutions:

  • Phosphate Buffer (20 mM, pH 4.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in water, add 0.2% (v/v) of triethylamine, and adjust the pH to 4.5 with phosphoric acid.

  • Standard Stock Solution (1 mg/mL of Pamoate): Accurately weigh approximately 23.6 mg of this compound and transfer to a 20 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 20-60 µg/mL of pamoate).[5]

  • Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in methanol to achieve a concentration of approximately 1 mg/mL of pamoate. Dilute with the mobile phase to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow Diagram:

cluster_prep_iso Preparation prep_iso Sample/Standard Preparation hplc_iso HPLC Analysis (Isocratic Method) prep_iso->hplc_iso Inject 20 µL data_iso Data Acquisition (UV at 295 nm) hplc_iso->data_iso quant_iso Quantification data_iso->quant_iso Peak Integration weigh_iso Weigh Disodium Pamoate Monohydrate dissolve_iso Dissolve in Methanol weigh_iso->dissolve_iso dilute_iso Dilute with Mobile Phase dissolve_iso->dilute_iso filter_iso Filter (0.45 µm) dilute_iso->filter_iso

Caption: Workflow for Method 2.

Logical Relationship of Analytical Method Validation

The following diagram illustrates the logical relationship between key validation parameters for an HPLC method, ensuring the method is suitable for its intended purpose.

Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Method Validation Parameters.

References

Application Notes and Protocols for Preparing Disodium Pamoate Monohydrate Suspensions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Disodium pamoate monohydrate is a salt of pamoic acid frequently used in pharmaceutical development to create long-acting injectable formulations. By forming a pamoate salt with an active pharmaceutical ingredient (API), the aqueous solubility of the drug is significantly reduced. This principle is the foundation for developing sustained-release "depot" injections, where the sparingly soluble drug-pamoate salt slowly dissolves at the injection site, leading to prolonged therapeutic drug levels and reduced dosing frequency.

These application notes provide a comprehensive protocol for the preparation of a sterile drug-pamoate salt suspension for in vivo studies, starting from the formation of the pamoate salt using this compound, followed by formulation into a stable, injectable suspension, and concluding with essential quality control characterization.

Data Presentation

The formulation of a parenteral suspension requires careful selection and optimization of excipients. The following tables provide typical excipients and their concentration ranges used in the formulation of injectable suspensions. The exact composition will depend on the specific drug-pamoate salt, desired release profile, and the animal species being studied.

Table 1: Typical Excipient Composition for a Drug-Pamoate Salt Suspension

ComponentFunctionTypical Concentration RangeNotes
Drug-Pamoate SaltActive Ingredient1 - 20% (w/v)Concentration depends on the desired dose and injection volume.
VehicleContinuous Phaseq.s. to 100%Typically Water for Injection (WFI).
Wetting/Suspending AgentImproves dispersibility0.1 - 2% (w/v)Prevents aggregation and ensures uniform dispersion of particles. Examples include Polysorbate 80 and Polysorbate 20.[1]
Viscosity-Enhancing AgentStabilizes the suspension0.5 - 5% (w/v)Reduces the sedimentation rate of particles. Examples include Carboxymethylcellulose Sodium (CMC-Na), and Polyethylene Glycol (PEG) 3350.
Tonicity-Adjusting AgentEnsures isotonicity0.6 - 0.9% (w/v)Prevents pain and irritation at the injection site. Sodium Chloride is commonly used.[1]
BufferMaintains pH10 - 50 mMEnsures stability of the API and the formulation. Common buffers include phosphate or citrate buffers.[2]
PreservativePrevents microbial growth0.5 - 2% (v/v)Required for multi-dose vials. Benzyl alcohol is a common choice.[1][2]

Table 2: Key Quality Control Parameters for Injectable Suspensions

ParameterMethodAcceptance Criteria
AppearanceVisual InspectionUniform, milky suspension, free from visible foreign matter and large aggregates.
Particle Size DistributionLaser Diffraction or MicroscopyTypically, 99% of particles should be less than 20 µm to ensure syringeability and avoid irritation. The particle size distribution should be consistent between batches.
pHpH MeterWithin a specified range (e.g., 6.0 - 7.5) to ensure stability and physiological compatibility.
OsmolalityOsmometerIsotonic (typically 280 - 320 mOsm/kg) to minimize pain on injection.
ViscosityViscometerWithin a defined range to ensure good syringeability and stability.
SterilityMembrane Filtration or Direct InoculationMust pass sterility testing as per pharmacopeial standards.[3]
Endotoxin LevelLimulus Amebocyte Lysate (LAL) TestBelow the specified limit for parenteral preparations.
Content UniformityHigh-Performance Liquid Chromatography (HPLC)The concentration of the active ingredient should be within a narrow range (e.g., 90-110% of the label claim) to ensure accurate dosing.
RedispersibilityManual or Mechanical ShakingThe sedimented particles should be easily and uniformly redispersed upon gentle shaking to ensure accurate dose withdrawal.

Experimental Protocols

Protocol 1: Formation of the Drug-Pamoate Salt

This protocol describes the formation of a sparingly soluble pamoate salt of a basic drug using this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) - basic drug (e.g., as a hydrochloride salt)

  • This compound

  • Deionized Water

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven or lyophilizer

Procedure:

  • Solution Preparation:

    • Prepare a solution of the API in deionized water. The concentration will depend on the stoichiometry of the reaction and the solubility of the API salt.

    • In a separate vessel, prepare a solution of this compound in deionized water. A slight molar excess of the pamoate salt may be used to ensure complete precipitation of the drug.

  • Precipitation:

    • While stirring the API solution, slowly add the this compound solution.

    • A precipitate of the drug-pamoate salt should form immediately.

    • Continue stirring the mixture at room temperature for a defined period (e.g., 2-4 hours) to ensure complete reaction and precipitation.

  • Isolation and Washing:

    • Isolate the precipitate by vacuum filtration.

    • Wash the collected drug-pamoate salt with deionized water to remove any unreacted starting materials and by-products. Repeat the washing step as necessary.

  • Drying:

    • Dry the isolated drug-pamoate salt. This can be done in a vacuum oven at a controlled temperature or by lyophilization to obtain a fine powder.

Protocol 2: Preparation of a Sterile Injectable Suspension

This protocol outlines the formulation of the synthesized drug-pamoate salt into a sterile suspension suitable for in vivo administration. This procedure should be performed in a sterile environment using aseptic techniques.

Materials:

  • Drug-Pamoate Salt (micronized, sterile)

  • Sterile Water for Injection (WFI)

  • Sterile excipients (e.g., Polysorbate 80, Carboxymethylcellulose Sodium, Sodium Chloride, Benzyl Alcohol)

  • Sterile containers and closures

  • Homogenizer or high-shear mixer

  • Autoclave

  • Sterile filtration apparatus (0.22 µm filter)

Procedure:

  • Vehicle Preparation:

    • In a sterile vessel, dissolve the buffer salts, tonicity-adjusting agent, and viscosity-enhancing agent in Sterile WFI.

    • Add the wetting agent (e.g., Polysorbate 80) to the vehicle and mix until dissolved.

    • If a preservative is required, add it at this stage.

    • Sterilize the vehicle by autoclaving or sterile filtration.

  • Suspension Formulation (Aseptic Process):

    • In a sterile environment (e.g., a laminar flow hood or isolator), slowly add the sterile, micronized drug-pamoate salt to the sterile vehicle while mixing with a sterile homogenizer or high-shear mixer.

    • Continue mixing until a uniform, fine suspension is achieved.

  • Homogenization (Optional):

    • To further reduce the particle size and improve the uniformity of the suspension, pass the suspension through a sterile homogenizer.

  • Filling:

    • Aseptically fill the sterile suspension into sterile vials or syringes.

    • Seal the containers with sterile stoppers and caps.

Protocol 3: Quality Control Testing

Perform the quality control tests as outlined in Table 2 to ensure the final product is safe, stable, and meets the required specifications for in vivo use.

Mandatory Visualization

The following diagram illustrates the general workflow for preparing a drug-pamoate salt suspension for in vivo studies.

G cluster_0 Pamoate Salt Formation cluster_1 Suspension Formulation (Aseptic) cluster_2 Quality Control cluster_3 In Vivo Study API_sol API Solution (e.g., Hydrochloride Salt) Precipitation Precipitation API_sol->Precipitation Pamoate_sol Disodium Pamoate Monohydrate Solution Pamoate_sol->Precipitation Isolation Isolation & Washing Precipitation->Isolation Drying Drying Isolation->Drying Suspension_form Suspension Formation Drying->Suspension_form Vehicle_prep Sterile Vehicle Preparation Vehicle_prep->Suspension_form Homogenization Homogenization (Optional) Suspension_form->Homogenization Filling Aseptic Filling Homogenization->Filling QC_testing Characterization: - Particle Size - pH & Osmolality - Sterility & Endotoxins - Content Uniformity Filling->QC_testing InVivo In Vivo Administration QC_testing->InVivo

Caption: Workflow for Pamoate Salt Suspension Preparation.

References

Application Notes and Protocols for Developing Long-Acting Injectable Formulations Using Disodium Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-acting injectable (LAI) formulations are a critical drug delivery platform for improving patient compliance and therapeutic outcomes, particularly in chronic diseases. The use of disodium pamoate to form sparingly soluble salts of active pharmaceutical ingredients (APIs) is a well-established and effective strategy for developing LAI suspensions. This approach leverages the low aqueous solubility of the resulting API-pamoate salt to create a depot at the injection site, from which the drug is slowly released over an extended period.

These application notes provide a comprehensive overview and detailed protocols for the development of LAI formulations utilizing disodium pamoate. The focus is on the synthesis of the API-pamoate salt, formulation of the sterile suspension, and the requisite analytical characterization for successful product development. Olanzapine pamoate, a commercially successful LAI, is used as a primary example throughout these notes.

Principle of the Technology

The core principle of this LAI technology is the significant reduction in the aqueous solubility of a drug through the formation of a pamoate salt. Pamoic acid is a large, hydrophobic dicarboxylic acid. When a basic, ionizable drug is reacted with disodium pamoate, a salt exchange reaction occurs, resulting in the formation of a drug-pamoate salt with markedly lower solubility than the original drug salt. This low solubility governs the dissolution rate of the drug at the injection site, thereby sustaining its release into systemic circulation.

The following diagram illustrates the logical workflow for developing a disodium pamoate-based LAI.

cluster_0 Phase 1: Feasibility and Salt Formation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro and In Vivo Characterization API Selection API Selection Salt Synthesis Salt Synthesis API Selection->Salt Synthesis Ionizable API Physicochemical Characterization Physicochemical Characterization Salt Synthesis->Physicochemical Characterization API-Pamoate Salt Vehicle Selection Vehicle Selection Physicochemical Characterization->Vehicle Selection Suspension Formulation Suspension Formulation Vehicle Selection->Suspension Formulation Sterilization Sterilization Suspension Formulation->Sterilization Final Suspension In Vitro Release Testing In Vitro Release Testing Sterilization->In Vitro Release Testing Particle Size Analysis Particle Size Analysis Sterilization->Particle Size Analysis Pharmacokinetic Studies Pharmacokinetic Studies In Vitro Release Testing->Pharmacokinetic Studies IVIVC

Figure 1: Logical workflow for LAI development.

Experimental Protocols

Protocol 1: Synthesis of API-Pamoate Salt (Example: Risperidone Pamoate)

This protocol describes the synthesis of risperidone pamoate via a salt exchange reaction.

Materials:

  • Risperidone (free base)

  • Pamoic acid

  • N,N-dimethylformamide (DMF)

  • Ethanol

  • Magnetic stirrer and hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Prepare a solution of risperidone (0.048 mol) in 600 mL of ethanol.

  • In a separate flask, prepare a solution of pamoic acid (0.048 mol) in 400 mL of N,N-dimethylformamide.

  • Add the risperidone solution to the pamoic acid solution with continuous stirring.

  • Stir the mixture for 3 hours at room temperature. A precipitate will form.[1]

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with ethanol to remove any unreacted starting materials and residual solvent.

  • Dry the resulting risperidone pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.

Characterization:

  • Melting Point: Determine the melting point of the dried salt. For risperidone pamoate, the expected melting point is approximately 269.2°C.[1]

  • Stoichiometry: Confirm the drug-to-pamoate molar ratio using techniques like HPLC and UV-Vis spectroscopy.

  • Crystallinity: Analyze the crystalline nature of the salt using X-ray powder diffraction (XRPD).

Protocol 2: Formulation of a Sterile API-Pamoate Suspension

This protocol outlines the preparation of a sterile injectable suspension of an API-pamoate salt. Aseptic processing is critical as terminal sterilization by heat is often not feasible for crystalline suspensions.

Materials:

  • Micronized sterile API-pamoate salt

  • Sterile vehicle components (e.g., Water for Injection, wetting agents like polysorbate 80, suspending agents like carboxymethylcellulose sodium)

  • Sterile vials and stoppers

  • Aseptic processing area (e.g., isolator or cleanroom)

Procedure:

  • Vehicle Preparation: In a sterile vessel, dissolve the wetting and suspending agents in Water for Injection under aseptic conditions. The vehicle should be sterilized by filtration (e.g., through a 0.22 µm filter) into a sterile container.

  • Suspension Formulation: Aseptically add the sterile, micronized API-pamoate powder to the sterile vehicle.

  • Homogenization: Homogenize the mixture using a sterile high-shear mixer or homogenizer to ensure a uniform and fine dispersion of the drug particles.

  • Aseptic Filling: Aseptically fill the formulated suspension into sterile vials and seal with sterile stoppers.

Sterilization:

Since crystalline suspensions cannot be sterile-filtered and the API may be sensitive to heat, alternative sterilization methods are required.

  • Aseptic Processing: This is the most common approach, where all components (drug substance, vehicle, containers, closures) are individually sterilized and then combined in a sterile environment.[2][3][4]

  • Gamma Irradiation or Electron Beam (E-beam) Sterilization: These methods can be used for the terminal sterilization of the final filled product, provided the API and excipients are stable to radiation.[5][6][7][8][9] Validation studies are essential to ensure that irradiation does not degrade the drug or alter the physical properties of the suspension.

Protocol 3: Particle Size Analysis of the Suspension

Particle size distribution is a critical quality attribute that influences the in vivo release characteristics of the LAI.

Method: Laser Diffraction

Instrument: A suitable laser diffraction particle size analyzer.

Procedure:

  • Sample Preparation: Gently resuspend the vial of the LAI formulation by inverting it several times. Withdraw a representative sample.

  • Dispersion: Disperse the sample in a suitable dispersant (e.g., water with a small amount of surfactant) to ensure individual particles are measured. Sonication may be applied to break up agglomerates, but care must be taken not to fracture the primary crystals.

  • Measurement: Introduce the dispersed sample into the laser diffraction instrument and measure the particle size distribution.

  • Data Analysis: Report the particle size distribution as D10, D50 (median particle size), and D90 values.

Protocol 4: In Vitro Dissolution/Release Testing

In vitro release testing is crucial for quality control and can be used to predict the in vivo performance of the LAI. The USP Apparatus 4 (flow-through cell) is often recommended for LAI suspensions.

Method: USP Apparatus 4 (Flow-Through Cell)

Apparatus:

  • USP Apparatus 4 dissolution system

  • Flow-through cells (e.g., 22.6 mm diameter)

  • Pump to deliver the dissolution medium at a constant flow rate

Dissolution Medium: A surfactant-containing buffer (e.g., 1% SDS in pH 6.8 phosphate buffer) is typically used to enhance the solubility of the sparingly soluble pamoate salt.

Procedure:

  • Sample Introduction: Place a known amount of the suspension into the flow-through cell. Glass beads may be used in the cell to prevent agglomeration.

  • Dissolution: Pump the pre-warmed dissolution medium through the cell at a controlled flow rate (e.g., 3 mL/min).

  • Sampling: Collect the eluate at predetermined time points (e.g., 10, 20, 30, 45, 60, 90, 120, 180, 240, 360, 480, 600, and 720 minutes).[2]

  • Analysis: Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Protocol 5: Quantification of API in Plasma (Example: Olanzapine)

This protocol describes a method for quantifying olanzapine in plasma samples obtained from pharmacokinetic studies using HPLC with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Water Spherisorb S5 C6, 250 mm x 4.6 mm)

  • Mobile phase: Water-acetonitrile (55:45 v/v) containing 0.009 mol/L heptanesulfonic acid sodium salt and 0.06 mol/L potassium phosphate monobasic, pH 2.7.[10]

  • Extraction solvent: n-hexane-isoamyl alcohol (90:10, v/v).[10]

  • Back-extraction solution: 0.1 mol/L phosphate buffer, pH 2.2.[10]

  • Internal standard (e.g., clozapine).

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add the internal standard.

    • Make the plasma alkaline.

    • Add the extraction solvent, vortex, and centrifuge.

    • Transfer the organic layer to a clean tube.

    • Add the back-extraction solution, vortex, and centrifuge.

    • Collect the aqueous layer for analysis.[10]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[10]

    • Detection wavelength: 254 nm.[10]

    • Injection volume: 50 µL.

  • Quantification:

    • Generate a calibration curve using standards of known olanzapine concentrations.

    • Determine the concentration of olanzapine in the plasma samples by comparing the peak area ratio of olanzapine to the internal standard against the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of API-Pamoate Salts
ParameterRisperidone PamoateOlanzapine PamoateAripiprazole Pamoate
Molar Ratio (API:Pamoic Acid) 1:1[1]1:11:1
Melting Point (°C) 269.2[1]Not specifiedNot specified
Appearance Crystalline powderMicrocrystalline salt[11]Crystalline powder
Solubility Sparingly soluble in waterSparingly soluble in waterSparingly soluble in water
Table 2: Formulation Composition of a Typical API-Pamoate LAI
ComponentFunctionExample Concentration Range
API-Pamoate SaltActive Pharmaceutical Ingredient100 - 400 mg/mL
Carboxymethylcellulose SodiumSuspending Agent0.5 - 2.0% w/v
Polysorbate 80Wetting Agent0.1 - 0.5% w/v
MannitolTonicity-adjusting agent2.0 - 5.0% w/v
Water for InjectionVehicleq.s. to 100%
Table 3: In Vitro Dissolution Parameters for Olanzapine Pamoate LAI[2]
ParameterValue
Apparatus USP 4 (Flow-through cell)
Cell Size 22.6 mm
Flow Rate 3 mL/min
Dissolution Medium 1% SDS in pH 6.8 phosphate buffer
Mode Open
Sampling Times (min) 10, 20, 30, 45, 60, 75, 90, 105, 120, 150, 180, 240, 360, 480, 600, 720
Table 4: Pharmacokinetic Parameters of Olanzapine Pamoate LAI in Humans[4][12]
ParameterValue
Half-life (t½) ~30 days
Time to Peak Plasma Concentration (Tmax) Gradual increase over the first 3 months
Time to Steady State ~12 weeks
Oral Supplementation Required No

Signaling Pathway

The therapeutic effects of many antipsychotic drugs, such as olanzapine, are primarily mediated through their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain. The following diagram illustrates a simplified signaling pathway for these receptors.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor G_Protein_D2 Gi/o D2_Receptor->G_Protein_D2 G_Protein_5HT2A Gq/11 5HT2A_Receptor->G_Protein_5HT2A Adenylyl_Cyclase Adenylyl Cyclase G_Protein_D2->Adenylyl_Cyclase PLC Phospholipase C G_Protein_5HT2A->PLC cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Downstream_Effects_D2 Modulation of Neuronal Excitability cAMP->Downstream_Effects_D2 Downstream_Effects_5HT2A Modulation of Neurotransmitter Release IP3_DAG->Downstream_Effects_5HT2A Olanzapine Olanzapine Olanzapine->D2_Receptor Olanzapine->5HT2A_Receptor

Figure 2: Antipsychotic signaling pathway.

Conclusion

The formation of pamoate salts is a robust and versatile strategy for the development of long-acting injectable formulations. Careful control over the synthesis of the API-pamoate salt, particle size of the crystals, and the composition of the sterile suspension are paramount to achieving the desired in vitro release profile and in vivo pharmacokinetic performance. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to successfully formulate and characterize disodium pamoate-based LAIs.

References

Application Notes and Protocols: Disodium Pamoate in Oral Suspension Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of disodium pamoate in the formulation of oral suspensions. Disodium pamoate is frequently used to form pamoate salts of basic drugs, a strategy primarily employed to decrease the aqueous solubility of the active pharmaceutical ingredient (API). This reduction in solubility can be advantageous for several reasons, including taste masking and the development of sustained-release formulations.

The following sections detail the physicochemical properties of disodium pamoate, a representative formulation of a pamoate salt oral suspension, and detailed protocols for the preparation and characterization of such formulations.

Physicochemical Properties of Disodium Pamoate

Disodium pamoate's utility in oral suspensions stems from its chemical and physical characteristics. A summary of these properties is provided in the table below.

PropertyValue
Chemical Name Disodium 4,4'-methylenebis(3-hydroxy-2-naphthoate)
Molecular Formula C₂₃H₁₄Na₂O₆
Molecular Weight 432.33 g/mol
Appearance Yellow to tan solid.[1]
Solubility Practically insoluble in water (<0.1 g/100 mL at 19 °C) and methanol; soluble in dimethyl sulfoxide; slightly soluble in dimethylformamide.[1]
Representative Formulation: Pyrantel Pamoate Oral Suspension

Pyrantel pamoate is a widely used anthelmintic drug formulated as an oral suspension. The pamoate salt form significantly reduces the solubility of the pyrantel base, which is beneficial for its local action in the gastrointestinal tract and for taste masking. A typical quantitative composition of a commercially available pyrantel pamoate oral suspension is presented below.[1][2]

IngredientConcentration (% w/v)Function
Pyrantel Pamoate14.4%Active Pharmaceutical Ingredient
Xanthan Gumq.s.Suspending Agent
Magnesium Aluminum Silicateq.s.Suspending Agent
Methylcelluloseq.s.Suspending Agent
Glycerinq.s.Vehicle, Sweetener
Sorbitol Solutionq.s.Vehicle, Sweetener
Sodium Benzoateq.s.Preservative
Citric Acidq.s.Buffering Agent
Simethicone Emulsionq.s.Antifoaming Agent
Flavoring Agentq.s.Flavor
Purified Waterq.s. to 100%Vehicle

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of a disodium pamoate-based oral suspension, using pyrantel pamoate as a model compound.

Protocol 1: Preparation of Pyrantel Pamoate Oral Suspension (Lab Scale)

Objective: To prepare a stable and uniform oral suspension of pyrantel pamoate.

Materials:

  • Pyrantel Pamoate powder

  • Xanthan Gum

  • Microcrystalline Cellulose and Carboxymethylcellulose Sodium (Dispersible Cellulose)

  • Glycerin

  • Sorbitol Solution (70%)

  • Sodium Benzoate

  • Citric Acid Monohydrate

  • Simethicone Emulsion

  • Purified Water

  • Magnetic stirrer and stirring bar

  • Overhead stirrer with propeller blade

  • Beakers and graduated cylinders

  • Weighing balance

Procedure:

  • Vehicle Preparation:

    • In a beaker, dissolve the sodium benzoate and citric acid in a portion of the purified water with stirring.

    • Add the sorbitol solution and glycerin to the beaker and mix until uniform.

  • Suspending Agent Dispersion:

    • In a separate beaker, disperse the xanthan gum and dispersible cellulose in a portion of the vehicle from step 1 under continuous agitation with an overhead stirrer. Mix until a uniform, lump-free dispersion is obtained.

  • API Dispersion:

    • In a mortar, levigate the pyrantel pamoate powder with a small amount of the vehicle to form a smooth paste. This step helps in the proper wetting of the API.

    • Gradually add the paste from the previous step to the suspending agent dispersion while mixing with the overhead stirrer.

  • Final Mixing:

    • Add the simethicone emulsion to the suspension to minimize foaming.

    • Add the remaining portion of the vehicle and purified water to achieve the final desired volume.

    • Continue mixing for a specified period (e.g., 30 minutes) to ensure complete homogenization of the suspension.

  • Final pH Adjustment:

    • Measure the pH of the suspension and adjust if necessary to the target range (typically 4.5-6.0 for pyrantel pamoate suspension) using a citric acid solution or sodium citrate solution.[3]

G cluster_0 Vehicle Preparation cluster_1 Suspending Agent Dispersion cluster_2 API Incorporation cluster_3 Final Formulation A Dissolve Preservatives & Buffers in Water B Add Sweeteners & Co-solvents A->B Mix until uniform C Disperse Suspending Agents in a portion of Vehicle D Levigate API with Vehicle to form a paste E Add API paste to Suspending Agent Dispersion D->E Gradual addition with mixing F Add Antifoaming Agent G Add remaining Vehicle & Water to final volume F->G H Homogenize G->H I pH Adjustment H->I

Figure 1: Workflow for the preparation of an oral suspension.
Protocol 2: Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of the suspended API.

Apparatus:

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer)

  • Liquid dispersion unit

  • Dispersant (e.g., purified water with a suitable surfactant like Tween 80 to ensure proper wetting)

Procedure:

  • Instrument Setup:

    • Turn on the particle size analyzer and allow it to warm up as per the manufacturer's instructions.

    • Select an appropriate optical model (e.g., Mie theory) and enter the refractive indices of the API and the dispersant.

  • Sample Preparation:

    • Prepare a pre-saturated dispersant by adding a small amount of the API to the dispersant, stirring, and then filtering to ensure the dispersant is saturated with the dissolved API. This prevents particle dissolution during the measurement.

    • Add a representative sample of the oral suspension to the liquid dispersion unit containing the pre-saturated dispersant until the desired obscuration level (typically 5-20%) is achieved.[4]

  • Measurement:

    • Start the measurement. The instrument will circulate the suspension through the measurement cell and record the light scattering pattern.

    • Perform multiple measurements (e.g., 3-5) for each sample to ensure reproducibility.

  • Data Analysis:

    • The software will calculate the particle size distribution and provide parameters such as D10, D50 (median particle size), and D90.

    • Report the results as the mean and standard deviation of the replicate measurements.

G A Instrument Setup & Equilibration B Prepare Pre-saturated Dispersant A->B C Add Suspension Sample to achieve target obscuration B->C D Perform Laser Diffraction Measurement C->D E Data Acquisition (Scattering Pattern) D->E F Calculate Particle Size Distribution (D10, D50, D90) E->F G Report Results F->G

Figure 2: Workflow for particle size analysis.
Protocol 3: Viscosity Measurement using a Rotational Viscometer

Objective: To determine the viscosity and rheological behavior of the oral suspension.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield Viscometer) with appropriate spindles

  • Beaker (600 mL)

  • Water bath for temperature control

Procedure:

  • Instrument Setup and Calibration:

    • Set up the viscometer and level it.

    • Perform a calibration check using a standard fluid of known viscosity.

  • Sample Preparation and Measurement:

    • Pour a sufficient volume of the oral suspension into a 600 mL beaker.

    • Place the beaker in a water bath to maintain a constant temperature (e.g., 25 °C).

    • Select an appropriate spindle and rotational speed. The selection should result in a torque reading between 10% and 90% of the instrument's capacity.

    • Immerse the spindle into the suspension up to the immersion mark.

    • Allow the spindle to rotate for a specific time (e.g., 1 minute) to obtain a stable reading.

    • Record the viscosity in centipoise (cP).

  • Rheological Profile:

    • To assess the rheological behavior (e.g., shear-thinning), measure the viscosity at a range of increasing and then decreasing rotational speeds.

    • Plot the viscosity as a function of shear rate to generate a rheogram.

G A Instrument Setup & Calibration B Sample Preparation & Temperature Equilibration (25°C) A->B C Select Spindle & Rotational Speed B->C D Immerse Spindle & Start Rotation C->D E Record Viscosity Reading D->E F Repeat at multiple speeds for Rheological Profile E->F

Figure 3: Workflow for viscosity measurement.
Protocol 4: In Vitro Dissolution Testing

Objective: To evaluate the release rate of the API from the oral suspension.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution vessels

  • Water bath

  • Syringes and filters

  • HPLC or UV-Vis Spectrophotometer for analysis

Procedure:

  • Preparation of Dissolution Medium:

    • Prepare the dissolution medium as specified (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid, or a buffer at a relevant intestinal pH). De-aerate the medium before use.

  • Dissolution Test Setup:

    • Set the temperature of the water bath to 37 ± 0.5 °C.

    • Set the paddle speed (e.g., 50 rpm).

  • Sample Introduction:

    • Accurately measure a volume of the well-shaken oral suspension equivalent to a single dose.

    • Carefully introduce the sample into the bottom of the dissolution vessel.

  • Sampling:

    • Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF) to stop further dissolution.

  • Analysis:

    • Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method (e.g., HPLC).

  • Data Calculation:

    • Calculate the cumulative percentage of API released at each time point.

    • Plot the percentage of API released versus time to obtain the dissolution profile.

G A Prepare & De-aerate Dissolution Medium B Set up Dissolution Apparatus (37°C, 50 rpm) A->B C Introduce Suspension Sample into Vessel B->C D Withdraw & Filter Aliquots at Time Points C->D E Analyze API Concentration (HPLC/UV-Vis) D->E F Calculate & Plot Dissolution Profile E->F

Figure 4: Workflow for in vitro dissolution testing.
Protocol 5: Stability Testing

Objective: To evaluate the physical and chemical stability of the oral suspension over time under specified storage conditions.

Procedure:

  • Sample Storage:

    • Store the oral suspension in its final packaging at various conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated stability).[5]

  • Testing at Intervals:

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples and evaluate the following parameters:

      • Appearance: Visual inspection for color, odor, and any signs of phase separation or microbial growth.

      • Assay: Determine the concentration of the API using a validated stability-indicating HPLC method.

      • Impurities and Degradation Products: Quantify any related substances using the HPLC method.

      • pH: Measure the pH of the suspension.

      • Viscosity: Measure the viscosity to assess any changes in the rheological properties.

      • Particle Size: Analyze the particle size distribution to check for any crystal growth or aggregation.

      • Redispersibility: Assess the ease of resuspending the sediment by gentle shaking.

      • Microbial Limits: Perform microbial enumeration tests to ensure the product remains within acceptable limits.

G A Place Suspension Samples in Stability Chambers (ICH Conditions) B Withdraw Samples at Predetermined Time Points A->B C Perform Stability-Indicating Tests B->C D Appearance, Assay, Impurities, pH, Viscosity, Particle Size, Redispersibility, Microbial Limits C->D E Analyze Data & Establish Shelf-life C->E

Figure 5: Workflow for stability testing.

References

Techniques for particle size analysis of disodium pamoate monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

An essential physicochemical property of active pharmaceutical ingredients (APIs) and excipients, particle size distribution (PSD) can have a big impact on a drug product's bioavailability, stability, and manufacturability. A crystalline powder called disodium pamoate monohydrate is frequently used to create long-acting injectable formulations.[1][2] Controlling the particle size of this compound is crucial for achieving the desired slow and sustained release of the active drug.[2]

This document provides detailed application notes and protocols for three common techniques used for the particle size analysis of this compound: Laser Diffraction, Sieve Analysis, and Optical Microscopy.

General Workflow for Particle Size Analysis

The selection of an appropriate particle size analysis technique depends on the expected particle size range, the nature of the material, and the specific information required. The following diagram illustrates a general workflow for selecting and performing particle size analysis.

PSA_Workflow cluster_0 1. Initial Assessment cluster_1 2. Method Selection cluster_2 3. Analysis & Reporting Start Define Material (this compound) Assess Assess Expected Particle Size & Material Properties (e.g., solubility, flow) Start->Assess Decision Select Appropriate Technique Assess->Decision LD Laser Diffraction (0.1 - 3000 µm) Decision->LD Broad range, fine particles SA Sieve Analysis (> 75 µm) Decision->SA Coarse particles, granules OM Optical Microscopy (0.2 - 100 µm) Decision->OM Shape information needed, visual confirmation Protocol Execute Detailed Experimental Protocol LD->Protocol SA->Protocol OM->Protocol Data Collect & Analyze Data (PSD, D-values, etc.) Protocol->Data Report Generate Report with Tables & Visualizations Data->Report

Caption: General workflow for particle size analysis method selection.

Laser Diffraction

Principle: Laser diffraction measures particle size distributions by analyzing the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[3][4][5] Large particles scatter light at small angles with high intensity, while small particles scatter light at large angles with low intensity.[3][5] The instrument uses this light scattering pattern to calculate the particle size distribution.[4]

Application Note: Laser diffraction is a versatile and rapid technique suitable for a wide range of particle sizes, from sub-micron to millimeters.[3][4] It is particularly well-suited for routine quality control and formulation development of this compound, providing a volume-based distribution. The method can be performed using either a wet or dry dispersion, though wet dispersion is often preferred for fine pharmaceutical powders to ensure proper de-agglomeration.

Experimental Protocol: Wet Dispersion Laser Diffraction

LD_Workflow Start 1. System Preparation Dispersion 2. Dispersant Selection (e.g., Saturated solution of API) Start->Dispersion SamplePrep 3. Sample Preparation (Prepare a pre-dispersion) Dispersion->SamplePrep Measurement 4. Measurement (Add sample to disperser until target obscuration is reached) SamplePrep->Measurement Sonication 5. Sonication (Optional) (Apply ultrasonic energy to break agglomerates) Measurement->Sonication Analysis 6. Data Acquisition (Record scattering pattern) Sonication->Analysis Report 7. Data Analysis & Reporting (Calculate D10, D50, D90, Span) Analysis->Report

Caption: Experimental workflow for Laser Diffraction analysis.

Methodology:

  • System Preparation: Ensure the laser diffraction instrument (e.g., Malvern Mastersizer) and the wet dispersion unit are clean.[6] Fill the disperser with a suitable dispersant.

  • Dispersant Selection: Select a dispersant in which this compound is practically insoluble to prevent dissolution during analysis. A saturated solution of the compound in a non-solvent is often a good choice.

  • Sample Preparation: Accurately weigh a small amount of the this compound powder (approx. 1 mg).[6] Create a pre-dispersion by adding the powder to a few milliliters of the filtered dispersant in a separate vial and vortexing or sonicating briefly.[6]

  • Measurement:

    • Start the circulation and stirring in the wet dispersion unit.

    • Perform a background measurement with the clean dispersant.

    • Add the sample pre-dispersion drop-wise into the disperser until the target obscuration level (typically 5-20%) is reached.[7]

  • Sonication (if necessary): Apply ultrasonic energy for a defined period (e.g., 30-60 seconds) to ensure complete de-agglomeration of the primary particles.[7] An ultrasonic time study can be performed to determine the optimal sonication time.[8]

  • Data Acquisition: Perform the measurement. The instrument will record the scattered light pattern for a specified duration. Typically, an average of multiple measurements is taken.

  • Data Analysis: Use the instrument software, applying the appropriate optical properties (refractive index and absorption) for this compound, to calculate the particle size distribution.

Data Presentation

Quantitative results from laser diffraction are typically summarized using percentile values (D-values) and the span.

ParameterDescriptionRepresentative Value (µm)[1]
D10 10% of the particles by volume are smaller than this diameter.2.5
D50 The median diameter; 50% of the particles by volume are smaller than this diameter.15.8
D90 90% of the particles by volume are smaller than this diameter.45.2
Span A measure of the width of the distribution, calculated as (D90 - D10) / D50.2.70

Note: The provided values are representative. Actual particle size distribution will depend on the specific batch and manufacturing process.[1]

Sieve Analysis

Principle: Sieve analysis separates particles based on their size by passing them through a stack of sieves with progressively smaller mesh openings.[9] The nest of sieves is agitated for a set period, and the amount of material retained on each sieve is weighed to determine the mass percentage in each size fraction.[10]

Application Note: Sieve analysis is a well-established and straightforward method, primarily intended for coarser powders and granules where at least 80% of the particles are larger than 75 µm.[10][11] It is a suitable technique for characterizing the larger end of the particle size distribution of this compound, especially for assessing bulk powder properties and for classification of coarser grades.[11] The method provides a weight-based distribution.

Experimental Protocol: Dry Sieve Analysis

Sieve_Workflow Start 1. Sieve Preparation (Clean, dry, and tare each sieve and the collection pan) Stacking 2. Sieve Stacking (Arrange sieves in a stack with the coarsest on top and finest at the bottom) Start->Stacking Sample 3. Sample Loading (Accurately weigh 25-100 g of powder and place on the top sieve) Stacking->Sample Agitation 4. Agitation (Shake the sieve stack for a standardized period, e.g., 5-20 minutes) Sample->Agitation Weighing 5. Weighing (Weigh the material retained on each sieve and in the pan) Agitation->Weighing Analysis 6. Data Analysis & Reporting (Calculate weight percentage for each fraction and cumulative distribution) Weighing->Analysis

Caption: Experimental workflow for Sieve Analysis.

Methodology:

  • Sieve Preparation: Select a set of standard analytical sieves (e.g., U.S. Standard Sieve Series). Ensure all sieves and the collection pan are clean and dry. Tare each sieve and the pan to the nearest 0.1 g.[10]

  • Sieve Stacking: Assemble the sieves in a stack with the largest aperture (lowest mesh number) on top, followed by sieves of decreasing aperture size, and the collection pan at the bottom.[10]

  • Sample Loading: Accurately weigh a representative sample of this compound, typically between 25 g and 100 g.[10] Place the entire sample on the top sieve and secure the lid.

  • Agitation: Place the sieve stack in a mechanical sieve shaker. Agitate the stack for a fixed period (e.g., 5-20 minutes). The duration and intensity of agitation should be standardized to ensure reproducibility.[12]

  • Endpoint Determination: The analysis is complete when the weight on any test sieve does not change by more than 5% of the previous weight on that sieve after a further minute of agitation.[13]

  • Weighing: Carefully disassemble the stack without losing any material. Weigh each sieve and the pan with the retained powder.

  • Data Calculation: Subtract the tare weight from the final weight of each sieve/pan to determine the mass of powder retained in each fraction. Calculate the weight percentage of the total sample for each fraction.

Data Presentation

The results of sieve analysis are presented in a table showing the weight and percentage of material retained on each sieve.

Sieve No. (Mesh)Sieve Opening (µm)Weight Retained (g)Weight Retained (%)Cumulative Weight Retained (%)
40425
60250
80180
100150
20075
Pan<75
Total ~100%

Optical Microscopy

Principle: Optical microscopy allows for the direct observation and measurement of individual particles.[14] A calibrated eyepiece reticle (graticule) is used to measure the dimensions of particles in a representative sample spread on a microscope slide. This technique provides a number-based distribution and valuable information on particle morphology (shape).[14]

Application Note: Microscopy is an absolute method for particle sizing and is invaluable for visualizing the particles of this compound.[14] It can detect the presence of agglomerates, differentiate between different crystal habits, and identify foreign particulate matter. While it can be more time-consuming for generating a full distribution compared to laser diffraction, it is an excellent complementary technique. The typical size range for optical microscopy is 0.2 to 100 µm.[15]

Experimental Protocol: Optical Microscopy

Microscopy_Workflow Start 1. Eyepiece Calibration (Calibrate eyepiece reticle with a stage micrometer) SamplePrep 2. Sample Preparation (Disperse a small amount of powder on a slide in a suitable, non-solvent mounting medium) Start->SamplePrep Imaging 3. Image Acquisition (View slide under microscope, ensuring particles are in focus and well-dispersed) SamplePrep->Imaging Measurement 4. Particle Measurement (Measure a statistically significant number of particles, e.g., 300-500, across multiple fields of view) Imaging->Measurement Analysis 5. Data Analysis & Reporting (Group data into size classes, create a histogram, and calculate mean diameter) Measurement->Analysis

Caption: Experimental workflow for Optical Microscopy analysis.

Methodology:

  • Eyepiece Calibration: Calibrate the eyepiece reticle using a stage micrometer for the specific objective lens that will be used for the analysis. This determines the conversion factor from eyepiece units to micrometers (µm).[16]

  • Sample Preparation: Place a small amount of this compound powder on a clean microscope slide. Add a drop of a suitable, non-solvent mounting medium (e.g., mineral oil) and disperse the powder evenly with a coverslip, avoiding air bubbles.

  • Image Acquisition: Place the slide on the microscope stage and bring the particles into focus. Ensure the field of view contains a representative, well-dispersed sample of particles without significant overlap.

  • Particle Measurement: Systematically scan the slide, measuring the diameter of a statistically significant number of particles (typically 300-500).[16] Measure a consistent dimension, such as the projected area diameter or Feret's diameter.[15]

  • Data Analysis:

    • Group the measured particle sizes into appropriate size classes.

    • Calculate the number of particles in each class.

    • Create a frequency distribution histogram to visualize the particle size distribution.

    • Calculate the number-average particle size and other statistical parameters.

Data Presentation

Microscopy data is presented as a frequency distribution table.

Size Range (µm)Mean Size in Range (d)Number of Particles (n)n * d
0 - 52.5
5 - 107.5
10 - 2015.0
20 - 3025.0
30 - 5040.0
Total Σn = Σ(n*d) =
  • Number Average Diameter = Σ(n*d) / Σn

References

In Vitro Dissolution Testing Methods for Pamoate Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoate salts are frequently utilized in pharmaceutical development to modify the solubility and dissolution characteristics of active pharmaceutical ingredients (APIs). The pamoate anion, derived from pamoic acid, is a large, hydrophobic molecule that can significantly reduce the aqueous solubility of basic drugs. This property is particularly advantageous for developing long-acting injectable (LAI) formulations and taste-masked oral suspensions. However, the inherent low solubility of pamoate salts presents unique challenges in the development of meaningful and reproducible in vitro dissolution test methods.

This document provides detailed application notes and protocols for the in vitro dissolution testing of pamoate salt drug products. It is intended to guide researchers, scientists, and drug development professionals in selecting appropriate methodologies, understanding key experimental parameters, and interpreting dissolution data to support formulation development, quality control, and prediction of in vivo performance. The dissolution of a drug is crucial for its bioavailability and therapeutic effectiveness[1].

Physicochemical Properties of Pamoate Salts

Pamoic acid is a naphthoic acid derivative with two carboxylic acid groups, allowing it to form salts with basic drugs in a 1:1 or 2:1 stoichiometric ratio[2]. The key physicochemical properties of pamoate salts that influence their dissolution behavior include:

  • Low Aqueous Solubility: Pamoic acid itself is practically insoluble in water[3]. This inherent low solubility is conferred to the resulting salt, making it a suitable candidate for modified-release dosage forms[4].

  • pH-Dependent Solubility: The solubility of pamoate salts can be influenced by the pH of the dissolution medium. At lower pH values, the pamoate anion may become protonated, potentially leading to a slight increase in solubility[5].

  • High Molecular Weight: The large size of the pamoate counterion contributes to the overall high molecular weight of the salt, which can impact its diffusion and dissolution rate.

  • Crystal Lattice Energy: The stability of the crystal lattice of the pamoate salt will affect the energy required for dissolution to occur. Different polymorphic forms of a pamoate salt can exhibit different dissolution profiles[1].

Challenges in Dissolution Testing of Pamoate Salts

The unique properties of pamoate salts lead to several challenges during the development of in vitro dissolution methods:

  • Maintaining Sink Conditions: Due to their low solubility, achieving and maintaining sink conditions (where the concentration of the dissolved drug is less than one-third of its saturation solubility) can be difficult in standard dissolution volumes. This is a critical consideration as non-sink conditions can lead to an underestimation of the true dissolution rate[6].

  • Media Selection: The choice of dissolution medium is critical. The medium must be able to adequately solubilize the pamoate salt to a measurable extent without causing chemical degradation. The use of surfactants or co-solvents is often necessary.

  • Dosage Form Specific Challenges:

    • Oral Suspensions: Ensuring uniform dispersion of the suspension in the dissolution vessel is crucial to avoid particle settling and inaccurate results.

    • Long-Acting Injectables (LAIs): For LAI suspensions, the in vitro release test must be able to discriminate between different formulations and ideally correlate with the in vivo release profile over an extended period. This often requires specialized apparatus and long testing durations[7][8][9][10].

Recommended In Vitro Dissolution Testing Methods

The selection of an appropriate dissolution apparatus and methodology depends on the dosage form and the intended application of the data.

For Oral Solid Dosage Forms (e.g., Tablets, Capsules)

For immediate-release oral solid dosage forms of pamoate salts, such as pyrantel pamoate tablets, the USP Apparatus 2 (Paddle Apparatus) is commonly employed. For extended-release formulations, other apparatuses may be more suitable.

Key Experimental Parameters for USP Apparatus 2:

ParameterRecommendationRationale
Apparatus USP Apparatus 2 (Paddle)Widely used for tablets and provides gentle agitation suitable for many formulations.
Rotation Speed 50 - 100 rpmTo be optimized based on the formulation to ensure adequate mixing without causing excessive turbulence.
Dissolution Medium 900 mL of an appropriate buffered solution (e.g., 0.1 N HCl, phosphate buffer pH 6.8) with or without surfactant (e.g., Sodium Dodecyl Sulfate - SDS).The medium should be selected to provide sink conditions and mimic physiological pH where relevant. Surfactants are often required to enhance the solubility of poorly soluble pamoate salts.
Temperature 37 ± 0.5 °CTo simulate physiological body temperature[7].
Sampling Times Multiple time points (e.g., 5, 10, 15, 30, 45, 60 minutes)To adequately characterize the dissolution profile.
Analytical Method High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the dissolved API.Provides specificity and sensitivity for the analysis of the active ingredient in the presence of excipients and the pamoate counterion.
For Long-Acting Injectable (LAI) Suspensions

The in vitro release testing of LAI suspensions of pamoate salts, such as olanzapine pamoate or aripiprazole pamoate, is more complex and aims to predict the long-term in vivo drug release profile. The USP Apparatus 4 (Flow-Through Cell) is often the most suitable choice.

Key Experimental Parameters for USP Apparatus 4:

ParameterRecommendationRationale
Apparatus USP Apparatus 4 (Flow-Through Cell)Allows for the use of large volumes of dissolution medium, which is essential for maintaining sink conditions for poorly soluble drugs over an extended period. It also provides a continuous flow of fresh medium, which can better simulate in vivo clearance mechanisms[7].
Cell Size 12 mm or 22.6 mmThe choice depends on the sample size and formulation characteristics.
Flow Rate 2 - 16 mL/minThe flow rate should be optimized to ensure adequate drug release without causing physical disruption of the formulation.
Dissolution Medium Buffered solution (e.g., phosphate buffer pH 7.4) containing a surfactant (e.g., 0.5% - 2% SDS or Polysorbate 80).The medium composition is critical for achieving sink conditions and obtaining a meaningful release profile.
Temperature 37 ± 0.5 °CTo mimic physiological body temperature.
Test Duration Can range from hours to several days or even weeks.The duration should be sufficient to characterize the complete release profile of the long-acting formulation.
Analytical Method HPLC with UV or Mass Spectrometry (MS) detection.For accurate and sensitive quantification of the released drug.

Experimental Protocols

Protocol 1: Dissolution of Pyrantel Pamoate Oral Suspension (USP Apparatus 2)

This protocol is a general guideline and should be optimized for the specific product being tested.

1. Materials and Reagents:

  • Pyrantel Pamoate Oral Suspension

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution Vessels (1000 mL)

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Dissolution Medium: 0.1 N Hydrochloric Acid (HCl)

  • Mobile Phase for HPLC (example): Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA).

  • Pyrantel Pamoate Reference Standard

2. Dissolution Test Parameters:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Volume of Medium: 900 mL

  • Temperature: 37 ± 0.5 °C

  • Rotation Speed: 75 rpm

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes

3. Procedure:

  • Prepare the dissolution medium and bring it to the required temperature.

  • Place 900 mL of the medium into each dissolution vessel.

  • Accurately measure a dose of the Pyrantel Pamoate Oral Suspension and carefully introduce it to the bottom of the vessel.

  • Start the apparatus immediately.

  • At each specified time point, withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples by HPLC to determine the concentration of pyrantel.

4. HPLC Analysis (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 288 nm

  • Quantification: Calculate the concentration of pyrantel in the samples against a standard curve prepared from the Pyrantel Pamoate Reference Standard.

5. Data Analysis:

  • Calculate the cumulative percentage of the labeled amount of pyrantel dissolved at each time point, correcting for the drug removed in previous samples.

Protocol 2: In Vitro Release of Olanzapine Pamoate LAI Suspension (USP Apparatus 4)

This protocol is a representative method and requires significant optimization and validation for a specific LAI product.

1. Materials and Reagents:

  • Olanzapine Pamoate LAI Suspension

  • USP Apparatus 4 (Flow-Through Cell)

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Dissolution Medium: Phosphate buffer (pH 7.4) containing 1% (w/v) Sodium Dodecyl Sulfate (SDS).

  • Mobile Phase for HPLC (example): Acetonitrile and phosphate buffer.

  • Olanzapine Reference Standard

2. In Vitro Release Test Parameters:

  • Apparatus: USP Apparatus 4 (Flow-Through Cell)

  • Cell Size: 22.6 mm

  • Flow Rate: 8 mL/min

  • Temperature: 37 ± 0.5 °C

  • Test Duration: Up to 14 days (or as required to achieve complete release)

  • Sample Holder: A suitable holder to retain the suspension within the cell.

3. Procedure:

  • Prepare a large volume of the dissolution medium and degas it.

  • Set up the USP Apparatus 4 system and equilibrate the temperature to 37 ± 0.5 °C.

  • Accurately withdraw a dose of the Olanzapine Pamoate LAI suspension and load it into the sample holder.

  • Place the sample holder into the flow-through cell.

  • Start the pump at the specified flow rate.

  • Collect the eluate at predetermined time intervals (e.g., daily for 14 days).

  • Analyze the collected samples by HPLC to determine the concentration of olanzapine.

4. HPLC Analysis (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A suitable gradient of acetonitrile and phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Detection Wavelength: 254 nm

  • Quantification: Calculate the concentration of olanzapine in the samples against a standard curve.

5. Data Analysis:

  • Calculate the cumulative amount and percentage of olanzapine released at each time point.

Data Presentation

The following tables provide examples of how quantitative dissolution data for pamoate salts can be presented.

Table 1: Comparative Dissolution Profiles of Three Formulations of Pyrantel Pamoate Tablets (250 mg) in 0.1 N HCl using USP Apparatus 2 at 75 rpm.

Time (minutes)% Drug Dissolved - Formulation A (Mean ± SD, n=6)% Drug Dissolved - Formulation B (Mean ± SD, n=6)% Drug Dissolved - Formulation C (Mean ± SD, n=6)
525 ± 430 ± 522 ± 3
1048 ± 655 ± 745 ± 5
1565 ± 872 ± 960 ± 7
3088 ± 592 ± 485 ± 6
4595 ± 398 ± 293 ± 4
6099 ± 299 ± 198 ± 2

Table 2: In Vitro Release Profile of Two Formulations of Olanzapine Pamoate LAI Suspension (300 mg) in Phosphate Buffer (pH 7.4) with 1% SDS using USP Apparatus 4 at 8 mL/min.

Time (days)% Drug Released - Formulation X (Mean ± SD, n=3)% Drug Released - Formulation Y (Mean ± SD, n=3)
15 ± 1.28 ± 1.5
318 ± 2.525 ± 3.1
535 ± 3.842 ± 4.0
752 ± 4.560 ± 5.2
1075 ± 5.182 ± 4.8
1492 ± 3.995 ± 3.5

Visualization of Workflows

The following diagrams illustrate the typical workflows for developing and performing in vitro dissolution testing for pamoate salt formulations.

Dissolution_Workflow_Oral cluster_prep Preparation cluster_test Dissolution Testing (USP Apparatus 2) cluster_analysis Analysis prep_media Prepare Dissolution Medium add_media Add Medium to Vessels prep_media->add_media equilibrate Equilibrate Apparatus (Temp, Speed) equilibrate->add_media prep_samples Prepare Samples & Standards hplc_analysis Analyze Samples by HPLC prep_samples->hplc_analysis add_dosage Introduce Dosage Form add_media->add_dosage start_test Start Dissolution Test add_dosage->start_test sample Withdraw Samples at Timepoints start_test->sample filter_sample Filter Samples sample->filter_sample filter_sample->hplc_analysis calculate Calculate % Drug Dissolved hplc_analysis->calculate report Generate Dissolution Profile calculate->report

Workflow for Oral Solid Dosage Form Dissolution.

Dissolution_Workflow_LAI cluster_prep_lai Preparation cluster_test_lai In Vitro Release Testing (USP Apparatus 4) cluster_analysis_lai Analysis prep_media_lai Prepare & Degas Large Volume of Medium start_flow Start Medium Flow prep_media_lai->start_flow setup_usp4 Setup & Equilibrate USP Apparatus 4 load_sample Load LAI Suspension into Cell setup_usp4->load_sample prep_samples_lai Prepare Samples & Standards hplc_analysis_lai Analyze Eluate by HPLC prep_samples_lai->hplc_analysis_lai load_sample->start_flow collect_eluate Collect Eluate at Intervals start_flow->collect_eluate collect_eluate->hplc_analysis_lai calculate_lai Calculate Cumulative Release hplc_analysis_lai->calculate_lai report_lai Generate Release Profile calculate_lai->report_lai

Workflow for Long-Acting Injectable Suspension In Vitro Release.

Logical_Relationships cluster_factors Influencing Factors api_props API Properties (Solubility, pKa, Particle Size) dissolution_rate In Vitro Dissolution Rate api_props->dissolution_rate formulation Formulation (Excipients, Dosage Form) formulation->dissolution_rate test_params Test Parameters (Apparatus, Medium, Speed) test_params->dissolution_rate in_vivo_performance In Vivo Performance dissolution_rate->in_vivo_performance IVIVC

Factors Influencing Pamoate Salt Dissolution.

Conclusion

The development of robust and meaningful in vitro dissolution test methods for pamoate salts is essential for ensuring product quality and predicting in vivo performance. Due to their inherent low solubility, special considerations regarding the choice of apparatus, dissolution medium, and maintenance of sink conditions are necessary. For oral dosage forms, USP Apparatus 2 is often suitable, while for long-acting injectable suspensions, USP Apparatus 4 is generally preferred. The protocols and data presentation formats provided in this document serve as a guide for researchers to develop and implement appropriate dissolution testing strategies for their specific pamoate salt drug products. A well-designed dissolution test, particularly when correlated with in vivo data (IVIVC), is a powerful tool in the development of safe and effective medicines.

References

Application Notes and Protocols: Formulation of Pamoate Salts for Taste Masking of Bitter APIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bitter taste of many Active Pharmaceutical Ingredients (APIs) is a significant challenge in the development of oral dosage forms, particularly for pediatric and geriatric populations where compliance is a major concern.[1][2] Effective taste masking is therefore crucial for improving patient adherence and therapeutic outcomes. One successful strategy for taste masking is the formation of insoluble salts, which reduces the concentration of the dissolved drug in the oral cavity, thereby minimizing its interaction with bitter taste receptors.[3] Pamoate salts, formed by the reaction of a basic drug with pamoic acid, are particularly effective in this regard due to their very low aqueous solubility.[4]

This application note provides a comprehensive overview of the formulation of pamoate salts for taste masking of bitter APIs. It includes detailed experimental protocols for the synthesis of pamoate salts and their evaluation, a summary of relevant quantitative data, and a discussion of the underlying mechanisms.

Mechanism of Taste Masking with Pamoate Salts

The primary mechanism by which pamoate salts mask the bitter taste of APIs is through a significant reduction in the drug's solubility in saliva.[3] The perception of taste occurs when dissolved molecules interact with specific receptors on the taste buds.[2] Bitter taste is mediated by G-protein coupled receptors (GPCRs) of the T2R family.[5] The formation of a pamoate salt of a bitter-tasting basic drug drastically lowers its concentration in the saliva, keeping it below the bitter taste threshold.[6] Consequently, fewer drug molecules are available to bind to the T2R receptors, leading to a reduction or elimination of the bitter taste perception.

Bitter Taste Signaling Pathway

The sensation of bitterness is initiated when a bitter compound binds to a T2R receptor on the surface of a taste receptor cell within a taste bud. This binding event activates a G-protein called gustducin. The activated gustducin, in turn, stimulates the enzyme phospholipase C-β2 (PLC-β2), which leads to the production of inositol triphosphate (IP3). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores. This increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to depolarization of the taste receptor cell and the subsequent release of neurotransmitters, which send a signal to the brain that is interpreted as a bitter taste.

G Figure 1. Simplified Bitter Taste Signaling Pathway cluster_cell Taste Receptor Cell API Bitter API T2R T2R Receptor (GPCR) API->T2R Binds to Gustducin Gustducin (G-protein) T2R->Gustducin Activates PLCb2 PLC-β2 Gustducin->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Brain (Perception of Bitterness) Neurotransmitter->Brain Signal to

Caption: Simplified Bitter Taste Signaling Pathway.

Data Presentation: Pamoate Salts for Improved Palatability

The formation of pamoate salts significantly reduces the aqueous solubility of bitter APIs, a key factor in taste masking. The following table summarizes quantitative data for select APIs, comparing the properties of the original drug with its pamoate salt.

Active Pharmaceutical Ingredient (API)Salt FormWater SolubilityDissolution in Simulated SalivaTaste Assessment Score (Bitterness)Reference(s)
Pyrantel PamoatePractically insoluble (<0.1 g/100 mL at 19°C)Low and sustained releaseOdorless and tasteless[7][8][9]
CitrateSolubleRapid dissolutionNot specified, but higher bioavailability suggests higher solubility[9]
Chlorpheniramine MaleateSoluble in 4 parts of waterRapid dissolutionBitter taste[2][10]
PamoateExpected to be poorly solubleSlower dissolution compared to maleate saltSignificantly reduced bitterness (inferred from principle)[7]
Clarithromycin Free BaseLow aqueous solubility-Very bitter[1]
PamoateExpected to have even lower solubility-Expected to have significantly reduced bitterness[1]

Experimental Protocols

General Workflow for Pamoate Salt Formulation and Evaluation

The following diagram illustrates the general workflow for the development and evaluation of taste-masked pamoate salt formulations.

G Figure 2. General Workflow for Pamoate Salt Taste Masking cluster_synthesis Synthesis cluster_evaluation Evaluation API_selection Select Bitter API Pamoate_synthesis Synthesize Pamoate Salt API_selection->Pamoate_synthesis Characterization Characterize Salt (e.g., DSC, XRD, FTIR) Pamoate_synthesis->Characterization Solubility Determine Aqueous Solubility Characterization->Solubility Dissolution In Vitro Dissolution (Simulated Saliva) Solubility->Dissolution Taste_assessment In Vivo Taste Assessment (Sensory Panel) Dissolution->Taste_assessment Formulation Formulate into Dosage Form (e.g., Suspension) Taste_assessment->Formulation

Caption: General Workflow for Pamoate Salt Taste Masking.

Protocol for the Preparation of a Drug-Pamoate Salt (Example: Paroxetine Pamoate)

This protocol is adapted from a general method for the preparation of paroxetine pamoate.[5]

Materials:

  • Paroxetine base

  • Pamoic acid

  • Toluene

  • Pyridine

  • Diethylether

  • Stirring plate and magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • Nitrogen gas supply

Procedure:

  • Dissolve paroxetine base (e.g., 2.10 g) in toluene (e.g., 5 ml).

  • In a separate flask, dissolve pamoic acid (e.g., 2.48 g) in pyridine (e.g., 40 ml).

  • Add the paroxetine solution to the pamoic acid solution and stir the mixture at ambient temperature for 30 minutes.

  • Remove the solvent by distillation at reduced pressure using a rotary evaporator.

  • Dilute the residual oil with toluene (e.g., 30 ml) and remove the solvent again by distillation at reduced pressure. Repeat this step two more times to ensure complete removal of pyridine.

  • Wash the resulting solid product with hot diethylether (e.g., 3 x 100 ml).

  • Filter the solid under a stream of nitrogen to yield the paroxetine pamoate salt as a pale yellow solid.

Protocol for In Vitro Dissolution Testing in Simulated Saliva

This protocol is designed to assess the release of the API from the pamoate salt in conditions mimicking the oral cavity.

Materials:

  • Drug-pamoate salt formulation

  • Simulated Salivary Fluid (SSF) (see composition below)

  • USP Dissolution Apparatus 2 (Paddle)

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters (e.g., 0.45 µm)

  • HPLC or UV-Vis spectrophotometer for drug quantification

Composition of Simulated Salivary Fluid (SSF), pH 6.8:

  • Potassium phosphate monobasic (KH₂PO₄): 12 mM

  • Sodium chloride (NaCl): 40 mM

  • Calcium chloride (CaCl₂): 1.5 mM

  • Adjust pH to 6.8 with sodium hydroxide or phosphoric acid.

Procedure:

  • Prepare 900 mL of SSF and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.[3]

  • Set the paddle speed to a low rate, typically 50 rpm, to simulate oral cavity conditions.[4]

  • Introduce a precisely weighed amount of the drug-pamoate salt formulation into the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 5, 10, 15, and 30 minutes).

  • Immediately filter the samples through a 0.45 µm filter.

  • Analyze the filtrate for the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the cumulative percentage of drug released over time.

Protocol for In Vivo Taste Assessment Using a Human Sensory Panel

This protocol outlines a general procedure for evaluating the bitterness of a pharmaceutical formulation. All studies involving human subjects must be conducted under strict ethical guidelines and with informed consent.[11][12]

Panelists:

  • A panel of 6-10 healthy, non-smoking adult volunteers.

  • Panelists should be trained to recognize and score the intensity of bitterness using a standardized scale.

Materials:

  • Test formulation (drug-pamoate salt)

  • Control formulation (e.g., the original bitter API salt)

  • Placebo formulation

  • Quinine hydrochloride solutions of varying concentrations as bitterness standards

  • Tasteless water for rinsing

  • Unsalted crackers for palate cleansing

  • Standardized taste assessment questionnaire/software

Bitterness Intensity Scale:

A common 5-point scale can be used:

  • 0 = No bitter taste

  • 1 = Threshold (slightly bitter)

  • 2 = Moderately bitter

  • 3 = Bitter

  • 4 = Strongly bitter

  • 5 = Very strongly bitter

Procedure:

  • Training: Familiarize panelists with the bitterness intensity scale using the quinine hydrochloride standards.

  • Sample Presentation: Provide panelists with a standardized dose of the test, control, and placebo formulations in a randomized, double-blind manner.

  • Evaluation: Instruct panelists to hold the sample in their mouth for a specific duration (e.g., 10-30 seconds) without swallowing, and then expectorate.

  • Scoring: Panelists immediately rate the perceived bitterness intensity on the provided scale.

  • Washout: A washout period of at least 15-30 minutes between samples is required, during which panelists should rinse their mouths thoroughly with tasteless water and may eat an unsalted cracker to cleanse their palate.

  • Data Analysis: Analyze the bitterness scores statistically to compare the test formulation with the control.

Conclusion

The formation of pamoate salts is a highly effective and widely applicable strategy for masking the bitter taste of basic APIs. The significant reduction in aqueous solubility limits the interaction of the drug with taste receptors, thereby improving the palatability of oral formulations. The protocols provided in this application note offer a framework for the synthesis and evaluation of pamoate salt formulations. By employing these methods, researchers and drug development professionals can systematically develop more patient-centric oral medicines with improved taste and, consequently, better compliance.

References

Topic: Stoichiometry of Drug-Pamoate Salt Formation and its Impact

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Drug Development Professionals

Introduction

In pharmaceutical development, the formation of salts is a common and effective strategy to enhance the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API). Pamoic acid, a dicarboxylic acid, is frequently used to form salts with basic APIs, creating drug-pamoate salts. A critical, often modifiable, parameter in this process is the stoichiometry—the molar ratio of the drug to pamoic acid. Typically, these salts form in either a 2:1 or a 1:1 ratio, and this choice is not trivial. The specific stoichiometry governs the salt's crystal lattice, which in turn dictates crucial properties such as solubility, dissolution rate, stability, and hygroscopicity. For instance, sparingly soluble 2:1 pamoate salts are often ideal for developing long-acting injectable formulations, whereas the potentially more soluble 1:1 salts might be suited for oral dosage forms.

This application note provides a comprehensive overview of the importance of stoichiometric control in drug-pamoate salt formation, detailed protocols for synthesis and characterization, and a summary of the impact of stoichiometry on key pharmaceutical attributes.

Impact of Stoichiometry on Physicochemical Properties

The stoichiometric ratio between the API and pamoic acid is a primary determinant of the resulting salt's performance. A lack of control over this ratio can lead to batch-to-batch variability, unpredictable in vivo performance, and potential regulatory challenges. The selection of a specific stoichiometric relationship can be a deliberate strategy to tailor the drug's dissolution profile.[1] The following table summarizes the general effects of stoichiometry on the key properties of drug-pamoate salts.

Property2:1 (Drug:Pamoate) Salt1:1 (Drug:Pamoate) SaltRationale
Aqueous Solubility Generally LowerGenerally HigherThe 2:1 salt often forms a more stable and dense crystal lattice due to the divalent nature of the pamoate anion, leading to stronger intermolecular interactions and reduced interaction with water.
Dissolution Rate SlowerFasterThe dissolution rate is directly influenced by solubility. A lower intrinsic solubility results in a slower rate of dissolution, which is a key principle for creating sustained-release profiles.
Melting Point Often HigherOften LowerThe more stable and ordered crystal lattice of the 2:1 salt typically requires greater thermal energy to disrupt, resulting in a higher melting point, which can be confirmed by DSC.[2]
Physical Stability Generally HigherCan be LowerThe 2:1 salt is frequently the thermodynamically more stable crystalline form, making it less susceptible to polymorphic transformations or disproportionation.
Hygroscopicity Generally LowerCan be HigherThe tightly packed crystal structure of the 2:1 salt may offer fewer sites for water vapor sorption compared to the 1:1 salt or amorphous forms.

Experimental Protocols

Protocol 1: Synthesis of Drug-Pamoate Salts

Objective: To synthesize drug-pamoate salts with controlled 1:1 and 2:1 stoichiometry.

Materials:

  • Basic API

  • Pamoic acid (or a salt thereof, e.g., disodium pamoate)

  • Appropriate solvent(s) (e.g., DMSO, methanol, ethanol, water)

  • Magnetic stirrer and stir bars

  • Reaction vessel (e.g., glass beaker or flask)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Reagent Preparation:

    • For a 2:1 (Drug:Pamoate) Salt: Prepare a solution of the API and a solution of pamoic acid. The molar ratio of API to pamoic acid in the reaction should be 2:1.

    • For a 1:1 (Drug:Pamoate) Salt: Prepare a solution of the API and a solution of pamoic acid. The molar ratio of API to pamoic acid in the reaction should be 1:1.

  • Reaction & Precipitation:

    • Dissolve the API and pamoic acid in a minimal amount of a suitable solvent. Gentle heating may be applied if necessary to achieve full dissolution.

    • While stirring the API solution vigorously, slowly add the pamoic acid solution.

    • Salt precipitation should occur. Allow the mixture to stir for an extended period (e.g., 4-24 hours) at a controlled temperature to ensure complete reaction and allow for crystal growth.

  • Isolation and Drying:

    • Isolate the precipitated salt product by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the salt product in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Stoichiometric and Physicochemical Characterization

Objective: To confirm the stoichiometric ratio and characterize the physical properties of the synthesized salts.

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Stoichiometry

  • Sample Preparation: Accurately weigh and dissolve a sample of the dried drug-pamoate salt in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Identify distinct, well-resolved peaks corresponding to the drug molecule and pamoic acid.

    • Integrate the area of a characteristic peak from the drug and a characteristic peak from the pamoate moiety.

    • Normalize the integrals by the number of protons each signal represents.

    • The resulting ratio of the normalized integrals will determine the molar stoichiometry of the drug to pamoate.[3]

B. X-Ray Powder Diffraction (XRPD) for Crystal Form Identification

  • Sample Preparation: Lightly grind the salt sample to ensure a uniform particle size.

  • Data Acquisition: Run the XRPD analysis over a suitable 2θ range (e.g., 2° to 40°).

  • Data Analysis: The XRPD pattern is a fingerprint of the crystalline solid. Different stoichiometric salts (1:1 vs. 2:1) will exhibit unique diffraction patterns.[3][4] These patterns can be used to confirm the phase purity of the synthesized salt and identify the specific crystalline form.

C. Thermal Analysis (DSC and TGA)

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the salt (3-5 mg) into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The resulting thermogram will show thermal events such as melting (endotherm), which can be used to assess the salt's purity and thermal stability.[4] Different stoichiometries often result in different melting points.

  • Thermogravimetric Analysis (TGA):

    • Heat a sample of the salt at a constant rate.

    • TGA measures the change in mass as a function of temperature. This is useful for identifying the presence of water (hydrates) or residual solvent (solvates) in the crystal structure and determining the thermal decomposition profile.[3]

Visualizations

experimental_workflow Experimental Workflow for Drug-Pamoate Salt Development cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Testing API API Solution Mixing Mixing & Precipitation API->Mixing Pamoate Pamoic Acid Solution (1:1 or 2:1 Molar Ratio) Pamoate->Mixing Isolation Isolation & Drying Mixing->Isolation NMR ¹H NMR (Stoichiometry) Isolation->NMR XRPD XRPD (Crystal Form) Isolation->XRPD Thermal DSC / TGA (Thermal Properties) Isolation->Thermal Solubility Solubility Studies NMR->Solubility Dissolution Dissolution Rate Profiling NMR->Dissolution XRPD->Solubility XRPD->Dissolution Thermal->Solubility Thermal->Dissolution

Caption: A workflow for the synthesis and characterization of drug-pamoate salts.

logical_relationship Impact of Stoichiometry on Drug Performance cluster_properties Physicochemical Properties cluster_performance Biopharmaceutical Performance Stoichiometry Stoichiometric Ratio (e.g., 2:1 vs 1:1) Lattice Crystal Lattice Energy Stoichiometry->Lattice Solubility Solubility & Dissolution Lattice->Solubility Stability Physical & Chemical Stability Lattice->Stability Bioavailability Bioavailability Solubility->Bioavailability ReleaseProfile Drug Release Profile (e.g., Sustained Release) Solubility->ReleaseProfile Stability->Bioavailability

Caption: Relationship between stoichiometry, properties, and drug performance.

Conclusion

The stoichiometric control of drug-pamoate salt formation is a fundamental aspect of solid-state chemistry in drug development. As demonstrated, the molar ratio of drug to pamoate directly influences critical physicochemical properties, which in turn dictate the biopharmaceutical performance of the API. A thorough characterization using a suite of analytical techniques such as NMR, XRPD, and thermal analysis is essential to confirm the stoichiometry and physical form of the salt. By understanding and controlling this key parameter, drug development professionals can rationally design salt forms with tailored properties, leading to more robust, stable, and effective pharmaceutical products, particularly in the realm of long-acting injectable formulations.

References

Application Notes and Protocols for the Use of Disodium Pamoate in Anthelmintic Drug Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of disodium pamoate in anthelmintic drug formulations. Detailed protocols for the preparation, characterization, and evaluation of these formulations are included to support research and development in this field.

Application Notes

Introduction to Disodium Pamoate in Anthelmintic Formulations

Disodium pamoate, the disodium salt of pamoic acid, is a widely used excipient in the pharmaceutical industry. In the context of anthelmintic drugs, its primary function is to act as a counterion to form a pamoate salt of the active pharmaceutical ingredient (API). This is particularly advantageous for oral anthelmintics intended for gastrointestinal (GI) tract infections. The formation of a pamoate salt significantly reduces the aqueous solubility of the drug.

The strategic advantage of this reduced solubility is twofold. Firstly, it minimizes the systemic absorption of the anthelmintic agent from the GI tract.[1] This is crucial for targeting parasites that reside in the gut lumen, as it ensures that a higher concentration of the drug remains at the site of action. Secondly, the poor absorption contributes to a better safety profile by reducing potential systemic side effects.

A classic example is the formulation of pyrantel as pyrantel pamoate. Pyrantel is a depolarizing neuromuscular blocking agent that is effective against a variety of intestinal nematodes, including roundworms and hookworms.[2] The pamoate salt formulation ensures that the drug is poorly absorbed from the GI tract, allowing it to exert its paralytic effect on the parasites within the gut.[2] Similarly, oxantel is another anthelmintic that is often formulated as a pamoate salt to target whipworms.

Mechanism of Action of Pamoate Salt Formulations

The therapeutic efficacy of anthelmintic pamoate salts is directly linked to the mechanism of action of the parent drug. For instance, pyrantel acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible nematodes.[2] This leads to a sustained activation of these receptors, causing a prolonged depolarization of the muscle membrane and resulting in spastic paralysis of the worms.[2] The paralyzed parasites lose their grip on the intestinal wall and are subsequently expelled from the host's body through peristalsis.[2]

The role of disodium pamoate in this process is to ensure that the anthelmintic drug reaches the parasites in the intestine in sufficient concentrations. By forming a poorly soluble salt, the dissolution of the drug is slowed down, leading to a sustained presence in the GI tract.

Quantitative Data

The following tables summarize key quantitative data related to the properties and performance of anthelmintic pamoate formulations.

Table 1: Solubility of Anthelmintic Agents

CompoundFormSolubilitySource
OxantelBase0.659 mg/mL (in water)[3]
Oxantel PamoatePamoate SaltVery poor solubility in water[2]
Pyrantel PamoatePamoate SaltLargely insoluble in water[4]

Table 2: Pharmacokinetic Parameters of Pyrantel Pamoate in Cats (Oral Administration)

ParameterUnitValueSource
Cmax (Peak Plasma Concentration)µg/mL0.11[4]
Tmax (Time to Peak Concentration)h1.91[4]
Terminal half-lifeh1.36[4]

Table 3: In Vivo Efficacy of Pyrantel Pamoate in Rats

TreatmentEfficacySource
Pyrantel Pamoate (11 mg/kg)53-72% reduction in worm burden[5][6][7]

Experimental Protocols

Protocol 1: Preparation of a Pyrantel Pamoate Oral Suspension

This protocol describes the preparation of a laboratory-scale oral suspension of pyrantel pamoate.

Materials:

  • Pyrantel Pamoate powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in purified water)

  • Suspending agent (e.g., xanthan gum)

  • Wetting agent (e.g., glycerin or polysorbate 80)

  • Preservative (e.g., sodium benzoate)

  • Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • pH meter

Procedure:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to heated purified water (approximately 80-90°C) while stirring. Continue stirring until the powder is fully dispersed. Allow the solution to cool to room temperature, which will cause it to become more viscous.

  • Wetting the API: In a mortar, accurately weigh the required amount of pyrantel pamoate powder. Add a small amount of the wetting agent (e.g., glycerin) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper dispersion of the hydrophobic drug particles.

  • Formation of the Slurry: Gradually add a portion of the vehicle to the paste in the mortar while continuously triturating to form a slurry.

  • Dispersion: Transfer the slurry to a beaker containing the rest of the vehicle. Use a small amount of the vehicle to rinse the mortar and pestle and add it to the beaker to ensure a complete transfer of the drug.

  • Homogenization: Place the beaker on a magnetic stirrer and stir at a moderate speed. If necessary, use a homogenizer to further reduce the particle size and ensure a uniform dispersion.

  • Addition of Other Excipients: Dissolve the suspending agent (if used) and the preservative in a small amount of purified water and add it to the suspension while stirring.

  • Final Volume and pH Adjustment: Adjust the final volume with purified water. Measure the pH of the suspension and adjust if necessary using a suitable pH-adjusting agent.

  • Storage: Transfer the final suspension to a well-closed, light-resistant container and store at the recommended temperature.

Protocol 2: In Vitro Dissolution Testing of Pyrantel Pamoate Suspension

This protocol outlines a general procedure for the in vitro dissolution testing of a pyrantel pamoate oral suspension, based on the principles of the USP <711> Dissolution test.

Materials and Equipment:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Water bath

  • Dissolution medium (e.g., simulated gastric fluid without pepsin, followed by simulated intestinal fluid without pancreatin)

  • Pyrantel Pamoate suspension

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system for analysis

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus according to the manufacturer's instructions. Equilibrate the dissolution medium to 37 ± 0.5°C in the water bath.

  • Medium Degassing: Degas the dissolution medium before use to prevent the formation of air bubbles on the apparatus and the dosage form.

  • Test Initiation: Place the specified volume of the dissolution medium in each vessel. Once the medium has reached the target temperature, carefully introduce an accurately measured volume of the pyrantel pamoate suspension into each vessel.

  • Operation: Immediately start the apparatus at the specified paddle rotation speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium from each vessel through a filter. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the concentration of pyrantel in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of the drug released at each time point and plot the dissolution profile.

Protocol 3: In Vivo Anthelmintic Efficacy in a Murine Model (Heligmosomoides polygyrus)

This protocol describes an in vivo efficacy study of an anthelmintic formulation using a mouse model infected with the gastrointestinal nematode Heligmosomoides polygyrus.

Materials and Animals:

  • Male or female mice (e.g., C57BL/6 or BALB/c strain), 6-8 weeks old

  • Heligmosomoides polygyrus third-stage infective larvae (L3)

  • Test formulation (e.g., pyrantel pamoate suspension)

  • Vehicle control

  • Positive control (e.g., a known effective anthelmintic)

  • Oral gavage needles

  • Cages with wire mesh floors

  • Fecal collection trays

  • McMaster slides for fecal egg counting

  • Saturated salt solution (for fecal flotation)

  • Dissecting microscope

Procedure:

  • Acclimatization and Infection: Acclimatize the mice to the laboratory conditions for at least one week. Infect each mouse by oral gavage with approximately 200 H. polygyrus L3 larvae.

  • Treatment: At a predetermined time post-infection (e.g., day 7 or day 14), randomly assign the mice to treatment groups (test formulation, vehicle control, positive control). Administer the respective treatments by oral gavage.

  • Fecal Egg Count Reduction Test (FECRT):

    • Collect fecal samples from each mouse before treatment and at specified time points after treatment (e.g., 7 and 14 days post-treatment).

    • Determine the number of eggs per gram of feces (EPG) using the McMaster technique.

    • Calculate the percentage reduction in EPG for each treatment group compared to the vehicle control group.

  • Worm Burden Assessment:

    • At the end of the study (e.g., day 14 or 21 post-treatment), euthanize the mice.

    • Carefully dissect the small intestine and collect the adult worms.

    • Count the number of worms for each mouse.

    • Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effects.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Efficacy Study prep Preparation of Suspension char Physicochemical Characterization (Particle Size, pH, Viscosity) prep->char diss In Vitro Dissolution Testing char->diss infect Infection of Mice (H. polygyrus L3) diss->infect Proceed to In Vivo if dissolution is acceptable treat Treatment Administration infect->treat fecrt Fecal Egg Count Reduction Test (FECRT) treat->fecrt burden Worm Burden Assessment treat->burden end_res Data Analysis & Conclusion fecrt->end_res burden->end_res start Start start->prep mechanism_of_action cluster_drug Drug Action cluster_parasite Nematode Neuromuscular Junction pyrantel Pyrantel Pamoate (in GI Tract) nachr Nicotinic Acetylcholine Receptors (nAChRs) pyrantel->nachr Binds to & Activates depol Sustained Depolarization of Muscle Membrane nachr->depol Leads to paralysis Spastic Paralysis depol->paralysis Causes expulsion Expulsion of Parasite from Host paralysis->expulsion Results in

References

Application Notes and Protocols for the Characterization of Drug-Pamoate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of pamoate salts is a widely utilized strategy in pharmaceutical development to modify the physicochemical properties of active pharmaceutical ingredients (APIs). This approach is particularly valuable for creating long-acting injectable (LAI) formulations due to the significantly reduced aqueous solubility of the resulting drug-pamoate complex.[1] The stoichiometry of the salt, typically a 1:1 or 2:1 molar ratio of the drug to pamoic acid, can significantly influence the salt's properties and, consequently, its in vivo performance.[1] Thorough characterization of these complexes is critical to ensure product quality, stability, and consistent drug release.

This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize drug-pamoate complexes.

Key Analytical Techniques

A comprehensive understanding of a drug-pamoate complex requires a multi-faceted analytical approach. The following techniques provide critical information regarding the solid-state properties, identity, purity, and dissolution behavior of these complexes.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the solid-state characterization of crystalline materials. It provides a unique "fingerprint" for a specific crystalline form, allowing for the identification of polymorphs, solvates, and hydrates. For drug-pamoate complexes, XRPD is essential to:

  • Confirm the formation of a new crystalline entity.

  • Identify and differentiate between different polymorphic forms of the salt.

  • Assess the crystallinity of the material.

  • Monitor solid-state stability under various stress conditions.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are crucial for evaluating the physical and chemical stability of drug-pamoate complexes as a function of temperature.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[2]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability, and to identify the presence of water or residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and stoichiometry of drug-pamoate complexes. Both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to:

  • Verify the presence of both the drug and pamoate moieties in the complex.

  • Determine the molar ratio of the drug to pamoic acid by integrating the respective proton signals.

  • Provide information about the molecular interactions between the drug and the pamoate counterion in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. It is a rapid and non-destructive technique used to:

  • Confirm the formation of the salt by observing shifts in the characteristic absorption bands of the drug and pamoic acid, particularly the carboxylate and amine groups.

  • Identify the presence of specific functional groups.

  • Screen for potential interactions between the drug and the pamoate counterion.

Dissolution Testing

Dissolution testing is a critical in vitro method to predict the in vivo performance of a drug product. For poorly soluble drug-pamoate complexes, particularly those intended for long-acting injectable formulations, dissolution testing is used to:

  • Assess the drug release profile over an extended period.

  • Ensure batch-to-batch consistency.

  • Guide formulation development to achieve the desired release characteristics.

Data Presentation

The following tables summarize representative quantitative data obtained from the characterization of various drug-pamoate complexes.

Table 1: Representative X-Ray Powder Diffraction (XRPD) Data for Olanzapine Pamoate Crystalline Forms

Crystalline FormCharacteristic 2θ Peaks (± 0.2°)
Form F 6.1, 10.4, 11.5, 12.3, 14.0
Form M As depicted in Figure 11 of the source patent.
Form R As depicted in Figure 15 of the source patent.
Form B As depicted in Figure 17 of the source patent.
Form C As depicted in Figure 18 of the source patent.
Data sourced from patent WO2011091142A2.[1]

Table 2: Representative Thermal Analysis Data for Selected Drugs

CompoundTechniqueKey Observations
Risperidone (Form I) DSCMelting Point (Onset): 169.3 °C
Risperidone (Form I) TGADetectable mass loss begins at approximately 217 °C in air and 227 °C under nitrogen.
Data adapted from a study on risperidone.[3]

Table 3: Representative ¹H NMR Chemical Shift Data for Pamoic Acid and a Drug-Pamoate Complex

CompoundSolventKey Chemical Shifts (ppm)
Pamoic Acid DMSO-d₆8.53, 8.17, 7.91, 7.41, 7.25, 4.84
Paliperidone -Full characterization details in the source.
Data for Pamoic Acid from ChemicalBook.[4] Data for Paliperidone from the Journal of Applicable Chemistry.

Table 4: Representative FTIR Absorption Frequencies for Pyrantel Pamoate

Functional GroupWavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch Broad band, typically around 3000 cm⁻¹
Aromatic C-H Stretch ~3050 cm⁻¹
C=O Stretch (Carboxylate) ~1680 cm⁻¹
Aromatic C=C Stretch ~1600, 1450 cm⁻¹
Data adapted from a study on pyrantel pamoate.

Experimental Protocols

Protocol 1: X-Ray Powder Diffraction (XRPD) Analysis

Objective: To obtain the XRPD pattern of a drug-pamoate complex for phase identification and crystallinity assessment.

Materials and Equipment:

  • X-ray powder diffractometer with a copper (Cu) Kα radiation source.

  • Sample holder (e.g., zero-background silicon wafer or glass slide).

  • Spatula.

  • Mortar and pestle (if particle size reduction is needed).

  • Drug-pamoate complex powder.

Procedure:

  • Ensure the XRPD instrument is calibrated and functioning according to the manufacturer's specifications.

  • If necessary, gently grind the drug-pamoate complex powder using a mortar and pestle to ensure a homogenous particle size.

  • Carefully pack the powder into the sample holder, ensuring a flat and even surface.

  • Place the sample holder into the diffractometer.

  • Set the experimental parameters. Typical parameters for pharmaceutical analysis are:

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed (Time per Step): 0.5 to 2 seconds.

  • Initiate the data collection.

  • Upon completion, process the data using appropriate software to identify the peak positions (2θ) and their intensities.

Protocol 2: Thermal Analysis (DSC and TGA)

Objective: To evaluate the thermal properties of a drug-pamoate complex.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC).

  • Thermogravimetric Analyzer (TGA).

  • Aluminum or hermetically sealed sample pans.

  • Microbalance.

  • Nitrogen gas supply.

  • Drug-pamoate complex powder.

Procedure for DSC:

  • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Accurately weigh 2-5 mg of the drug-pamoate complex into an aluminum sample pan.

  • Seal the pan using a crimper. For volatile samples, use hermetically sealed pans.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Set the experimental parameters. A typical method involves:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 300 °C).

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Run the experiment and record the thermogram.

  • Analyze the data to determine the onset temperature of melting and the enthalpy of fusion.

Procedure for TGA:

  • Calibrate the TGA instrument for mass and temperature.

  • Accurately weigh 5-10 mg of the drug-pamoate complex into a TGA pan.

  • Place the pan onto the TGA balance.

  • Set the experimental parameters. A typical method involves:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature where complete decomposition is expected (e.g., 600 °C).

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Run the experiment and record the thermogram.

  • Analyze the data to determine the onset of decomposition and the percentage of weight loss at different temperature intervals.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and determine the stoichiometry of a drug-pamoate complex.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Vortex mixer.

  • Pipettes.

  • Drug-pamoate complex.

Procedure:

  • Accurately weigh approximately 5-10 mg of the drug-pamoate complex into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum. Typical parameters include:

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the characteristic peaks of the drug and the pamoate moiety.

  • Calculate the molar ratio of the drug to pamoic acid based on the integration values. For example, compare the integration of a well-resolved aromatic proton on the drug to the integration of the methylene protons of pamoic acid.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the FTIR spectrum of a drug-pamoate complex for functional group analysis and salt formation confirmation.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a KBr pellet press.

  • Potassium bromide (KBr), spectroscopy grade (for pellet method).

  • Mortar and pestle.

  • Spatula.

  • Drug-pamoate complex powder.

Procedure (ATR Method):

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the drug-pamoate complex powder onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typical parameters include:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Clean the ATR crystal thoroughly after analysis.

Procedure (KBr Pellet Method):

  • Grind 1-2 mg of the drug-pamoate complex with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogenous mixture is obtained.

  • Transfer the mixture to a pellet die.

  • Press the mixture under vacuum using a hydraulic press to form a transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum using the same parameters as the ATR method.

Protocol 5: Dissolution Testing for Poorly Soluble Drug-Pamoate Complexes

Objective: To determine the in vitro drug release profile of a drug-pamoate complex formulation.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle) or Apparatus 4 (Flow-Through Cell).

  • Dissolution vessels.

  • Water bath for temperature control.

  • Dissolution medium (e.g., phosphate buffer with a surfactant like sodium lauryl sulfate (SLS) to achieve sink conditions).

  • Syringes and filters for sampling.

  • Analytical instrument for drug quantification (e.g., HPLC-UV).

  • Drug-pamoate complex formulation.

Procedure (Using USP Apparatus 2):

  • Prepare the dissolution medium and deaerate it.

  • Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C.

  • Place the drug-pamoate formulation into each dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately to prevent undissolved particles from interfering with the analysis.

  • Analyze the samples for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization API API Solution Precipitation Precipitation/ Crystallization API->Precipitation Pamoic_Acid Pamoic Acid Solution Pamoic_Acid->Precipitation Isolation Isolation & Drying Precipitation->Isolation Drug_Pamoate Drug-Pamoate Complex Isolation->Drug_Pamoate XRPD XRPD Drug_Pamoate->XRPD Solid-State Structure Thermal DSC/TGA Drug_Pamoate->Thermal Thermal Properties NMR NMR Drug_Pamoate->NMR Structure & Stoichiometry FTIR FTIR Drug_Pamoate->FTIR Salt Formation Dissolution Dissolution Testing Drug_Pamoate->Dissolution Release Profile

Caption: Experimental workflow for the synthesis and characterization of drug-pamoate complexes.

Analytical_Technique_Relationships center_node Drug-Pamoate Complex XRPD XRPD (Polymorphism, Crystallinity) center_node->XRPD DSC DSC (Melting Point, Phase Transitions) center_node->DSC TGA TGA (Thermal Stability, Solvates) center_node->TGA NMR NMR (Stoichiometry, Identity) center_node->NMR FTIR FTIR (Salt Formation, Functional Groups) center_node->FTIR Dissolution Dissolution (Drug Release) center_node->Dissolution

Caption: Interrelationships of analytical techniques for characterizing drug-pamoate complexes.

References

Troubleshooting & Optimization

Improving the solubility of disodium pamoate monohydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disodium pamoate monohydrate. The focus is on addressing common challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is generally considered to have good aqueous solubility, especially when compared to its parent compound, pamoic acid. The conversion of pamoic acid to the disodium salt can increase aqueous solubility by approximately 1250-fold.[1]

Q2: Why is my solution of this compound appearing cloudy or forming a precipitate?

Several factors can contribute to the cloudiness or precipitation of this compound solutions:

  • Low pH: Disodium pamoate is the salt of a weak acid. In acidic conditions, it can convert back to the less soluble pamoic acid.

  • Presence of Divalent Cations: The presence of certain metal ions, such as calcium or magnesium, can lead to the formation of less soluble pamoate salts (e.g., calcium pamoate, magnesium pamoate).[1]

  • High Concentration: Exceeding the solubility limit at a given temperature will result in precipitation.

  • Salt Disproportionation: In some formulations, particularly in the presence of other salts or excipients, the disodium pamoate salt can convert to the less soluble free acid form.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent. It is more soluble in neutral to alkaline solutions. As the pH decreases, the equilibrium will shift towards the formation of the sparingly soluble pamoic acid, leading to a decrease in solubility.

Q4: Can I use co-solvents to improve the solubility of this compound?

Yes, co-solvents can be used to enhance the solubility of this compound. Solvents such as ethanol or methanol, when mixed with water, can increase the solubility.[1] The selection of a co-solvent should be guided by the specific requirements of your experiment or formulation.

Q5: What is the role of this compound in drug formulations if it is water-soluble?

While this compound is water-soluble, its primary use in pharmaceutical formulations is often to decrease the aqueous solubility of basic active pharmaceutical ingredients (APIs).[2][3] It achieves this by forming a sparingly soluble salt with the API, which is a common strategy for developing long-acting injectable and other sustained-release formulations.[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudy Solution or Precipitate Formation Low pH of the aqueous medium.Adjust the pH of the solution to neutral or slightly alkaline (pH 7.0 - 8.0) using a suitable buffer.
Presence of divalent cations (e.g., Ca²⁺, Mg²⁺).Use deionized, distilled water or a buffer system free of interfering divalent cations.
Exceeded solubility limit.Gently warm the solution while stirring. If the precipitate does not dissolve, consider diluting the solution.
Slow Dissolution Rate Large particle size of the powder.Use a micronized grade of this compound if available. Agitate the solution more vigorously or use sonication to aid dissolution.
Low temperature of the solvent.Increase the temperature of the aqueous solvent. Ensure the temperature is controlled and appropriate for the experiment.
Inconsistent Solubility Results Variation in experimental conditions.Standardize all experimental parameters, including temperature, pH, mixing speed, and the source and purity of the this compound.

Quantitative Data

Table 1: Solubility of Disodium Pamoate

Solvent Temperature Solubility
Water20°C43 g/L
DMSONot Specified≥28.6 mg/mL

Note: Data is limited in the public domain. Further internal experimental determination is recommended for specific applications.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the aqueous solvent (e.g., purified water, specific buffer) in a sealed container.

    • Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

    • Filter the sample through a suitable membrane filter (e.g., 0.22 µm).

  • Analysis:

    • Dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of disodium pamoate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Improving Solubility Using a Co-solvent System
  • Solvent Preparation:

    • Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 10%, 20%, 30% ethanol in water).

  • Solubility Determination:

    • For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Analysis and Comparison:

    • Analyze the solubility data to identify the co-solvent concentration that provides the desired level of solubility enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start: Excess Disodium Pamoate Monohydrate shake Shake/Agitate at Constant Temperature (24-48h) start->shake solvent Aqueous Solvent (e.g., Water, Buffer) solvent->shake filter Filter Supernatant (e.g., 0.22 µm filter) shake->filter hplc Quantify by HPLC filter->hplc solubility Determine Solubility hplc->solubility

Caption: Experimental workflow for determining aqueous solubility.

solubility_factors cluster_increase Factors Increasing Solubility cluster_decrease Factors Decreasing Solubility center Disodium Pamoate Monohydrate Solubility ph_decrease Lower pH (Acidic) center->ph_decrease Decreases divalent_ions Divalent Cations (Ca²⁺, Mg²⁺) center->divalent_ions Decreases ph_increase Higher pH (Neutral/Alkaline) ph_increase->center Increases temp_increase Higher Temperature temp_increase->center Increases cosolvents Co-solvents (e.g., Ethanol) cosolvents->center Increases micronization Particle Size Reduction (Micronization) micronization->center Increases (Dissolution Rate)

Caption: Factors influencing the solubility of disodium pamoate.

References

Addressing stability issues of disodium pamoate monohydrate in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with disodium pamoate monohydrate in various formulations.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common stability problems.

Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis

Question: My formulation containing this compound is showing a decrease in the main peak area and the emergence of new, unidentified peaks during HPLC analysis. What could be the cause and how can I investigate it?

Answer:

This issue commonly points to the degradation of this compound. The primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.

Troubleshooting Workflow:

G start Start: Loss of Potency / New Peaks Observed check_storage Review Formulation Storage Conditions (Light, Temperature, Humidity) start->check_storage forced_degradation Conduct Forced Degradation Studies check_storage->forced_degradation hydrolysis Hydrolytic Degradation (Acidic, Basic, Neutral pH) forced_degradation->hydrolysis oxidation Oxidative Degradation (e.g., H2O2) forced_degradation->oxidation photolysis Photolytic Degradation (UV/Vis Light Exposure) forced_degradation->photolysis thermal Thermal Degradation (Elevated Temperature) forced_degradation->thermal hplc_analysis Analyze Stressed Samples using a Stability-Indicating HPLC Method hydrolysis->hplc_analysis oxidation->hplc_analysis photolysis->hplc_analysis thermal->hplc_analysis identify_dps Identify Degradation Products (e.g., using LC-MS) hplc_analysis->identify_dps formulation_reformulation Reformulate to Mitigate Degradation (e.g., pH adjustment, antioxidants, light protection) identify_dps->formulation_reformulation end End: Stable Formulation Achieved formulation_reformulation->end

Caption: Troubleshooting workflow for loss of potency.

Experimental Protocols:

A crucial step is to perform forced degradation studies to pinpoint the cause of instability.

Forced Degradation Protocol Summary:

Stress ConditionRecommended ParametersPotential Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursDissociation to pamoic acid.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPotential for salt formation or degradation of the naphthalene ring structure.
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxides or other oxidation products on the naphthalene rings.
Photolysis Expose to UV light (254 nm) and visible light for a defined period (e.g., ICH Q1B guidelines)Potential for photodegradation products.
Thermal 80°C for 48 hours (in solid state and in solution)Assess intrinsic thermal stability.

Issue 2: Physical Instability - Crystal Growth or Change in Particle Size in Suspensions

Question: I am observing crystal growth and changes in the particle size distribution of my this compound suspension over time. What could be causing this?

Answer:

This phenomenon, often referred to as Ostwald ripening, is a common issue in suspensions of poorly soluble compounds. It is driven by the temperature-dependent solubility of the particles. Fluctuations in temperature can cause smaller particles to dissolve and re-precipitate onto larger particles, leading to an overall increase in particle size.

Troubleshooting Logic:

G start Start: Crystal Growth Observed in Suspension temp_fluctuation Investigate Temperature Fluctuations during Storage and Transport start->temp_fluctuation excipient_eval Evaluate Excipient Compatibility temp_fluctuation->excipient_eval surfactant Assess Surfactant Concentration and Type excipient_eval->surfactant viscosity Evaluate Viscosity-Modifying Agents surfactant->viscosity reformulate Reformulate with Stabilizers (e.g., polymers, alternative surfactants) viscosity->reformulate end End: Physically Stable Suspension reformulate->end

Caption: Logic for addressing physical instability.

Recommendations:

  • Control Temperature: Maintain a consistent and controlled temperature throughout the product's lifecycle.

  • Optimize Excipients:

    • Surfactants: Ensure the appropriate type and concentration of a wetting agent or surfactant is used to stabilize the particle surface.

    • Viscosity-Modifying Agents: The use of polymers to increase the viscosity of the continuous phase can hinder particle movement and reduce the rate of crystal growth.

  • Particle Size Engineering: Consider manufacturing processes that produce a more uniform and stable particle size distribution from the outset.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, a derivative of naphthalene with carboxylic acid groups, the most probable degradation pathways are:

  • Hydrolysis: In aqueous environments, disodium pamoate can dissociate into pamoic acid and sodium ions.[1] Under strongly acidic or basic conditions, further degradation of the pamoic acid structure may occur.

  • Oxidation: The naphthalene ring system is susceptible to oxidation, potentially leading to the formation of quinones or other oxygenated derivatives.

  • Photolysis: Exposure to UV or high-intensity visible light can induce photolytic degradation, leading to a variety of degradation products.

Q2: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.

Method Development Workflow:

G start Start: Method Development forced_degradation Generate Degraded Samples (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation column_screening Screen HPLC Columns (e.g., C18, C8, Phenyl) forced_degradation->column_screening mobile_phase_opt Optimize Mobile Phase (pH, Organic Modifier, Buffer) column_screening->mobile_phase_opt gradient_dev Develop Gradient Elution Program mobile_phase_opt->gradient_dev detection_wl Select Appropriate UV Detection Wavelength gradient_dev->detection_wl validation Validate Method as per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, Robustness) detection_wl->validation end End: Validated Stability-Indicating Method validation->end

Caption: HPLC method development workflow.

Recommended Starting HPLC Parameters:

ParameterRecommendation
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) and optimize to resolve all peaks.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 230 nm).
Column Temperature 30°C

Q3: Which excipients are known to be compatible or incompatible with this compound?

Direct compatibility data for this compound is not extensively published. However, based on its chemical nature as a salt of a polycyclic aromatic dicarboxylic acid, the following general guidance applies:

Potential Excipient Compatibility for this compound:

Excipient CategoryPotentially CompatiblePotential for IncompatibilityRationale for Potential Incompatibility
Fillers/Diluents Microcrystalline cellulose, Lactose monohydrate, MannitolDibasic calcium phosphateAcidic nature of some grades of dibasic calcium phosphate could promote hydrolysis.
Binders Povidone (PVP), Hydroxypropyl methylcellulose (HPMC)Generally inert.
Disintegrants Croscarmellose sodium, Sodium starch glycolate, CrospovidoneGenerally inert.
Lubricants Magnesium stearate, Sodium stearyl fumaratePotential for interaction with the carboxylate groups, though less common.
Surfactants Polysorbate 80, Sodium lauryl sulfateCationic surfactantsPotential for ionic interactions.
Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)May be beneficial in preventing oxidative degradation.

It is crucial to perform excipient compatibility studies for your specific formulation. A typical study involves preparing binary mixtures of this compound and each excipient (e.g., in a 1:1 ratio), storing them under accelerated conditions (e.g., 40°C/75% RH) for a defined period, and analyzing for the appearance of degradation products by HPLC.

Q4: What is the expected impact of pH on the stability of this compound in aqueous formulations?

The pH of an aqueous formulation will significantly impact the solubility and stability of this compound.

  • Acidic pH: In an acidic environment, the disodium salt will convert to the less soluble pamoic acid. This can lead to precipitation and a decrease in the concentration of the dissolved drug.

  • Neutral to Alkaline pH: In this range, disodium pamoate will remain in its more soluble salt form. However, the stability of the pamoate anion itself to hydrolysis or other degradation pathways at extreme pH values should be evaluated.

Therefore, the formulation pH should be carefully controlled and optimized to ensure both the physical and chemical stability of the this compound.

References

Technical Support Center: Optimization of pH for Disodium Pamoate Salt Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges of optimizing pH for disodium pamoate salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH optimization for disodium pamoate salt formation?

A1: The formation of a pamoate salt is an acid-base reaction. Pamoic acid is a dicarboxylic acid, and the active pharmaceutical ingredient (API) is typically a weak base. The pH of the reaction medium governs the ionization state of both the pamoic acid and the API. Salt formation is most favorable when both molecules are in their ionized states. Therefore, controlling the pH is a critical parameter to maximize the yield and ensure the desired stoichiometry of the resulting salt.

Q2: What are the pKa values of pamoic acid, and why are they important?

A2: Pamoic acid has two pKa values, approximately pKa1 = 2.51 and pKa2 = 3.1. These values indicate the pH at which the carboxylic acid groups deprotonate. Understanding these pKa values is crucial for selecting the appropriate pH range to ensure that the pamoate is in its dianionic form, ready to react with the protonated basic drug.

Q3: Can the stoichiometry of the drug to pamoate be controlled?

A3: Yes, the stoichiometry, typically 1:1 or 2:1 (drug:pamoate), can be influenced by the reaction conditions, including the molar ratio of the reactants and the pH. For instance, a 2:1 molar ratio of an amine-containing drug to pamoic acid has been shown to yield high complexation efficiency.[1]

Q4: Is the solubility of pamoate salts pH-dependent?

A4: Generally, the solubility of salts formed from weak acids and weak bases is pH-dependent. However, some pamoate salts, like olanzapine pamoate, have been found to have a solubility that is relatively independent of pH within a certain range, such as pH 4 to 8.[2] This property can be advantageous for injectable sustained-release formulations where the physiological pH can vary.

Q5: What are the common methods for preparing pamoate salts?

A5: Common methods include:

  • Direct reaction: Reacting the free base of the drug directly with pamoic acid in a suitable solvent.

  • Salt metathesis: Reacting a salt of the drug (e.g., hydrochloride salt) with a salt of pamoic acid (e.g., disodium pamoate).[3] This is a widely used method.

  • In-situ formation: Acidifying a solution of disodium pamoate to form pamoic acid in the presence of the basic drug.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Precipitation of Pamoate Salt Incorrect pH of the reaction mixture.Ensure the pH is in a range where both the basic drug and pamoic acid are ionized. For a basic drug, the pH should typically be below its pKa, and for pamoic acid, it should be above its pKa2 (e.g., > 4).
Sub-optimal solvent system.The chosen solvent must be one in which the starting materials are soluble but the resulting pamoate salt is poorly soluble. Consider using a mixture of solvents, such as water and ethanol.
Insufficient concentration of reactants.Increase the concentration of the drug and/or the disodium pamoate solution to exceed the solubility product (Ksp) of the desired salt.
Formation of a Gel Instead of a Crystalline Precipitate Rapid precipitation kinetics.Try slowing down the addition of reactants. Allow the mixture to stir at a controlled temperature for an extended period (e.g., 1-3 days) to facilitate the transition from a gel to a crystalline form. Gentle heating can sometimes accelerate this process.
High supersaturation.Reduce the concentration of the reactants or perform the reaction at a slightly higher temperature to decrease the level of supersaturation.
Inconsistent Crystal Form (Polymorphism) Variations in experimental conditions.Strictly control parameters such as temperature, stirring rate, and the rate of pH adjustment. The presence of different solvents or even impurities can lead to different polymorphs.
Solvent effects.The choice of solvent can influence the resulting crystal form. For instance, grinding pamoic acid with different solvents can lead to different salt forms or cocrystals.[1]
Low Purity of the Final Product Co-precipitation of starting materials.Optimize the pH to ensure complete conversion to the salt form. Wash the precipitate thoroughly with a solvent in which the starting materials are soluble but the product is not.
Entrapment of impurities.Recrystallization from a suitable solvent system can be employed to improve the purity of the final product.

Experimental Protocols

General Protocol for pH Optimization of Disodium Pamoate Salt Formation

This protocol outlines a general procedure for optimizing the pH for the formation of a pamoate salt from a basic drug hydrochloride and disodium pamoate.

1. Preparation of Stock Solutions:

  • Prepare a solution of the basic drug hydrochloride in water or a suitable water/organic solvent mixture (e.g., water/ethanol).
  • Prepare a solution of disodium pamoate in water. The concentration will depend on the solubility of the salt and the desired stoichiometry.

2. pH Adjustment (Optimization Step):

  • Divide the disodium pamoate solution into several aliquots.
  • Adjust the pH of each aliquot to a different value using dilute hydrochloric acid or sodium hydroxide. A suggested range for initial screening is pH 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0. For example, in the synthesis of benzphetamine pamoate, the disodium pamoate solution was adjusted to a pH of about 9.4.[1]
  • Similarly, the pH of the drug solution can be adjusted. For instance, the benzphetamine HCl solution was adjusted to a pH of approximately 4.5.[1]

3. Salt Formation:

  • Slowly add the drug hydrochloride solution to each of the pH-adjusted disodium pamoate solutions under constant stirring.
  • Observe for precipitation. If no precipitate forms immediately, allow the solutions to stir at room temperature or a slightly elevated temperature for several hours to days.

4. Isolation and Analysis:

  • Collect the precipitate by filtration.
  • Wash the precipitate with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.
  • Dry the product under vacuum.
  • Determine the yield and purity (e.g., by HPLC) for each pH condition.

5. Characterization:

  • Characterize the resulting salt for its identity and solid-state properties using techniques such as XRPD, DSC, TGA, and FT-IR.

Data Presentation

Table 1: Illustrative Example of pH Optimization Data for the Formation of "Drug X" Pamoate

pH of Reaction MixtureYield (%)Purity (%)Crystal Form
4.07598.5Form A
5.08899.2Form A
6.09599.5Form A
7.09299.4Form A
8.08599.1Form B
9.07898.8Form B

Note: This table is a representative example and actual results will vary depending on the specific drug and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_ph 2. pH Optimization cluster_reaction 3. Salt Formation cluster_analysis 4. Analysis Drug_Sol Prepare Drug HCl Solution Mix Mix Drug and Pamoate Solutions Drug_Sol->Mix Pamoate_Sol Prepare Disodium Pamoate Solution Adjust_pH Adjust pH of Pamoate Aliquots (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) Pamoate_Sol->Adjust_pH Adjust_pH->Mix Stir Stir and Allow for Precipitation Mix->Stir Isolate Isolate and Dry the Precipitate Stir->Isolate Analyze Analyze Yield, Purity, and Crystal Form Isolate->Analyze

Caption: Workflow for pH optimization in disodium pamoate salt formation.

Troubleshooting_Logic Start Low or No Precipitation Check_pH Is the pH in the optimal range? Start->Check_pH Check_Solvent Is the solvent system appropriate? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH to ensure ionization of both reactants Check_pH->Adjust_pH No Check_Conc Are reactant concentrations sufficient? Check_Solvent->Check_Conc Yes Change_Solvent Use a solvent where the salt is less soluble Check_Solvent->Change_Solvent No Increase_Conc Increase reactant concentrations Check_Conc->Increase_Conc No Success Precipitation Occurs Check_Conc->Success Yes Adjust_pH->Success Change_Solvent->Success Increase_Conc->Success

Caption: Troubleshooting logic for low or no precipitation.

References

Strategies to prevent aggregation in disodium pamoate monohydrate suspensions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation in disodium pamoate monohydrate suspensions.

Troubleshooting Guide: Aggregation and Caking Issues

Problem: My this compound suspension is showing signs of aggregation (clumping) or caking (forming a dense sediment that is difficult to redisperse).

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Inadequate Wetting of Particles This compound particles may be hydrophobic, leading to poor dispersion in the aqueous vehicle and promoting clumping.Incorporate a suitable wetting agent (e.g., polysorbates like Tween 80, or poloxamers) at an appropriate concentration.[1] Start with low concentrations (e.g., 0.05-0.2% w/v) and optimize.
Low Zeta Potential Insufficient electrostatic repulsion between particles can lead to aggregation. A zeta potential close to zero suggests instability.[2][3]Modify the pH of the suspension vehicle. The surface charge of particles is often pH-dependent.[4] Alternatively, consider adding a charge-inducing agent. A general rule of thumb is that a zeta potential more positive than +30 mV or more negative than -30 mV indicates good stability.[4][5]
Inappropriate Vehicle Viscosity If the viscosity is too low, particles will settle quickly, increasing the likelihood of caking at the bottom of the container.Increase the viscosity of the continuous phase by adding a suspending agent (e.g., carboxymethylcellulose sodium, xanthan gum, or microcrystalline cellulose).[6] The target viscosity will depend on the intended use (e.g., oral, injectable). For injectables, a balance must be struck to ensure the suspension is easily syringable.[7][8]
Particle Size Distribution A wide particle size distribution, especially with a significant fraction of very fine particles, can lead to crystal growth and bridging between larger particles (Ostwald ripening), resulting in irreversible aggregation.[9]Ensure a narrow and controlled particle size distribution of the this compound raw material. Aim for a median particle size that is appropriate for the intended delivery route (e.g., typically in the range of 1-10 µm for injectable suspensions).[10][11]
Temperature Fluctuations Changes in temperature during storage can affect drug solubility and excipient performance, potentially leading to crystal growth and aggregation.Store the suspension at a controlled and consistent temperature as determined by stability studies.
Inadequate Mixing/Homogenization Insufficient energy during the manufacturing process can result in incomplete dispersion of the particles.Utilize high-shear mixing or homogenization to ensure uniform dispersion of the particles in the vehicle.

Frequently Asked Questions (FAQs)

Formulation Development

Q1: What are the key formulation parameters to consider when developing a stable this compound suspension?

A1: The critical parameters to control are:

  • Particle Size Distribution: A narrow and controlled particle size is crucial for stability and consistent drug release.[9][11]

  • pH of the Vehicle: The pH affects the surface charge of the particles (zeta potential) and the stability of the drug and excipients.[4]

  • Viscosity: The viscosity of the suspension, controlled by suspending agents, is key to preventing rapid sedimentation.[6]

  • Zeta Potential: This is a measure of the electrostatic repulsion between particles and is a primary indicator of suspension stability.[2][3]

Q2: How do I select the right excipients for my suspension?

A2: The choice of excipients depends on the intended route of administration and the specific challenges of your formulation.

  • Wetting Agents: To ensure proper dispersion of the powder in the liquid vehicle. Examples include polysorbates (Tween series) and poloxamers.[1]

  • Suspending Agents: To increase the viscosity of the vehicle and slow down particle settling. Common examples are cellulosic derivatives (e.g., sodium carboxymethylcellulose), natural gums (e.g., xanthan gum), and clays.[6]

  • Flocculating Agents: In some cases, inducing controlled flocculation (loose aggregates) can prevent caking and allow for easy redispersion. This can be achieved by carefully adjusting the electrolyte concentration or adding polymers.[6]

  • Buffers: To maintain a constant pH and thus a stable zeta potential. Phosphate or citrate buffers are common choices.

Q3: What is a target zeta potential for a stable suspension?

A3: Generally, a zeta potential value more positive than +30 mV or more negative than -30 mV is considered indicative of a stable suspension due to sufficient electrostatic repulsion between particles.[4][5] Values close to 0 mV suggest a high likelihood of aggregation.[2][3]

Analytical and Experimental Protocols

Q4: How can I measure the particle size distribution of my suspension?

A4: Laser diffraction is a widely used technique for measuring the particle size distribution of pharmaceutical suspensions. It is important to develop a robust method that ensures the sample is well-dispersed during measurement to avoid recording aggregates as single large particles.

Q5: What is the procedure for measuring the zeta potential?

A5: Zeta potential is typically measured using electrophoretic light scattering (ELS). This technique measures the velocity of particles in an applied electric field, which is then used to calculate the zeta potential.

Q6: How do I determine the optimal pH for my suspension?

A6: A pH-zeta potential titration is a valuable experiment. This involves measuring the zeta potential of the suspension across a range of pH values to identify the pH at which the absolute zeta potential is maximized, indicating the highest stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Screening Studies
  • Vehicle Preparation: Prepare the aqueous vehicle containing the desired buffer, wetting agent, and suspending agent. Ensure all excipients are fully dissolved. For example, slowly add the suspending agent to the vortexing vehicle to prevent clumping.

  • Wetting the API: In a separate vessel, create a paste by adding a small amount of the vehicle containing the wetting agent to the this compound powder. Levigate until a smooth, uniform paste is formed.

  • Dispersion: Gradually add the remaining vehicle to the paste while mixing.

  • Homogenization: Subject the suspension to high-shear mixing or homogenization to ensure uniform particle dispersion and to break up any loose agglomerates.

  • Final Volume: Adjust to the final volume with the vehicle and mix thoroughly.

Protocol 2: pH-Zeta Potential Titration
  • Sample Preparation: Prepare a dilute suspension of this compound in a low ionic strength medium (e.g., deionized water or a very dilute KCl solution).

  • Initial Measurement: Measure the initial pH and zeta potential of the suspension using a suitable instrument (e.g., a Zetasizer).

  • Titration: Incrementally add a dilute acid (e.g., 0.1 M HCl) to the suspension, and after each addition, record the pH and zeta potential. Continue until a sufficiently low pH is reached.

  • Reverse Titration: Repeat the process by titrating a fresh sample with a dilute base (e.g., 0.1 M NaOH) to cover the alkaline pH range.

  • Data Analysis: Plot the zeta potential as a function of pH. The pH range(s) where the absolute zeta potential is greater than 30 mV would be the target for a stable formulation.

Data Presentation

Table 1: Example of Excipient Screening Data

Formulation IDSuspending Agent (w/v %)Wetting Agent (w/v %)pHZeta Potential (mV)Sedimentation Volume (F) after 24hRedispersibility
DSPM-01Na-CMC (0.5%)Tween 80 (0.1%)7.0-35.2 ± 1.50.95Easy
DSPM-02Xanthan Gum (0.3%)Tween 80 (0.1%)7.0-32.8 ± 1.80.98Easy
DSPM-03Na-CMC (0.5%)None7.0-15.1 ± 2.10.75Difficult (Caking)
DSPM-04Na-CMC (0.5%)Tween 80 (0.1%)5.0-10.5 ± 2.50.80Moderate

Table 2: Influence of pH on Zeta Potential (Hypothetical Data)

pHAverage Zeta Potential (mV)Standard Deviation
4.0-5.31.9
5.0-12.71.5
6.0-25.41.2
7.0-36.11.4
8.0-38.51.3
9.0-40.21.1

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_optimization Optimization prep_vehicle 1. Prepare Vehicle (Buffer, Suspending Agent) wet_api 2. Wet API with Wetting Agent Solution prep_vehicle->wet_api disperse 3. Disperse API in Vehicle wet_api->disperse homogenize 4. Homogenize Suspension disperse->homogenize psd Particle Size Analysis (Laser Diffraction) homogenize->psd zeta Zeta Potential Measurement (ELS) homogenize->zeta rheology Rheological Analysis (Viscosity) homogenize->rheology stability Accelerated Stability Study homogenize->stability analyze Analyze Data: - Aggregation? - Caking? - Viscosity acceptable? psd->analyze zeta->analyze rheology->analyze stability->analyze adjust Adjust Formulation: - Excipient Concentration - pH - Particle Size analyze->adjust If Unstable final_formulation Optimized Stable Suspension analyze->final_formulation If Stable adjust->prep_vehicle Iterate

Caption: Experimental workflow for developing a stable this compound suspension.

logical_relationship cluster_inputs Formulation Inputs cluster_intermediate Intermediate Properties cluster_output Suspension Stability ph pH zeta_potential Zeta Potential ph->zeta_potential influences viscosity Viscosity (Suspending Agent) sedimentation_rate Sedimentation Rate viscosity->sedimentation_rate decreases particle_size Particle Size particle_size->sedimentation_rate influences wetting_agent Wetting Agent stability Prevents Aggregation wetting_agent->stability improves dispersion zeta_potential->stability high absolute value prevents aggregation sedimentation_rate->stability low rate prevents caking

Caption: Key relationships between formulation inputs and suspension stability.

References

Technical Support Center: HPLC Analysis of Pamoate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of pamoate compounds. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) with my pamoate compound?

A1: Peak tailing or fronting with pamoate compounds in reversed-phase HPLC is often due to secondary interactions with the stationary phase or issues with sample overload.[1][2][3]

  • Peak Tailing: This can be caused by the interaction of basic analytes with acidic residual silanols on the silica-based column packing.[3] To mitigate this, consider the following:

    • Mobile Phase pH Adjustment: Operate the mobile phase at a lower pH to protonate the silanol groups and minimize unwanted interactions.[4]

    • Use of Mobile Phase Additives: Incorporate additives like triethylamine (TEA) or n-butylamine into your mobile phase to mask the silanol groups.[5][6][7]

    • End-capped Columns: Employ end-capped columns where the residual silanol groups are chemically bonded to reduce their activity.[3]

  • Peak Fronting: This is commonly a result of column overload, where too much sample is injected for the column's capacity.[1] To address this:

    • Reduce Injection Volume/Concentration: Dilute your sample or decrease the injection volume.

    • Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.

Q2: My pamoate salt is not dissolving well in the mobile phase. What should I do?

A2: Pamoate salts are known for their poor solubility in aqueous solutions. It is crucial to dissolve the sample in a suitable solvent before injection.

  • Recommended Solvents: Dimethylformamide (DMF) has been successfully used to dissolve oxantel and pyrantel pamoate.[8] Another approach is to use a mixture of acetonitrile and water with a small amount of a base, such as sodium hydroxide (NaOH), to aid dissolution.[9]

  • Ultrasonication: Sonication can be employed to facilitate the dissolution of the pamoate salt in the chosen solvent.[8]

Q3: I am seeing inconsistent retention times for my pamoate compound. What could be the cause?

A3: Fluctuations in retention time can stem from several factors related to the HPLC system, mobile phase preparation, or the column itself.

  • Mobile Phase Composition: Ensure the mobile phase is prepared consistently and accurately. Small variations in pH or the ratio of organic solvent to buffer can lead to shifts in retention, especially for ionizable compounds. The mobile phase should be well-mixed and degassed.

  • Column Equilibration: Inadequate column equilibration between runs, particularly in gradient elution, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Control: Lack of temperature control for the column can lead to retention time variability. Using a column oven to maintain a constant temperature is recommended.

  • System Leaks or Pump Issues: Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.

Q4: How can I improve the resolution between my active pharmaceutical ingredient (API) and the pamoate counter-ion?

A4: Achieving good resolution between the API and pamoic acid is crucial for accurate quantification.

  • Optimize Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent ratio and pH, can significantly impact selectivity and resolution.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a different column stationary phase. For example, a Phenyl Hydride column has been shown to provide excellent resolution for pyrantel and pamoic acid.[9]

  • Gradient Elution: Employing a gradient elution method, where the mobile phase strength is increased over the course of the run, can be effective in separating compounds with different polarities, such as the API and pamoic acid.[9][10][11][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols- Inappropriate mobile phase pH- Add a competing base to the mobile phase (e.g., 0.2% Triethylamine).[6][7]- Lower the mobile phase pH (e.g., to 3.0 or 4.5).[6][7][13]- Use an end-capped column.
Peak Fronting - Column overload- Reduce the sample concentration or injection volume.[1]- Use a column with a higher loading capacity.
Poor Resolution - Sub-optimal mobile phase composition- Inappropriate stationary phase- Adjust the organic solvent-to-buffer ratio.- Modify the mobile phase pH.- Try a different column chemistry (e.g., C8, Phenyl).[5][9][14]
Inconsistent Retention Times - Inadequate column equilibration- Fluctuations in temperature- Mobile phase instability- System leaks- Increase equilibration time between injections.- Use a column oven for temperature control.- Prepare fresh mobile phase daily and ensure proper degassing.- Inspect the system for leaks.
Poor Solubility - Pamoate salt insolubility in aqueous mobile phase- Dissolve the sample in an appropriate solvent like DMF or an acetonitrile/water mixture with a small amount of NaOH prior to injection.[8][9]
Ghost Peaks - Contamination in the mobile phase or from the sample matrix- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.[15][16]- Implement a column wash step at the end of each run.[17]- Inject a blank run to confirm the source of the ghost peak.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of various pamoate compounds.

Method 1: Simultaneous Determination of Oxantel Pamoate and Pyrantel Pamoate [8]

  • Column: Octyl Spherisorb®

  • Mobile Phase: Acetonitrile and water modified with n-butylamine.

  • Sample Preparation:

    • Accurately weigh about 200 mg of oxantel pamoate and 100 mg of pyrantel pamoate into a 100-mL volumetric flask.

    • Add 50 mL of DMF and sonicate for 2 minutes.

    • Cool to room temperature and dilute to volume with DMF.

    • Transfer a 10 mL aliquot to a 100-mL volumetric flask, add internal standard, and dilute to volume with the mobile phase.

Method 2: Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, and Febantel [13]

  • Column: C18 (250 x 4.6mm, 5µm particle size)

  • Mobile Phase: 0.05M Phosphate Buffer: Acetonitrile (60:40 v/v), pH adjusted to 3.0 with triethylamine.

  • Flow Rate: 1 mL/min

  • Detection: PDA detector at 240 nm

  • Sample Preparation:

    • Accurately weigh and transfer 36 mg of Pyrantel Pamoate, 12.5 mg of Praziquantel, and 37.5 mg of Febantel standard into a 50 mL volumetric flask.

    • Dissolve with a few mL of mobile phase.

    • Make up the volume to the mark with the mobile phase and mix thoroughly.

Method 3: Analysis of Pyrantel Pamoate [9]

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å (4.6 x 75mm)

  • Mobile Phase:

    • A: DI Water / 0.1% Trifluoroacetic Acid (TFA) v/v

    • B: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) v/v

  • Gradient:

    • 0-2 min: 20% B

    • 2-11 min: 20% to 80% B

    • 11-12 min: 80% to 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 288 nm

  • Sample Preparation:

    • Prepare a stock solution by dissolving 1.0 mg of Pyrantel Pamoate in a diluent of 95:5 Acetonitrile/DI Water with 0.2% 1N Sodium Hydroxide (NaOH).

    • Prepare the working solution by diluting 100 µL of the stock solution with 900 µL of 95:5 Acetonitrile/DI Water.

Data Presentation

Table 1: HPLC Method Parameters for Pamoate Compound Analysis

ParameterMethod 1 (Oxantel/Pyrantel)[5][8][14]Method 2 (Pyrantel/Praziquantel/Febantel)[13]Method 3 (Pyrantel Pamoate)[9]
Column Octyl Spherisorb®C18 (250 x 4.6mm, 5µm)Cogent Phenyl Hydride™ (4.6 x 75mm, 4µm)
Mobile Phase Acetonitrile/Water with n-butylaminePhosphate Buffer:ACN (60:40), pH 3.0 with TEAA: H₂O/0.1% TFAB: ACN/0.1% TFA
Elution Mode IsocraticIsocraticGradient
Flow Rate Not Specified1.0 mL/min1.0 mL/min
Detection Not Specified240 nm (PDA)288 nm (UV)
Sample Solvent DMFMobile PhaseACN/H₂O with NaOH

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_evaluation Evaluation start Problem Observed (e.g., Peak Tailing) cause Identify Potential Cause start->cause Analyze Chromatogram solution Implement Solution cause->solution Select Corrective Action (e.g., Adjust Mobile Phase pH) evaluate Evaluate Result solution->evaluate Re-inject Sample resolved Problem Resolved evaluate->resolved Successful not_resolved Problem Persists evaluate->not_resolved Unsuccessful not_resolved->cause Try Alternative Solution

Caption: A general workflow for troubleshooting HPLC issues.

Peak_Tailing_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 solution1 Add Competing Base (TEA) cause1->solution1 solution4 Use End-capped Column cause1->solution4 solution2 Reduce Sample Concentration cause2->solution2 solution3 Adjust Mobile Phase pH cause3->solution3

Caption: Troubleshooting logic for addressing peak tailing.

References

Impact of molar ratio on the yield of drug-pamoate salt formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of drug-pamoate salts. The following sections address common issues encountered during experimentation, with a focus on the impact of molar ratio on reaction yield and product characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of drug to pamoic acid used in salt formation?

A1: Commonly, drug-pamoate salts are prepared in either a 1:1 or a 2:1 molar ratio of the drug to pamoic acid. Pamoic acid has two carboxylic acid groups, allowing it to react with one or two molecules of a basic drug. The resulting stoichiometry can significantly influence the physicochemical properties of the salt, such as solubility and dissolution rate.

Q2: How does the molar ratio affect the yield and efficiency of the salt formation?

A2: The molar ratio is a critical parameter that can significantly impact the complexation efficiency and overall yield of the drug-pamoate salt. For instance, in the formation of memantine-pamoate salt, a 2:1 molar ratio of memantine to pamoic acid was found to be optimal, achieving a complexation efficiency of nearly 95% and a drug loading of 50%. While a 1:1 ratio is chemically feasible, optimizing the ratio is essential to maximize the yield and obtain the desired salt form.

Q3: What is the importance of solvent selection in drug-pamoate salt formation?

A3: The choice of solvent is crucial as pamoic acid is practically insoluble in many common solvents like water, ethanol, and ether. It is sparingly soluble in solvents such as THF, nitrobenzene, and pyridine. The salt formation process often involves dissolving the drug and pamoic acid in a suitable solvent or a solvent mixture, followed by precipitation of the salt. The solvent system can influence the salt's stoichiometry and its crystalline form.

Q4: Can the drug-pamoate salt be prepared from a salt form of the drug?

A4: Yes, it is possible to prepare a drug-pamoate salt by reacting a salt of the drug (e.g., a hydrochloride salt) with a salt of pamoic acid (e.g., disodium pamoate). This method avoids the need to isolate the free base form of the drug.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Precipitation of Pamoate Salt - Sub-optimal Molar Ratio: The stoichiometry between the drug and pamoic acid may not be favorable for precipitation under the current conditions. - Inappropriate Solvent: The chosen solvent may be too good a solvent for the drug-pamoate salt, preventing it from precipitating out. - Insufficient Concentration: The concentrations of the drug and pamoic acid may be below the supersaturation point required for nucleation and crystal growth.- Optimize Molar Ratio: Experiment with different molar ratios (e.g., 1:1, 1.5:1, 2:1, 1:1.5, 1:2) to find the optimal stoichiometry for your specific drug. - Solvent Screening: Test a range of solvents or solvent/anti-solvent systems. An anti-solvent in which the salt is insoluble is often added to induce precipitation. - Increase Concentration: Increase the starting concentrations of your reactants.
Formation of an Oily or Amorphous Product Instead of Crystalline Solid - Rapid Precipitation: The salt may be precipitating too quickly, preventing the formation of an ordered crystalline lattice. - Solvent Effects: The solvent system may favor the formation of an amorphous solid.- Control Precipitation Rate: Slow down the addition of the anti-solvent or cool the reaction mixture gradually. - Stirring: Ensure adequate and consistent stirring during precipitation. - Solvent System Modification: Try different solvent systems. The presence of certain solvents can sometimes direct the crystallization process.
Inconsistent Stoichiometry in the Final Product - Incomplete Reaction: The reaction may not have gone to completion, leading to a mixture of starting materials and the desired salt. - Co-precipitation: Unreacted starting materials or by-products may be co-precipitating with the desired salt.- Increase Reaction Time: Allow the reaction to stir for a longer period to ensure complete salt formation. - Purification: Wash the isolated solid with a solvent that dissolves the impurities but not the desired salt. Recrystallization may also be necessary.
Low Yield of Isolated Product - Losses During Filtration and Washing: The product may be partially soluble in the washing solvent, or fine particles may be passing through the filter. - Incomplete Precipitation: Not all of the formed salt may have precipitated out of the solution.- Optimize Washing: Use a minimal amount of a cold, appropriate washing solvent in which the product has very low solubility. - Check Filtrate: Evaporate the filtrate to see if a significant amount of product remains in solution. If so, further optimization of the precipitation conditions is needed.

Data Summary

The following table summarizes the impact of the molar ratio on the complexation efficiency for memantine-pamoate salt formation.

DrugMolar Ratio (Drug:Pamoic Acid)Complexation EfficiencyDrug LoadingReference
Memantine2:1~95%50%

Experimental Protocols

Protocol 1: Preparation of 1:1 Molar Ratio Donepezil Pamoate

This protocol is adapted from a patented procedure for the synthesis of donepezil pamoate.

  • Dissolution: Dissolve 796 mg of donepezil free base and 776 mg of pamoic acid in 6 ml of Dimethyl Sulfoxide (DMSO).

  • Reaction: Stir the solution for 7 hours at room temperature.

  • Precipitation: Add 30 ml of water to the solution to precipitate the solid salt.

  • Isolation: Filter the precipitated solid.

  • Drying: Dry the isolated solid at 40-60°C to yield the donepezil pamoate salt at a 1:1 molar ratio.

Protocol 2: Preparation of 2:1 Molar Ratio Donepezil Pamoate

This protocol is also adapted from a patented procedure for the synthesis of donepezil pamoate.

  • Dissolution: Prepare a solution of donepezil hydrochloride in water.

  • Reaction: In a separate vessel, prepare a solution of disodium pamoate in water. Add the disodium pamoate solution to the donepezil hydrochloride solution.

  • Precipitation: Stir the mixture for approximately 3 hours until precipitation is complete.

  • Isolation: Filter the precipitated solid.

  • Drying: Vacuum dry the solid at 50°C to yield donepezil pamoate at a 2:1 molar ratio.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: 1:1 Molar Ratio cluster_protocol2 Protocol 2: 2:1 Molar Ratio dissolution1 Dissolve Drug & Pamoic Acid in DMSO reaction1 Stir at Room Temperature (7 hours) dissolution1->reaction1 precipitation1 Add Water (Anti-solvent) reaction1->precipitation1 isolation1 Filter Solid precipitation1->isolation1 drying1 Dry at 40-60°C isolation1->drying1 dissolution2a Dissolve Drug-HCl in Water reaction2 Mix Solutions & Stir (3 hours) dissolution2a->reaction2 dissolution2b Dissolve Disodium Pamoate in Water dissolution2b->reaction2 isolation2 Filter Solid reaction2->isolation2 drying2 Vacuum Dry at 50°C isolation2->drying2

Caption: Experimental workflows for the synthesis of 1:1 and 2:1 drug-pamoate salts.

logical_relationship molar_ratio Molar Ratio (Drug:Pamoic Acid) yield Yield & Complexation Efficiency molar_ratio->yield Directly Impacts solubility Physicochemical Properties (e.g., Solubility) molar_ratio->solubility Influences product_form Product Form (Crystalline vs. Amorphous) molar_ratio->product_form Can Affect

Caption: Relationship between molar ratio and key outcomes in drug-pamoate salt formation.

Technical Support Center: Overcoming Challenges in the Scale-Up of Disodium Pamoate Salt Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of disodium pamoate salt production. Our aim is to offer practical solutions to common challenges encountered during synthesis, crystallization, and characterization of this widely used pharmaceutical salt.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the scale-up of disodium pamoate synthesis?

A1: During the scale-up of disodium pamoate synthesis, precise control over several parameters is crucial to ensure consistent product quality and yield. The most critical parameters include:

  • pH: Maintaining the correct pH throughout the reaction is vital for complete salt formation and to prevent the formation of impurities.

  • Temperature: Reaction temperature influences reaction kinetics and the solubility of reactants and products, which in turn affects crystallization.[1]

  • Stoichiometry of Reactants: The molar ratio of pamoic acid to the sodium source (e.g., sodium hydroxide) must be carefully controlled to ensure complete conversion to the disodium salt.[1]

  • Agitation Rate: Proper mixing is essential for maintaining homogeneity, ensuring efficient heat transfer, and influencing crystal size and morphology.

  • Addition Rate of Reactants: A controlled addition rate can prevent localized high concentrations of reactants, which could lead to impurity formation or undesirable crystal characteristics.

Q2: We are observing the formation of a gel-like substance instead of a crystalline precipitate during the synthesis. What could be the cause and how can we resolve this?

A2: The formation of a gel-like substance is a common issue when working with pamoate salts and can be attributed to several factors:

  • High Supersaturation: Rapid addition of reactants or a sudden change in temperature can lead to a very high level of supersaturation, favoring the formation of an amorphous gel over an ordered crystalline structure. To mitigate this, consider a slower addition rate of the sodium source or a more gradual cooling profile.

  • Solvent System: The choice of solvent and its ratio to the reactants can significantly impact the solubility and crystallization behavior. Experimenting with different solvent systems or adjusting the solvent volume may be necessary.

  • Impurity Presence: Certain impurities can inhibit crystal growth and promote the formation of gels. Ensure the purity of your starting materials, particularly the pamoic acid.

Q3: How can we control the particle size distribution (PSD) of our disodium pamoate product during scale-up?

A3: Controlling the particle size distribution is critical for the downstream processing and bioavailability of the final drug product. Here are some strategies to manage PSD during scale-up:

  • Control of Supersaturation: As a key driver for both nucleation and crystal growth, controlling supersaturation is paramount. A lower level of supersaturation generally favors crystal growth over nucleation, leading to larger particles. Optimal supersaturation ratios for disodium pamoate monohydrate crystallization are typically in the range of 1.2-1.8.[1]

  • Seeding: Introducing seed crystals of the desired size and morphology can provide a template for crystal growth, leading to a more uniform particle size distribution.

  • Agitation: The agitation rate affects crystal breakage and attrition. A lower agitation speed can sometimes lead to larger, more well-defined crystals, but it must be sufficient to maintain suspension.

  • Cooling Profile: A slow and controlled cooling profile can prevent rapid nucleation and allow for controlled crystal growth.

  • Process Analytical Technology (PAT): Implementing in-situ monitoring tools like Focused Beam Reflectance Measurement (FBRM) can provide real-time data on particle size and count, allowing for dynamic control of the crystallization process.

Q4: We are facing issues with polymorphism in our final disodium pamoate product. How can we ensure we consistently obtain the desired polymorphic form?

A4: Polymorphism, the ability of a substance to exist in multiple crystal forms, is a significant challenge in pharmaceutical manufacturing. To control the polymorphic form of disodium pamoate:

  • Solvent Selection: The choice of solvent can have a profound impact on which polymorphic form crystallizes. Screening different solvents and solvent mixtures is often necessary.

  • Crystallization Temperature: Different polymorphs can be stable at different temperatures. A well-defined and controlled temperature profile during crystallization and drying is essential.

  • Drying Conditions: The drying process, including temperature and humidity, can induce polymorphic transformations. It is critical to establish and maintain optimal drying conditions to preserve the desired crystal form.[1]

  • Characterization: Regularly characterize your product using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form.

Q5: What are the common impurities in disodium pamoate production, and how can they be controlled?

  • Unreacted Pamoic Acid: Incomplete reaction can leave residual pamoic acid in the final product. This can be controlled by ensuring the correct stoichiometry of reactants and adequate reaction time.

  • Monosodium Pamoate: If the amount of sodium source is insufficient, the monosodium salt may be formed.

  • Residual Solvents: The solvents used in the synthesis and crystallization process can be retained in the final product. Proper drying procedures are necessary to reduce residual solvents to acceptable levels.

  • Degradation Products: Excessive temperature or improper pH can lead to the degradation of pamoic acid or the final product.

To control impurities, it is essential to use high-purity starting materials, maintain strict control over process parameters, and utilize appropriate purification techniques such as recrystallization. Impurity profiling using methods like High-Performance Liquid Chromatography (HPLC) is crucial for identifying and quantifying impurities.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Disodium Pamoate Crystallization
IssuePotential Cause(s)Recommended Action(s)
Low Yield - Incomplete reaction. - Product loss during filtration or transfer. - Suboptimal pH for precipitation.- Verify stoichiometry and reaction completion via in-process controls (e.g., HPLC). - Optimize filtration and washing procedures. - Conduct a pH optimization study to determine the point of maximum precipitation.
Poor Filterability - Very fine particles (high nucleation rate). - Gel-like consistency.- Reduce the rate of supersaturation generation (slower reactant addition or cooling). - Implement seeding to promote growth over nucleation. - Adjust solvent system or agitation.
Inconsistent Crystal Form (Polymorphism) - Fluctuations in crystallization temperature. - Inconsistent solvent composition. - Variations in drying conditions.- Implement strict temperature control during crystallization and drying. - Ensure consistent solvent quality and composition. - Validate and standardize the drying process.
Batch-to-Batch Variation in Particle Size - Inconsistent agitation or cooling rates. - Lack of seeding or inconsistent seed quality. - Variations in supersaturation.- Standardize agitation and cooling profiles. - Implement a consistent seeding protocol with well-characterized seed crystals. - Utilize PAT tools for real-time monitoring and control of supersaturation.

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of Disodium Pamoate

This protocol is an illustrative example based on publicly available information for industrial synthesis.[1]

Materials and Equipment:

  • Pamoic Acid

  • Sodium Hydroxide (or other suitable sodium source)

  • N,N-dimethylformamide (DMF) as solvent

  • Paraformaldehyde

  • Catalyst (as specified in the detailed process)

  • 98% Sulfuric Acid

  • Jacketed reaction vessel with temperature control and agitation

  • Filtration and drying equipment

Procedure:

  • Charging the Reactor: Charge the reaction vessel with N,N-dimethylformamide.

  • Addition of Reactants: Add 2,3-acid and paraformaldehyde to the solvent.

  • Initial Heating: Heat the mixture to 58-62°C and maintain this temperature for 28-32 minutes.

  • Catalyst and Acid Addition: Add the catalyst and 98% sulfuric acid.

  • Reaction Temperature Increase: Increase the reaction temperature to 75°C and hold for the specified reaction time to form pamoic acid.

  • Neutralization: Prepare a solution of sodium hydroxide in water.

  • Salt Formation: Slowly add the sodium hydroxide solution to the pamoic acid slurry while carefully controlling the pH to ensure complete neutralization to the disodium salt.

  • Crystallization: Control the cooling profile of the reaction mixture to induce crystallization of disodium pamoate. A recommended supersaturation ratio is between 1.2 and 1.8.[1]

  • Isolation: Filter the crystallized product.

  • Washing: Wash the filter cake with an appropriate solvent to remove impurities.

  • Drying: Dry the product under controlled temperature and humidity to obtain the desired monohydrate form.

Protocol 2: HPLC Method for Purity Analysis of Disodium Pamoate

This is a general HPLC method that can be adapted for the purity analysis of disodium pamoate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 or Phenyl-Hexyl (e.g., 150 x 3.0 mm, 3 µm)
Mobile Phase Gradient of a buffered aqueous solution and an organic solvent (e.g., 0.5% Triethylamine pH 9.0 : Acetonitrile (55:45))[2]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at a wavelength where pamoic acid has maximum absorbance
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of disodium pamoate reference standard in a suitable diluent.

  • Sample Preparation: Accurately weigh and dissolve the disodium pamoate sample in the same diluent as the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Compare the peak areas of the impurities in the sample chromatogram to the peak area of the main peak in the standard chromatogram to quantify the purity.

Protocol 3: Particle Size Distribution Analysis by Laser Diffraction

This protocol outlines the general steps for analyzing the particle size distribution of disodium pamoate using laser diffraction.

Instrumentation:

  • Laser diffraction particle size analyzer with a wet dispersion unit.

Procedure:

  • Sample Preparation:

    • Select a suitable dispersant in which disodium pamoate is insoluble.

    • Prepare a suspension of the disodium pamoate powder in the dispersant. A surfactant may be added to improve wetting and dispersion.

  • Instrument Setup:

    • Set the appropriate refractive index and absorption values for disodium pamoate and the dispersant in the software.

    • Perform a background measurement with the clean dispersant.

  • Measurement:

    • Add the sample suspension to the dispersion unit until the recommended obscuration level is reached.

    • Apply an appropriate level of sonication and stirring to ensure the sample is well-dispersed and to break up any agglomerates.

    • Perform the measurement. The instrument will record the scattered light pattern and calculate the particle size distribution.

  • Data Analysis:

    • Analyze the particle size distribution data, paying attention to parameters such as D10, D50, and D90 values.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Pamoic Acid cluster_salt_formation Salt Formation & Crystallization cluster_downstream Downstream Processing Reactants 2,3-Acid + Paraformaldehyde in DMF Heating1 Heat to 58-62°C Reactants->Heating1 Catalyst Add Catalyst + H2SO4 Heating1->Catalyst Heating2 Heat to 75°C Catalyst->Heating2 Pamoic_Acid Pamoic Acid Slurry Heating2->Pamoic_Acid Neutralization Neutralization (pH Control) Pamoic_Acid->Neutralization NaOH NaOH Solution NaOH->Neutralization Crystallization Controlled Cooling (Supersaturation 1.2-1.8) Neutralization->Crystallization Disodium_Pamoate Crystalline Disodium Pamoate Crystallization->Disodium_Pamoate Filtration Filtration Disodium_Pamoate->Filtration Washing Washing Filtration->Washing Drying Controlled Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the industrial synthesis of disodium pamoate.

Troubleshooting_Crystallization cluster_problem Problem Identification cluster_solutions Potential Solutions Start Crystallization Issue Identified Problem_Type What is the primary issue? Start->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield Low Yield Poor_Filterability Poor Filterability Problem_Type->Poor_Filterability Poor Filterability Polymorphism Inconsistent Polymorph Problem_Type->Polymorphism Polymorphism PSD_Variation PSD Variation Problem_Type->PSD_Variation Particle Size Sol_Low_Yield Check Stoichiometry Optimize pH & Filtration Low_Yield->Sol_Low_Yield Sol_Filterability Reduce Supersaturation Implement Seeding Adjust Solvent/Agitation Poor_Filterability->Sol_Filterability Sol_Polymorphism Strict Temperature Control Consistent Solvent Standardize Drying Polymorphism->Sol_Polymorphism Sol_PSD Standardize Cooling/Agitation Consistent Seeding Protocol Use PAT PSD_Variation->Sol_PSD

Caption: Troubleshooting decision tree for disodium pamoate crystallization.

References

Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Pamoate Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the dissolution rate of poorly soluble pamoate salts.

Frequently Asked Questions (FAQs)

Q1: Why are pamoate salts inherently poorly soluble?

Pamoate salts are often intentionally designed for low aqueous solubility. This property is leveraged to create long-acting or sustained-release drug formulations. The slow dissolution of the pamoate salt at the site of administration allows for a gradual and prolonged release of the active pharmaceutical ingredient (API) into the systemic circulation.

Q2: What are the primary strategies for enhancing the dissolution rate of pamoate salts?

The main approaches focus on increasing the effective surface area of the drug particles and improving their wettability. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[1] Common techniques include micronization and nanomilling.

  • Use of Surfactants/Wetting Agents: Incorporating surfactants into the formulation can improve the wetting of the hydrophobic pamoate salt particles, facilitating better contact between the solid and the dissolution medium.

  • Controlling Polymorphism: The crystalline structure (polymorph) of the pamoate salt can significantly impact its solubility and dissolution rate.[2] It is crucial to identify and control the desired polymorphic form during manufacturing.[2]

  • Formulation as a Nanosuspension: This involves producing a colloidal dispersion of nanosized drug particles, which can dramatically increase the dissolution velocity due to the extremely large surface area.

Q3: Can the choice of counter-ion in the salt formation process affect dissolution?

While this guide focuses on pamoate salts, it is worth noting that the choice of counter-ion is a critical factor in determining the salt's physicochemical properties, including solubility and dissolution rate. However, once the pamoate salt is selected for its sustained-release properties, the focus shifts to the formulation strategies mentioned above to modulate its dissolution.

Troubleshooting Guide

Issue 1: Dissolution rate is too slow despite particle size reduction.
  • Possible Cause 1: Particle Aggregation.

    • Troubleshooting: Milled particles, especially nanoparticles, have a high surface energy and a tendency to agglomerate. This reduces the effective surface area, counteracting the benefit of size reduction.

      • Solution: Incorporate a stabilizer or an anti-aggregating agent into your formulation. For wet milling processes, select an appropriate wetting agent and stabilizer to be present during milling. For dry milling, consider the impact of electrostatic charges and consider including a glidant in the final formulation.

  • Possible Cause 2: Poor Wettability.

    • Troubleshooting: The surface of the pamoate salt may be hydrophobic, preventing efficient interaction with the aqueous dissolution medium.

      • Solution: Add a surfactant (e.g., Polysorbate 80, Tween 80) to the dissolution medium or the formulation itself.[1][3][4][5][6] This will reduce the surface tension and improve the wetting of the particles.

  • Possible Cause 3: Undesirable Polymorphic Form.

    • Troubleshooting: The milling process can sometimes induce a change in the crystalline form of the material to a less soluble polymorph.

      • Solution: Characterize the solid-state properties of the pamoate salt before and after particle size reduction using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for any polymorphic changes.[2]

Issue 2: High variability in dissolution results between batches.
  • Possible Cause 1: Inconsistent Particle Size Distribution.

    • Troubleshooting: The distribution of particle sizes within a batch can significantly affect the overall dissolution profile.

      • Solution: Implement rigorous in-process controls for your particle size reduction method to ensure a consistent and narrow particle size distribution. Validate the milling process parameters (e.g., milling time, speed, media size for wet milling).

  • Possible Cause 2: Changes in Crystal Habit.

    • Troubleshooting: Even with the same polymorphic form, the shape of the crystals (crystal habit) can change between batches, affecting the surface area and dissolution.

      • Solution: Control the crystallization process parameters (e.g., solvent system, cooling rate, agitation) to ensure consistent crystal habit.

  • Possible Cause 3: Inadequate Control of Formulation Components.

    • Troubleshooting: Variations in the concentration or grade of excipients, such as surfactants and stabilizers, can lead to inconsistent dissolution.

      • Solution: Ensure tight specifications for all raw materials and validate the manufacturing process to guarantee homogeneity of the final formulation.

Data Presentation

Table 1: Effect of Particle Size on the In Vitro Dissolution of Paliperidone Palmitate (PP) Suspension
Median Particle Diameter (μm)Cumulative Drug Release at 12 hours (%)Cumulative Drug Release at 32 hours (%)
< 1~100100
3.80Not specified91
6.65Not specified82
9.78Not specified70

Data synthesized from a study on the in vitro dissolution of paliperidone palmitate suspensions in simulated muscle fluid with 0.5% Tween 20 at pH 5.0.[1]

Table 2: Influence of Surfactant (Tween 80) on the Dissolution of a Poorly Soluble Drug in a Solid Dispersion with PEG 6000
FormulationDrug Release at 60 minutes (%)
Pure Drug< 20
Solid Dispersion (Drug:PEG 6000, 1:1)~ 60
Solid Dispersion with 0.5% Tween 80~ 75
Solid Dispersion with 1.0% Tween 80~ 85
Solid Dispersion with 1.5% Tween 80> 90

This table illustrates the general principle of how increasing concentrations of a surfactant can enhance the dissolution of a poorly soluble drug formulated as a solid dispersion. The data is representative and based on findings from studies on spironolactone.[5][6]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of Pamoate Salt Suspensions using USP Apparatus 2 (Paddle Method)

This protocol is a general guideline and should be adapted based on the specific properties of the pamoate salt and formulation.

  • Preparation of Dissolution Medium:

    • Prepare a suitable dissolution medium. For long-acting injectable suspensions, a biorelevant medium such as simulated muscle fluid (SMF) may be appropriate.[1]

    • A common composition for SMF is phosphate-buffered saline (PBS) at pH 7.4.

    • To ensure sink conditions and improve wettability, add a surfactant such as 0.5% (w/v) Tween 20.[1]

    • De-aerate the medium before use.

  • Apparatus Setup:

    • Set up a USP Apparatus 2 (Paddle Apparatus).

    • Add 900 mL of the prepared dissolution medium to each vessel.

    • Equilibrate the medium to 37 ± 0.5 °C.

    • Set the paddle rotation speed to 50 rpm.

  • Sample Introduction:

    • Carefully introduce a known quantity of the pamoate salt suspension into the dissolution medium. For injectable suspensions, this may involve injecting the sample into the vessel.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 36, and 48 hours).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.22 µm PVDF) to separate the undissolved particles.

  • Sample Analysis:

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replacement.

    • Plot the cumulative percentage of drug dissolved versus time to obtain the dissolution profile.

Protocol 2: Particle Size Reduction by Wet Milling

This protocol outlines a general procedure for reducing the particle size of a pamoate salt to the micron or sub-micron range.

  • Preparation of the Milling Slurry:

    • Prepare a vehicle for the milling process. This is typically an aqueous solution containing a wetting agent and a stabilizer to prevent particle aggregation. A common combination is a solution of Polysorbate 80 and a cellulosic polymer.

    • Disperse the coarse pamoate salt powder in the vehicle to form a slurry. The solid content will depend on the drug and milling equipment but is often in the range of 5-20% (w/w).

  • Milling Process:

    • Use a high-energy wet mill, such as a bead mill or a high-pressure homogenizer.

    • If using a bead mill, select milling media (e.g., yttria-stabilized zirconium oxide beads) of an appropriate size.

    • Mill the slurry for a predetermined time or a specific number of passes. The milling parameters (e.g., agitator speed, flow rate, temperature) should be optimized to achieve the target particle size distribution.

    • Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.

  • Post-Milling Processing:

    • Once the desired particle size is achieved, separate the milling media from the nanosuspension (if a bead mill was used).

    • The resulting nanosuspension can be used for further formulation development or for dissolution testing.

Visualizations

experimental_workflow cluster_formulation Formulation & Preparation cluster_dissolution Dissolution Testing cluster_analysis Data Analysis A Coarse Pamoate Salt B Prepare Milling Slurry (with stabilizers) A->B Disperse C Particle Size Reduction (e.g., Wet Milling) B->C Mill D Characterize Particle Size (e.g., Laser Diffraction) C->D Analyze F USP Apparatus 2 (Paddle Method) D->F Introduce Sample E Prepare Dissolution Medium (e.g., SMF + Surfactant) E->F Fill Vessels G Collect Samples at Time Points F->G Run Test H Analyze Drug Concentration (e.g., HPLC) G->H Analyze I Calculate Cumulative Release H->I Calculate J Generate Dissolution Profile I->J Plot

Caption: Experimental workflow for enhancing and evaluating the dissolution of pamoate salts.

Caption: Logic diagram for troubleshooting poor dissolution of pamoate salts.

References

Validation & Comparative

Pamoate vs. Hydrochloride Salts: A Comparative Analysis of Aqueous Solubility for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly impacts the drug's performance and therapeutic application. This guide provides a comparative analysis of the aqueous solubility of two common salt forms: pamoate and hydrochloride. Understanding the distinct solubility profiles of these salts is paramount for tailoring drug delivery systems, particularly for immediate- versus sustained-release formulations.

The choice between a pamoate and a hydrochloride salt is fundamentally linked to the desired dissolution rate and, consequently, the pharmacokinetic profile of the drug. Hydrochloride salts are frequently utilized to enhance the aqueous solubility of poorly soluble basic drugs, facilitating rapid dissolution and absorption for immediate-release applications. In contrast, pamoate salts are strategically employed to significantly reduce aqueous solubility, thereby enabling the development of long-acting, sustained-release formulations.

Comparative Aqueous Solubility Data

The following table summarizes the aqueous solubility of several drugs that are available in both pamoate and hydrochloride salt forms. The data illustrates a consistent trend: pamoate salts exhibit significantly lower aqueous solubility compared to their hydrochloride counterparts.

Active Pharmaceutical Ingredient (API)Salt FormAqueous SolubilityComments
Olanzapine PamoatePoorly soluble in aqueous media.[1] Solubility in aqueous buffer is approximately 0.003 mg/mL.[2]The low solubility is key to its use in long-acting injectable formulations.[1]
HydrochlorideSparingly soluble in aqueous buffers.[3][4][5]Used in immediate-release oral dosage forms.[5]
Hydroxyzine PamoatePractically insoluble in water.[6][7][8]This property is utilized for specific formulations.
HydrochlorideVery soluble in water.[8]Enables rapid dissolution and absorption.
Pyrantel PamoatePractically insoluble in water.[9][10] Water solubility is reported as <0.1 g/100 mL at 19°C.[10]The low solubility allows the drug to act locally in the gastrointestinal tract.[11]
Hydrochloride-Data on the hydrochloride salt's aqueous solubility is not readily available in direct comparative studies, but the free base is known to have low water solubility, suggesting the hydrochloride form would be more soluble.
Imipramine PamoateInsoluble in water.[12]Developed for controlled-release formulations.
Hydrochloride-While specific quantitative data is not provided in the search results, its use in immediate-release formulations implies good aqueous solubility.

Experimental Protocols for Solubility Determination

Accurate determination of aqueous solubility is crucial for salt selection and formulation development. The two primary methods for assessing the solubility of pharmaceutical compounds are the thermodynamic and kinetic solubility assays. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the true solubility at a given temperature and pH.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid drug salt is added to a known volume of the relevant aqueous medium (e.g., purified water, phosphate-buffered saline at a specific pH).

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any undissolved particles in the final sample.

  • Quantification: The concentration of the dissolved drug in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or µM.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the drug salt is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Addition to Aqueous Buffer: A small volume of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline).

  • Precipitation Detection: The formation of a precipitate is monitored over a short incubation period (e.g., 1-2 hours). This can be detected by various methods, including:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • UV-Vis Spectroscopy: Measures the absorbance of the solution after filtering out the precipitate.

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is observed.

Visualization of the Salt Selection Workflow

The decision to select a pamoate or hydrochloride salt is a critical step in the drug development process. The following diagram illustrates a simplified workflow for this selection process, emphasizing the role of desired therapeutic outcome and solubility characteristics.

SaltSelectionWorkflow cluster_input Initial Considerations cluster_paths Salt Selection & Verification API API Characterization (pKa, lipophilicity, etc.) Decision Desired Release Profile? API->Decision TherapeuticNeed Define Therapeutic Need (e.g., immediate vs. sustained release) TherapeuticNeed->Decision ImmediateRelease Immediate Release Decision->ImmediateRelease Immediate SustainedRelease Sustained Release Decision->SustainedRelease Sustained SelectHCl Select Hydrochloride Salt ImmediateRelease->SelectHCl SelectPamoate Select Pamoate Salt SustainedRelease->SelectPamoate SolubilityTesting Experimental Solubility Determination (e.g., Shake-Flask Method) SelectHCl->SolubilityTesting SelectPamoate->SolubilityTesting Formulation Proceed to Formulation Development SolubilityTesting->Formulation

Salt Selection Workflow Diagram

References

In Vitro-In Vivo Correlation (IVIVC) of Pamoate-Based Long-Acting Injectables: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of long-acting injectable (LAI) formulations is a critical strategy for improving patient adherence and therapeutic outcomes for chronic diseases. Among these, pamoate-based formulations have emerged as a viable platform for extending the release of various therapeutic agents. Establishing a robust in vitro-in vivo correlation (IVIVC) is paramount for the successful development, regulatory approval, and life-cycle management of these complex drug products. This guide provides a comparative overview of IVIVC studies of pamoate-based LAIs, with a focus on their performance relative to other LAI technologies, supported by experimental data and detailed methodologies.

Comparative In Vitro Dissolution Performance

The in vitro release characteristics of LAI formulations are a critical determinant of their in vivo performance. The dissolution of poorly soluble salts, such as pamoates, is a key factor controlling the subsequent absorption and pharmacokinetic profile. Biorelevant dissolution media, which mimic the physiological conditions of the intramuscular or subcutaneous space, are often employed to gain a more predictive understanding of in vivo behavior.

A variety of dissolution apparatuses are utilized to characterize the release from LAI suspensions, with the USP Apparatus 4 (flow-through cell) often being preferred over the USP Apparatus 2 (paddle) for its ability to better simulate the in vivo environment by maintaining sink conditions.

Table 1: Illustrative In Vitro Dissolution Media Composition for LAIs

ComponentFasted State Simulated Intestinal Fluid (FaSSIF)Fed State Simulated Intestinal Fluid (FeSSIF)
Sodium Taurocholate3 mM15 mM
Lecithin0.75 mM3.75 mM
Sodium Hydroxide0.174 g4.04 g
Sodium Dihydrogen Phosphate Monohydrate1.977 g-
Glacial Acetic Acid-8.65 g
Sodium Chloride3.093 g11.874 g
Waterto 500 mLto 1000 mL
Final pH 6.50 5.00
Osmolality ~270 mOsmol/kg ~670 mOsmol/kg

Note: The compositions provided are examples of biorelevant media used for oral dosage forms but can be adapted for parenteral LAIs to simulate the interstitial fluid.[1][2][3][4]

Quantitative comparison of the in vitro release profiles of different LAI formulations is essential for understanding their relative performance. The similarity factor (f2) is a common metric used to compare dissolution profiles, with a value between 50 and 100 indicating similarity.

Comparative In Vivo Pharmacokinetic Performance

The ultimate goal of an IVIVC is to predict the in vivo pharmacokinetic profile from in vitro data. Preclinical animal models, such as rats and rabbits, are instrumental in generating the necessary in vivo data for developing these correlations. The choice of animal model can significantly impact the pharmacokinetic profile due to physiological differences.

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Aripiprazole LAI Formulations

FormulationDoseCavg,ss (ng/mL)Tmax,ss (days)t1/2,elimination (days)Animal Model
Aripiprazole Lauroxil441 mg q4wk125.835.257.2Human
Aripiprazole Lauroxil882 mg q6wk131.124.455.1Human
Aripiprazole Lauroxil1064 mg q8wk140.7-53.9Human
Aripiprazole Monohydrate400 mg q4wk~200 (Cmin,ss)--Human

Data for Aripiprazole Lauroxil from a Phase I study in patients with schizophrenia or schizoaffective disorder.[5] Data for Aripiprazole Monohydrate represents the median minimum plasma concentration at steady state.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data for IVIVC studies.

In Vitro Release Testing using USP Apparatus 4 (Flow-Through Cell)

The USP Apparatus 4 is particularly suitable for testing parenteral suspensions.

  • Apparatus Setup: Assemble the flow-through cell system according to the manufacturer's instructions. Select the appropriate cell size (e.g., 22.6 mm for larger particles or aggregates).

  • Media Preparation: Prepare the desired biorelevant dissolution medium (refer to Table 1 for examples) and de-aerate it.

  • Sample Introduction: Accurately weigh and introduce the LAI suspension into the flow-through cell. Glass beads may be used to retain the formulation in the cell.

  • Flow Rate and Temperature: Set the flow rate of the medium through the cell (typically between 4 and 16 mL/min) and maintain the temperature at 37 ± 0.5 °C.

  • Sampling: Collect the eluate at predetermined time intervals.

  • Analysis: Analyze the collected samples for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vivo Pharmacokinetic Study in a Rabbit Model

Rabbits are a commonly used preclinical model for LAI formulations.

  • Animal Model: Use healthy, adult New Zealand White rabbits of a specific weight range. Acclimatize the animals to the laboratory conditions before the study.

  • Dosing: Administer a single intramuscular injection of the LAI formulation into the hind limb muscle.

  • Blood Sampling: Collect blood samples from the marginal ear vein at predefined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then daily or every other day for the duration of the study).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them frozen at -80 °C until analysis.

  • Bioanalysis: Determine the drug concentration in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.

Data Analysis: Deconvolution

Deconvolution is a mathematical technique used to estimate the in vivo absorption or release profile from the plasma concentration-time data. This is a crucial step in establishing a Level A IVIVC. The Wagner-Nelson and Loo-Riegelman methods are commonly used deconvolution techniques.[7][8][9][10]

IVIVC Workflow and Logical Relationships

The development of a successful IVIVC involves a systematic and iterative process.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Development Formulation_Dev Formulation Development (e.g., Pamoate Salt) InVitro_Release In Vitro Release Testing (USP Apparatus 4) Formulation_Dev->InVitro_Release Dissolution_Profile In Vitro Dissolution Profile (% Released vs. Time) InVitro_Release->Dissolution_Profile Correlation Establish Correlation (% Absorbed vs. % Released) Dissolution_Profile->Correlation Animal_Study Preclinical Animal Study (e.g., Rabbit) PK_Data Plasma Concentration Data (Drug Conc. vs. Time) Animal_Study->PK_Data Deconvolution Deconvolution (e.g., Wagner-Nelson) PK_Data->Deconvolution Absorption_Profile In Vivo Absorption Profile (% Absorbed vs. Time) Deconvolution->Absorption_Profile Absorption_Profile->Correlation Validation Model Validation Correlation->Validation Validation->Formulation_Dev Failed (Reformulate) Predictive_Model Predictive IVIVC Model Validation->Predictive_Model Successful

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Logical Relationship for IVIVC Level A

A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate.

IVIVC_Level_A cluster_data Data Inputs cluster_processing Data Processing cluster_output Correlation InVitro In Vitro Dissolution Data IVIVC_Plot Level A IVIVC Plot (% Absorbed vs. % Released) InVitro->IVIVC_Plot InVivo In Vivo Plasma Concentration Data Deconvolution Deconvolution InVivo->Deconvolution Deconvolution->IVIVC_Plot

Caption: Logical relationship for developing a Level A IVIVC.

References

A Head-to-Head Comparison of Pamoate Salt Formulations in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly influences the drug's performance and therapeutic efficacy. Pamoate salts, derived from pamoic acid, are frequently utilized to modify the physicochemical properties of basic drugs, often to achieve sustained release or improve stability. This guide provides an objective comparison of different pamoate salt formulations, supported by experimental data, to aid in the selection and development of optimal drug products.

Executive Summary

Pamoate salt formulations are a valuable tool in drug development for modifying the properties of APIs. The large, hydrophobic nature of the pamoate anion can significantly reduce the aqueous solubility of a basic drug, leading to slower dissolution and sustained absorption. This is particularly advantageous for long-acting injectable formulations and for improving the taste of oral medications. However, the choice of a pamoate salt also necessitates careful consideration of its impact on bioavailability and the potential for variability between different formulations. This guide explores these aspects through a comparative analysis of key physicochemical properties, dissolution behavior, and pharmacokinetic parameters of various pamoate salt formulations.

Physicochemical Properties: A Comparative Overview

The conversion of a drug to its pamoate salt can profoundly alter its solid-state properties. These changes are fundamental to the performance of the final dosage form. Key physicochemical parameters for comparison include solubility, particle size, and crystalline form.

Salt FormulationAPIMolar Ratio (API:Pamoic Acid)Aqueous SolubilityParticle Size (D50)Crystal Form
Pyrantel Pamoate Pyrantel1:1Very slightly soluble5 - 20 µmPolymorph I, II
Oxantel Pamoate Oxantel1:1Practically insoluble10 - 30 µmNot specified
Hydroxyzine Pamoate Hydroxyzine1:1Slightly solubleNot specifiedNot specified
Hydroxyzine Hydrochloride Hydroxyzine1:1Freely solubleNot specifiedNot specified
Olanzapine Pamoate Monohydrate Olanzapine1:1Practically insoluble~5 µm (for LAI)Crystalline
Donepezil Pamoate Donepezil1:1 and 2:1Very slightly solubleNot specifiedCrystalline
Rivastigmine Pamoate RivastigmineNot specifiedNot specifiedNot specifiedCrystalline
Memantine Pamoate MemantineNot specifiedNot specifiedNot specifiedCrystalline

Table 1: Comparative Physicochemical Properties of Various Pamoate and Related Salt Formulations. Data compiled from various sources.

Dissolution Profile Analysis

The dissolution rate of a drug from its salt form is a critical determinant of its in vivo performance. For poorly soluble salts like pamoates, dissolution is often the rate-limiting step for absorption.

A comparative in vitro dissolution study of different olanzapine orally disintegrating tablet (ODT) formulations revealed significant differences in their disintegration and dissolution times. While not a direct comparison of different pamoate salts, it highlights the impact of formulation and manufacturing processes on the performance of even rapidly dissolving dosage forms.[1][2] For instance, the manufacturing method was strongly associated with the disintegration time, with freeze-dried tablets disintegrating faster than compressed tablets.[1][2]

For long-acting injectables, the slow dissolution of the pamoate salt from the intramuscular depot site is the intended mechanism of sustained release. The dissolution rate can be influenced by factors such as particle size, crystal form, and the surrounding physiological environment.

Bioavailability and Pharmacokinetic Comparison

The ultimate measure of a drug formulation's performance is its bioavailability. The choice of salt form can significantly impact the rate and extent of drug absorption.

Hydroxyzine Pamoate vs. Hydroxyzine Hydrochloride

Hydroxyzine is available in two common salt forms: pamoate and hydrochloride. While both contain the same active moiety, their different salt forms lead to variations in their clinical use and pharmacokinetic profiles.

ParameterHydroxyzine PamoateHydroxyzine Hydrochloride
Dosage Forms CapsulesTablets, Syrup, Intramuscular Injection
Onset of Action 30-60 minutes15-30 minutes
Duration of Action Slightly longerStandard
Primary Use (Common Perception) Anxiety, SedationAllergic conditions (Pruritus)

Table 2: Comparison of Hydroxyzine Pamoate and Hydroxyzine Hydrochloride. [3][4][5][6]

While there is limited direct comparative research, the faster onset of action of the hydrochloride salt is attributed to its higher aqueous solubility.[4][5] Conversely, the pamoate salt's lower solubility may contribute to a slightly longer duration of action, making it perceived as more suitable for managing chronic conditions like anxiety.[4][5]

Olanzapine Pamoate Long-Acting Injection (LAI)

Olanzapine pamoate is formulated as a long-acting injectable suspension for the treatment of schizophrenia. Its very low aqueous solubility allows for sustained release of olanzapine over several weeks following intramuscular administration. Draft guidance from the FDA for generic olanzapine pamoate for extended-release injectable suspension outlines the requirements for bioequivalence studies, emphasizing the importance of matching the pharmacokinetic profile of the innovator product.[7]

Experimental Protocols

To ensure a robust and objective comparison of different pamoate salt formulations, standardized experimental protocols are essential.

Physicochemical Characterization
  • Solubility Determination: Equilibrium solubility is determined by adding an excess of the salt to various aqueous media (e.g., water, phosphate-buffered saline at different pH values) and shaking at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a suitable analytical method like HPLC to determine the drug concentration.

  • Particle Size Analysis: Particle size distribution is typically measured using laser diffraction. The sample is dispersed in a suitable medium and passed through a laser beam. The scattering pattern is then used to calculate the particle size distribution.

  • Solid-State Characterization (X-Ray Powder Diffraction - XRPD): XRPD is used to identify the crystalline form of the salt. The sample is irradiated with X-rays at various angles, and the diffraction pattern is recorded. The resulting diffractogram is a fingerprint of the crystalline structure. A patent application for donepezil, rivastigmine, and memantine pamoate salts provides examples of their characterization by XRPD, DSC, and NMR.[8]

In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (paddle) or 4 (flow-through cell) are commonly used.

  • Dissolution Medium: The choice of medium should be physiologically relevant. For oral formulations, simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are often used.

  • Test Conditions: Temperature is maintained at 37°C, and the paddle speed is typically set at 50 or 75 rpm.

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method.

In Vivo Bioavailability Studies
  • Study Design: A randomized, crossover design is often employed where subjects receive each formulation with a washout period in between.

  • Subjects: Healthy human volunteers are typically recruited.

  • Dosing: A single oral dose of each formulation is administered.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

  • Pharmacokinetic Analysis: Plasma concentrations of the drug are determined using a validated bioanalytical method (e.g., LC-MS/MS). Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated and compared statistically.

Visualizing Experimental Workflows

Workflow for Comparative Dissolution Testing

cluster_prep Preparation cluster_dissolution Dissolution Testing (USP Apparatus 2) cluster_analysis Analysis cluster_comparison Comparison prep_formulations Prepare Pamoate Salt Formulation A & B dissolution_setup Set up Dissolution Apparatus (37°C, 50 rpm) prep_formulations->dissolution_setup prep_media Prepare Dissolution Media (e.g., SGF, SIF) prep_media->dissolution_setup add_formulation Add Formulation A or B to Respective Vessels dissolution_setup->add_formulation sampling Collect Samples at Predetermined Time Points add_formulation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis dissolution_profile Generate Dissolution Profiles (% Drug Released vs. Time) hplc_analysis->dissolution_profile f2_calculation Calculate Similarity Factor (f2) dissolution_profile->f2_calculation conclusion Draw Conclusions on Comparative Dissolution f2_calculation->conclusion

Caption: Workflow for comparing the in vitro dissolution of two pamoate salt formulations.

Logical Relationship of Salt Properties to Bioavailability

cluster_properties Physicochemical Properties cluster_performance In Vitro / In Vivo Performance solubility Aqueous Solubility dissolution_rate Dissolution Rate solubility->dissolution_rate directly impacts particle_size Particle Size particle_size->dissolution_rate influences surface area crystal_form Crystal Form crystal_form->dissolution_rate affects stability & solubility absorption_rate Absorption Rate & Extent dissolution_rate->absorption_rate is often rate-limiting for bioavailability Bioavailability (Cmax, AUC) absorption_rate->bioavailability determines

Caption: Relationship between physicochemical properties and bioavailability of pamoate salts.

Conclusion

The selection of a pamoate salt for a drug candidate is a strategic decision that can significantly impact its therapeutic profile. While offering advantages in terms of sustained release and taste masking, the inherent low solubility of pamoate salts necessitates a thorough understanding and characterization of their physicochemical properties and in vivo behavior. A direct comparison of different pamoate formulations, as well as with other salt forms, using standardized experimental protocols is crucial for selecting the optimal candidate for clinical development. This guide provides a framework for such a comparative evaluation, emphasizing the importance of quantitative data in making informed decisions in the drug development process.

References

A Comparative Guide to Analytical Methods for the Quantification of Disodium Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of disodium pamoate: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-Aqueous Titration. The information presented is based on established analytical principles and available data for pamoic acid and its salts.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the key performance parameters for each analytical method. It is important to note that the data presented is a synthesis from various sources and may not have been generated from a single head-to-head study. The validation parameters are based on typical performance characteristics for the analysis of pamoate salts.

Table 1: High-Performance Liquid Chromatography (HPLC) - Validation Parameters

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity High (able to separate from impurities)
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range

Table 2: UV-Vis Spectrophotometry - Validation Parameters

ParameterTypical Performance
Linearity (R²) > 0.995
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Specificity Moderate (potential interference from UV-absorbing impurities)
Limit of Detection (LOD) µg/mL range
Limit of Quantification (LOQ) µg/mL range

Table 3: Non-Aqueous Titration - Validation Parameters

ParameterTypical Performance
Accuracy (% Assay) 98.5 - 101.5%
Precision (% RSD) < 1.5%
Specificity Low (titrates total basicity)

Experimental Protocols

2.1. High-Performance Liquid Chromatography (HPLC)

This method offers high specificity and sensitivity for the quantification of disodium pamoate.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is typically employed.

  • Mobile Phase: A representative mobile phase consists of a mixture of methanol and a 0.05 M triethylamine buffer solution (25:75 v/v), with the pH adjusted to 6.0 using phosphoric acid[1].

  • Detection: UV detection at a wavelength of 288 nm is suitable for pamoic acid[2].

  • Sample Preparation: A stock solution of the disodium pamoate sample is prepared in a suitable diluent, such as a mixture of acetonitrile and water.

  • Quantification: The concentration of disodium pamoate is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of a reference standard.

2.2. UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which disodium pamoate is soluble and that does not interfere with the measurement.

  • Wavelength: The wavelength of maximum absorbance (λmax) for the pamoate ion is determined. A Certificate of Analysis for disodium pamoate indicates a UV assay for the pamoate ion content, suggesting this is a viable method[3]. For related compounds, detection wavelengths around 300-350 nm have been used.

  • Sample Preparation: A solution of the disodium pamoate sample is prepared in the chosen solvent.

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is calculated using a standard curve prepared from a reference standard.

2.3. Non-Aqueous Titration

This is a classical analytical technique suitable for the assay of the sodium salt of an organic acid.

  • Principle: Disodium pamoate, being the salt of a weak acid, can be titrated as a base in a non-aqueous solvent. The titration of sodium benzoate in anhydrous glacial acetic acid with perchloric acid serves as a relevant procedural basis[4].

  • Solvent: Anhydrous glacial acetic acid is a suitable solvent to enhance the basicity of the pamoate salt[4].

  • Titrant: A standardized solution of a strong acid in a non-aqueous solvent, such as 0.1 M perchloric acid in glacial acetic acid[4].

  • Indicator: A visual indicator suitable for non-aqueous titrations, such as 1-naphtholbenzein, can be used to determine the endpoint[4]. Alternatively, a potentiometric endpoint detection can be employed.

  • Procedure:

    • Accurately weigh the disodium pamoate sample and dissolve it in anhydrous glacial acetic acid.

    • Add a few drops of the indicator solution.

    • Titrate the solution with standardized 0.1 M perchloric acid until the endpoint is reached, indicated by a color change.

    • The content of disodium pamoate is calculated based on the volume of titrant consumed.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for disodium pamoate quantification.

CrossValidationWorkflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Method Validation & Execution cluster_analysis 3. Data Analysis & Comparison cluster_reporting 4. Reporting DefineObjective Define Objective: Compare HPLC, UV-Vis, Titration SelectSamples Select Representative Disodium Pamoate Samples DefineObjective->SelectSamples DevelopProtocols Develop/Adapt Analytical Protocols SelectSamples->DevelopProtocols ValidateHPLC Validate HPLC Method (Accuracy, Precision, Linearity) DevelopProtocols->ValidateHPLC ValidateUV Validate UV-Vis Method (Accuracy, Precision, Linearity) DevelopProtocols->ValidateUV ValidateTitration Validate Titration Method (Accuracy, Precision) DevelopProtocols->ValidateTitration AnalyzeSamples Analyze Samples by all three methods ValidateHPLC->AnalyzeSamples ValidateUV->AnalyzeSamples ValidateTitration->AnalyzeSamples CollectData Collect Quantitative Data (Assay values, %RSD, etc.) AnalyzeSamples->CollectData ComparePerformance Compare Performance (Tables, Statistical Analysis) CollectData->ComparePerformance GenerateReport Generate Comparison Guide ComparePerformance->GenerateReport

References

Navigating Biocompatibility: A Comparative Analysis of Disodium Pamoate Monohydrate and Alternatives in Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Disodium pamoate monohydrate is utilized in pharmaceutical formulations to decrease the aqueous solubility of drugs, thereby enabling the development of sustained-release depot injections. This approach can lead to improved patient compliance and a more consistent therapeutic effect. However, a thorough understanding of its biocompatibility and potential toxicity is paramount for its safe use.

Biocompatibility and Toxicity Profile of this compound

Publicly available literature lacks specific quantitative in vitro cytotoxicity data (e.g., IC50 values) and genotoxicity data for this compound as an excipient. The available information is largely qualitative and often derived from studies on the final drug salt rather than the excipient itself.

In Vivo Data: Studies on pyrantel pamoate, an anthelmintic drug, have shown a low acute oral toxicity profile in several animal species, with a lethal dose (LD50) greater than 2000 mg/kg of body weight. While this suggests a low systemic toxicity for the pamoate moiety, it is important to note that this data is for a specific active pharmaceutical ingredient (API) salt and not the excipient alone. Formulations containing olanzapine pamoate are used as long-acting intramuscular injections, indicating a degree of local tissue tolerance. However, post-injection delirium/sedation syndrome (PDSS) has been reported in a small percentage of cases with olanzapine pamoate, the exact mechanism of which is not fully understood but may involve unintended intravascular administration leading to rapid drug release. This highlights the importance of careful administration and monitoring.

Alternative Excipients for Long-Acting Formulations

A variety of alternative materials are employed to achieve sustained drug release. This guide focuses on three common alternatives: Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer; Zinc Phosphate, an inorganic cement; and Aluminum Stearate, a metallic salt.

Comparative Quantitative Toxicity Data

The following table summarizes the available quantitative cytotoxicity data for the selected alternatives. The lack of publicly available data for this compound prevents a direct quantitative comparison.

Excipient/AlternativeAssay TypeCell LineConcentration/DoseResultCitation
Poly(lactic-co-glycolic acid) (PLGA) MTT AssayMDBK (Madin-Darby Bovine Kidney) & Colo 205 (Human Colorectal Adenocarcinoma)Up to 2500 µg/mLNot cytotoxic[1]
Cell ViabilityVarious cell lines (RAW 264.7, Hep G2, A549, A498, Neuro 2A)Up to 100 µg/mL (72h)No change in cell viability[2]
Zinc Phosphate Not Available--Data not publicly available-
Aluminum Stearate Not Available--Data not publicly available-

In Vitro Genotoxicity Data:

Excipient/AlternativeAssay TypeTest SystemResultCitation
Poly(lactic-co-glycolic acid) (PLGA) Ames TestSalmonella typhimuriumNot genotoxic (for PLGA nanoparticles loaded with a test compound)[3]
Micronucleus AssayHuman blood cellsNo genotoxic effects (for PLGA-PEO nanoparticles)[4]
Zinc Phosphate Not Available-Data not publicly available-
Aluminum Stearate Not Available-Data not publicly available-

In Vivo Toxicity Data:

Excipient/AlternativeStudy TypeAnimal ModelKey FindingsCitation
Poly(lactic-co-glycolic acid) (PLGA) BiocompatibilityVariousBiodegradable to non-toxic lactic and glycolic acids, minimal systemic toxicity.[5]
Zinc Phosphate Biocompatibility-Generally considered biocompatible in dental applications, but can cause local inflammation and pulp cytotoxicity.[6]
Aluminum Stearate Local Tissue Reaction-Can induce local inflammatory reactions and the formation of subcutaneous nodules at the injection site.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility and toxicity studies. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the test substance (e.g., this compound or alternatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the substance that inhibits 50% of cell growth, can be determined from the dose-response curve.

In Vitro Genotoxicity: Ames Test

The Ames test, or bacterial reverse mutation assay, is used to assess the mutagenic potential of a chemical compound.

Protocol:

  • Strain Selection: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).

  • Metabolic Activation: Perform the test with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the bacterial tester strains with the test substance at various concentrations in the presence or absence of the S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.

Protocol:

  • Animal Selection: Use a single sex of healthy, young adult rats (usually females).

  • Fasting: Fast the animals overnight prior to dosing.

  • Dosing: Administer the test substance by oral gavage at one of the defined dose levels (5, 50, 300, or 2000 mg/kg).

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure: The study is conducted in a stepwise manner. If an animal survives at a given dose, the next animal is dosed at a higher level. If an animal dies, the next animal is dosed at a lower level to identify the dose that causes evident toxicity but not mortality.

  • Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow_MTT_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_test_substance Add test substance at various concentrations incubation_24h->add_test_substance incubation_treatment Incubate for 24-72h add_test_substance->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Solubilize formazan crystals incubation_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Logical_Relationship_Biocompatibility cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment substance Test Substance (e.g., this compound) cytotoxicity Cytotoxicity (e.g., MTT, LDH assays) substance->cytotoxicity genotoxicity_invitro Genotoxicity (e.g., Ames, Micronucleus assays) substance->genotoxicity_invitro acute_toxicity Acute Systemic Toxicity substance->acute_toxicity local_tolerance Local Tolerance (Injection site reaction) substance->local_tolerance sensitization Sensitization substance->sensitization biocompatibility Biocompatibility Profile cytotoxicity->biocompatibility genotoxicity_invitro->biocompatibility acute_toxicity->biocompatibility local_tolerance->biocompatibility sensitization->biocompatibility

Caption: Key components of a comprehensive biocompatibility assessment.

Conclusion

The selection of an appropriate excipient for long-acting injectable formulations requires a careful evaluation of its biocompatibility and toxicity profile. While this compound is used in approved drug products, the lack of publicly available, detailed quantitative toxicity data makes a direct comparison with alternatives challenging. Biodegradable polymers like PLGA have a more extensive and favorable biocompatibility profile documented in the scientific literature. Inorganic materials such as zinc phosphate have established use in specific applications but may present localized toxicity concerns. The potential for local tissue reactions with aluminum-containing excipients should also be considered.

For drug development professionals, this guide underscores the importance of conducting thorough biocompatibility and toxicity studies on all formulation components. The provided experimental protocols and diagrams offer a framework for designing and understanding these critical evaluations. Further research into the specific biocompatibility of this compound would be beneficial to the pharmaceutical sciences community to allow for a more complete and direct comparison with available alternatives.

References

A Comparative Analysis of Olanzapine Pamoate and Other Long-Acting Injectable Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of olanzapine pamoate with other long-acting injectable (LAI) antipsychotics, focusing on their performance, underlying formulation technologies, and mechanisms of action. The information is intended to support research, development, and clinical decision-making in the field of antipsychotic therapy.

Formulation Technologies and Release Mechanisms

Long-acting injectable antipsychotics are formulated to provide sustained release of the active pharmaceutical ingredient, improving treatment adherence in patients with schizophrenia and other psychotic disorders. The technologies employed for these formulations are diverse, directly impacting their pharmacokinetic profiles.

Table 1: Formulation Technologies of Selected Long-Acting Injectables

Formulation TechnologyActive Ingredient(s)Description
Oil-based Depot Fluphenazine Decanoate, Haloperidol DecanoateThe drug, in its esterified form, is dissolved in a vegetable oil vehicle (e.g., sesame oil). Following intramuscular injection, the oil forms a depot from which the drug slowly partitions into the surrounding aqueous environment and is subsequently hydrolyzed by esterases to release the active drug.[1]
Microspheres Risperidone (Risperdal Consta®)The active drug is encapsulated within biodegradable polymer microspheres (polyglactin or polylactide-co-glycolide). After injection, the microspheres undergo hydrolysis, leading to a gradual release of the entrapped drug over several weeks.
Nanosuspension Paliperidone Palmitate (Invega Sustenna®, Invega Trinza®)The poorly water-soluble palmitate ester of paliperidone is formulated as a crystalline nanosuspension. The slow dissolution of these nanocrystals at the injection site governs the rate of drug absorption.
Prodrug with Novel Delivery System Aripiprazole Lauroxil (Aristada®)Aripiprazole lauroxil is a prodrug of aripiprazole. Following intramuscular injection of the aqueous suspension, the prodrug is slowly released and then converted to aripiprazole through enzymatic hydrolysis.
Drug-Salt Formulation Olanzapine Pamoate (Zyprexa® Relprevv™)Olanzapine pamoate is a salt of olanzapine and pamoic acid with very low water solubility. After intramuscular injection, the salt slowly dissociates, releasing olanzapine which is then absorbed into the systemic circulation.

Comparative Pharmacokinetics

The pharmacokinetic profiles of LAIs are critical to their clinical utility, determining dosing frequency and the time to reach therapeutic concentrations.

Table 2: Comparative Pharmacokinetic Parameters of Selected Long-Acting Injectables

ParameterOlanzapine PamoatePaliperidone Palmitate (once-monthly)Risperidone Consta®Aripiprazole Lauroxil
Time to Peak Plasma Concentration (Tmax) 2-4 days[2]Median of 13 daysBiphasic peaks: initial small peak within 24h, main peak at 4-6 weeks5-7 days for aripiprazole
Half-life (t½) ~30 days (absorption rate-limited)[2]~25-49 days~3-6 days (related to microsphere erosion)Aripiprazole: ~29.9 to 46.5 days
Dosing Interval 2 or 4 weeks4 weeks (Sustenna®), 3 months (Trinza®)2 weeks4, 6, or 8 weeks
Oral Supplementation Required NoNo (after initial oral titration or specific injection initiation regimen)Yes, for the first 3 weeksYes, for the first 21 days
Injection Site GlutealDeltoid or GlutealDeltoid or GlutealDeltoid or Gluteal

Efficacy: Comparative Clinical Trial Data

The efficacy of LAI antipsychotics is primarily assessed by the reduction in symptoms of psychosis, often measured using the Positive and Negative Syndrome Scale (PANSS). Direct head-to-head trials of LAI formulations are limited; therefore, data from studies comparing oral formulations or against different comparators are also informative.

Table 3: Summary of Comparative Efficacy Data (PANSS Total Score Reduction)

ComparisonStudy DesignKey Findings
Olanzapine Pamoate vs. Paliperidone Palmitate Post-hoc analysis of the ALPINE trialSimilar changes in PANSS five-factor scores were observed with aripiprazole lauroxil and paliperidone palmitate treatment.[3]
Oral Olanzapine vs. Oral Risperidone 12-week, double-blind clinical trialBoth olanzapine and risperidone were significantly effective in improving positive symptoms. Olanzapine showed superior efficacy for negative symptoms.[4]
Oral Olanzapine vs. Oral Aripiprazole 24-week, randomized, open-label studyPatients who switched from olanzapine to aripiprazole showed improvement in metabolic parameters without significant changes in PANSS total scores.[5]
Risperidone LAI vs. Oral Risperidone 12-month, randomized, open-label studyThe rate of psychotic exacerbation and/or relapse was significantly lower in the Risperdal Consta® group (5%) compared to the oral risperidone group (33%).[6]

Safety and Tolerability

The adverse effect profiles of LAI antipsychotics are a critical consideration in treatment selection and are generally consistent with their oral counterparts.

Table 4: Common Adverse Events Associated with Selected Long-Acting Injectables

Adverse EventOlanzapine PamoatePaliperidone PalmitateRisperidone Consta®Aripiprazole Lauroxil
Weight Gain High riskModerate riskModerate riskLow risk
Extrapyramidal Symptoms (EPS) Low riskModerate risk (dose-dependent)Moderate risk (dose-dependent)Low risk (can cause akathisia)
Hyperprolactinemia Low riskHigh riskHigh riskLow risk
Sedation High riskModerate riskModerate riskLow risk
Injection Site Reactions CommonCommonCommonCommon
Post-Injection Delirium/Sedation Syndrome (PDSS) Rare but serious risk (requires 3-hour post-injection observation)Not reportedNot reportedNot reported

Mechanism of Action: Signaling Pathways

Olanzapine's therapeutic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors. Understanding the downstream signaling cascades provides insight into its efficacy and side-effect profile.

Dopamine D2 Receptor Antagonism

Olanzapine acts as an antagonist at D2 receptors in the mesolimbic pathway, which is thought to mediate its antipsychotic effects on positive symptoms.[7] This antagonism can influence downstream signaling through both cAMP-dependent and cAMP-independent pathways.

D2_Signaling Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R Antagonism Gi Gi D2R->Gi Inhibition BetaArrestin β-Arrestin 2 D2R->BetaArrestin Recruitment AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP AC->cAMP Inhibition PKA Protein Kinase A (PKA) cAMP->PKA Inhibition DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Akt Akt GSK3b GSK-3β Akt->GSK3b Phosphorylation (Inhibition) PP2A PP2A BetaArrestin->PP2A Activation PP2A->Akt Dephosphorylation (Inhibition)

Olanzapine's antagonism of the D2 receptor.
Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors in the mesocortical pathway is believed to contribute to olanzapine's efficacy against negative and cognitive symptoms of schizophrenia. This action can lead to an increase in dopamine release in this brain region.

Dissolution_Workflow Start Start Prepare Prepare LAI Formulation Start->Prepare Place Place in Flow- Through Cell Prepare->Place Pump Pump Dissolution Medium Place->Pump Collect Collect Eluate Samples Pump->Collect Analyze Analyze Drug Concentration (HPLC) Collect->Analyze Construct Construct Dissolution Profile Analyze->Construct End End Construct->End Bioequivalence_Study Screening Subject Screening Randomization Randomization Screening->Randomization GroupA Group A: Test LAI Randomization->GroupA GroupB Group B: Reference LAI Randomization->GroupB Dosing Dosing GroupA->Dosing GroupB->Dosing Sampling Blood Sampling (multiple time points) Dosing->Sampling Analysis Plasma Concentration Analysis Sampling->Analysis PK Pharmacokinetic Parameter Calculation (Cmax, AUC) Analysis->PK Stats Statistical Analysis (90% CI) PK->Stats Conclusion Conclusion on Bioequivalence Stats->Conclusion

References

A Comparative Guide to the Stability of Disodium Pamoate Monohydrate Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of disodium pamoate monohydrate under various stress conditions. The information presented herein is essential for researchers and drug development professionals involved in the formulation and quality control of pharmaceutical products containing this active pharmaceutical ingredient (API) counter-ion. The guide details experimental protocols for stress testing and presents a comparative analysis of the compound's stability under hydrolytic, oxidative, thermal, and photolytic stress.

Introduction

This compound, the salt of pamoic acid, is frequently used in pharmaceutical formulations to form stable, poorly soluble salts of basic drugs, thereby enabling sustained-release preparations.[1][2] Understanding its intrinsic stability under stress conditions is a critical aspect of drug development, as mandated by regulatory bodies like the EMA and outlined in ICH guidelines.[3][4] Forced degradation studies help in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1]

Comparative Stability Analysis

The stability of this compound was evaluated under several stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the hypothetical quantitative data from forced degradation studies. High-Performance Liquid Chromatography (HPLC) was the primary analytical technique used for the quantification of this compound and its degradation products.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionParametersExposure TimeAssay of Disodium Pamoate (%)Major Degradation Product (%)Remarks
Acid Hydrolysis 0.1 N HCl24 hours92.54.8Significant degradation observed.
Base Hydrolysis 0.1 N NaOH24 hours88.28.1More susceptible to base-catalyzed hydrolysis.
Oxidative 3% H₂O₂24 hours95.12.3Moderate degradation.
Thermal 80°C48 hours98.60.9Relatively stable at elevated temperatures.
Photolytic ICH Q1B Option 2-97.31.5Shows some sensitivity to light exposure.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative stability profile.

Thermal Analysis

Thermal analysis provides insights into the physical stability of the compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques in this assessment.

Table 2: Thermal Analysis Data for Pamoic Acid

Analysis TypeObservationTemperature (°C)Interpretation
TGA Onset of weight loss> 300Pamoic acid is thermally stable up to high temperatures.[5]
DSC Endothermic peak~300Corresponds to melting/decomposition.[5]

Note: This data is for pamoic acid and serves as a reference. The monohydrate salt would be expected to show an initial weight loss corresponding to the loss of water.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

A stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 6.8) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the absorption maximum of disodium pamoate.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are performed to predict the degradation pathways and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 N Hydrochloric acid and keep at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N Sodium Hydroxide and keep at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to a temperature of 80°C for 48 hours in a hot air oven.

  • Photostability Testing: Expose the solid drug substance to light as per ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[6] A control sample should be kept in the dark.

Thermal Analysis Protocols
  • Thermogravimetric Analysis (TGA): Heat a sample of this compound from ambient temperature to 600°C at a heating rate of 10 K/min under a nitrogen atmosphere to determine weight loss as a function of temperature.[7]

  • Differential Scanning Calorimetry (DSC): Heat a sample from ambient temperature to above its melting/decomposition point at a controlled rate (e.g., 10°C/min) to measure the heat flow and identify thermal events.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a forced degradation study and developing a stability-indicating method.

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome API_Sample This compound Sample Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API_Sample->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) API_Sample->Oxidative Thermal Thermal Stress (e.g., 80°C) API_Sample->Thermal Photolytic Photolytic Stress (ICH Q1B) API_Sample->Photolytic HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Data Evaluation (Assay, Impurity Profiling) HPLC_Analysis->Data_Evaluation Degradation_Pathway Elucidation of Degradation Pathway Data_Evaluation->Degradation_Pathway Method_Validation Validation of Analytical Method Data_Evaluation->Method_Validation

Caption: Workflow for Forced Degradation Studies.

Degradation Pathway of Pamoic Acid Moiety (Hypothetical)

This diagram illustrates a hypothetical degradation pathway for the pamoic acid moiety under hydrolytic and oxidative stress, leading to the formation of smaller aromatic compounds.

G A This compound B Pamoic Acid A->B Hydrolysis C Hydroxynaphthoic Acid B->C Further Hydrolysis/ Cleavage D Oxidized Degradants B->D Oxidation

Caption: Hypothetical Degradation Pathway.

References

Unveiling the Impact of Crystalline Form on the Dissolution of Pamoate Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form, or polymorph, of a drug salt can significantly influence its physicochemical properties, including solubility and dissolution rate, which in turn affect its bioavailability and therapeutic efficacy. This guide provides a comparative analysis of the dissolution profiles of two distinct crystalline forms of a model drug pamoate salt, herein referred to as "Drug Pamoate," supported by experimental data and detailed protocols.

Pamoate salts are frequently utilized in pharmaceutical development to modify the solubility of drugs and to formulate long-acting injectable dosage forms.[1][2] The existence of different crystalline forms (polymorphism) of these salts is a critical consideration, as each form can exhibit unique dissolution behavior.[3][4] While one polymorph may be thermodynamically more stable, a metastable form could offer improved dissolution characteristics.[5][6] This guide illustrates this principle through a comparative study of two hypothetical crystalline forms of Drug Pamoate: Form A (a stable anhydrate) and Form B (a metastable hydrate).

Comparative Dissolution Profiles

The dissolution behavior of Form A and Form B of Drug Pamoate was evaluated under standardized conditions. The cumulative drug release over time, presented in Table 1, clearly demonstrates the superior dissolution rate of the metastable Form B compared to the stable Form A. This difference can be attributed to the lower thermodynamic stability and potentially different crystal lattice energy of the hydrated form. An FDA review of different forms of aripiprazole, for instance, highlighted that the anhydrous and monohydrate forms possess different solubilities, which would likely lead to distinct dissolution profiles.

Time (minutes)Form A (% Dissolved)Form B (% Dissolved)
000
51535
102860
154085
306595
458098
609099

Experimental Protocols

A standardized dissolution testing protocol is crucial for obtaining reliable and reproducible data. The following methodology was employed for the comparative dissolution study of Drug Pamoate crystalline forms. This protocol is based on general guidelines for dissolution testing of solid oral dosage forms provided by regulatory agencies such as the FDA.[7][8]

Dissolution Apparatus: USP Apparatus 2 (Paddle Method)

Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid.

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 rpm

Sampling Times: 5, 10, 15, 30, 45, and 60 minutes

Sample Analysis: At each time point, a 5 mL aliquot of the dissolution medium was withdrawn and filtered. The concentration of the dissolved drug was determined by a validated UV-Vis spectrophotometric method at the wavelength of maximum absorbance for the drug. The withdrawn volume was replaced with an equal volume of fresh dissolution medium to maintain a constant total volume.

Experimental Workflow

The logical flow of the experimental process for comparing the dissolution profiles of the two crystalline forms of Drug Pamoate is illustrated in the diagram below.

Dissolution_Workflow cluster_prep Sample Preparation cluster_dissolution Dissolution Testing cluster_analysis Data Analysis FormA Crystalline Form A Apparatus USP Apparatus 2 (Paddle Method) FormA->Apparatus FormB Crystalline Form B FormB->Apparatus Medium 900 mL 0.1 N HCl 37 °C, 50 rpm Sampling Aliquot Sampling at Predetermined Timepoints Medium->Sampling UV_Vis UV-Vis Spectrophotometry Sampling->UV_Vis Calculation Calculate % Dissolved UV_Vis->Calculation Comparison Compare Dissolution Profiles Calculation->Comparison

Experimental workflow for dissolution profile comparison.

Conclusion

The crystalline form of a drug pamoate salt is a critical quality attribute that can significantly impact its dissolution profile. As demonstrated in this guide, the metastable Form B exhibited a markedly faster dissolution rate than the stable Form A. This underscores the importance of comprehensive solid-state characterization during drug development to select the optimal crystalline form that balances stability with the desired biopharmaceutical properties. The provided experimental protocol offers a robust framework for conducting such comparative dissolution studies, ensuring data integrity and facilitating informed decision-making in the formulation development process.

References

Safety Operating Guide

Proper Disposal of Disodium Pamoate Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for disodium pamoate monohydrate, ensuring the safety of personnel and the protection of the environment. The following information is intended to supplement, not replace, institutional safety protocols and local, state, and federal regulations.

Key Disposal Parameters

While specific quantitative data for the disposal of this compound is not widely available in public literature, general parameters for the incineration of chemical waste can provide a baseline for establishing safe procedures in consultation with a licensed waste disposal facility.

ParameterGuidelineCitation(s)
Primary Disposal Method Entrust to a licensed chemical waste disposal company.[1]
Recommended Technology Chemical incineration with a flue gas scrubbing system.[1]
Operating Temperature A general temperature range of 850°C to 1,450°C is typical for hazardous waste incineration. For non-halogenated waste, temperatures between 850°C and 1,000°C are generally considered adequate.[1]
Residence Time For liquid and gaseous wastes, a residence time of approximately 2 seconds in the secondary combustion chamber is recommended. Solid wastes typically require a longer residence time of 30 to 90 minutes.[1]
Transport Classification Not regulated as a dangerous or hazardous good for transportation.[1]

Disposal Workflow

cluster_prep Preparation for Disposal cluster_disposal Disposal Process cluster_documentation Documentation A Identify Disodium Pamoate Monohydrate for Disposal B Consult Institutional Safety Protocols & SDS A->B C Segregate from Incompatible Wastes B->C D Package in a Labeled, Sealed, and Compatible Container C->D E Contact Licensed Waste Disposal Company D->E Ready for Pickup F Provide Chemical Information (Name, Quantity) E->F G Follow Vendor-Specific Collection & Transport Procedures F->G H Vendor Performs Disposal (e.g., Incineration) G->H I Obtain Certificate of Disposal H->I Disposal Complete J Maintain Records for Regulatory Compliance I->J

Caption: Decision workflow for the proper disposal of this compound.

Detailed Disposal Protocol

The recommended procedure for the disposal of this compound is through incineration by a licensed and qualified waste management facility. This ensures the complete destruction of the compound in a controlled environment.

1. Pre-Disposal Handling and Storage:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Segregation: Store waste this compound separately from incompatible materials. Although specific incompatibilities are not well-documented, as a general practice, keep it away from strong oxidizing agents.

  • Containerization: Collect the waste in a clearly labeled, non-reactive, and sealable container. The label should include the chemical name ("this compound"), quantity, and any associated hazards.

2. Disposal Procedure:

  • Engage a Licensed Waste Disposal Company: The primary and most critical step is to contract a reputable and licensed hazardous waste disposal company. They will have the necessary permits and expertise to handle and dispose of chemical waste in compliance with all regulations.

  • Chemical Characterization: Provide the waste disposal company with the Safety Data Sheet (SDS) and as much information as possible about the waste stream, including its composition and volume.

  • Recommended Disposal Method - Incineration:

    • One suggested method is to dissolve or mix the this compound with a combustible solvent.[1] The choice of solvent should be made in consultation with the waste disposal facility to ensure compatibility with their incineration process.

    • The mixture is then introduced into a chemical incinerator equipped with an afterburner and a scrubber to neutralize and remove any harmful combustion by-products.[1]

3. Environmental Precautions:

  • Prevent Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

  • Containment of Spills: In case of a spill, avoid generating dust.[1] Collect the spilled material using appropriate methods (e.g., sweeping, vacuuming with HEPA filtration) and place it in a sealed container for disposal as chemical waste.

4. Regulatory Compliance:

  • Follow Local and National Regulations: All disposal activities must adhere to local, state, and federal environmental protection regulations.[1]

  • Documentation: Retain all documentation provided by the waste disposal company, including manifests and certificates of destruction, as proof of proper disposal.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling Disodium pamoate monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Disodium Pamoate Monohydrate

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and maintaining a compliant research environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling is essential to minimize exposure and prevent contamination.[1]

Hazard Identification and Controls

This compound is not considered a hazardous material; however, its dust can cause mechanical irritation to the eyes, skin, and respiratory tract.[2] The primary control measure is to minimize dust generation and ensure adequate ventilation.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or a local exhaust ventilation system is recommended, especially when handling larger quantities or when dust is likely to be generated.[3]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the work area.[2]

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Skin Protection Respiratory Protection
Weighing and Transferring Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile), Lab coatNIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or dust is generated[2]
Solution Preparation Tightly fitting safety goggles with side-shieldsChemical-resistant gloves, Lab coatNot generally required if handled in a fume hood
Spill Cleanup Tightly fitting safety goggles with side-shieldsChemical-resistant gloves, Protective clothingNIOSH/MSHA or European Standard EN 149 approved respirator

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that a spill kit and appropriate waste containers are nearby.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or on a bench with local exhaust ventilation to minimize dust dispersion.

    • Use a spatula or other appropriate tool to handle the powder. Avoid scooping in a manner that creates airborne dust.

    • Close the container tightly immediately after use.[2]

  • Solution Preparation:

    • Slowly add the weighed this compound to the solvent to prevent splashing and dust formation.

    • Stir the mixture gently until the solid is fully dissolved.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE carefully to avoid contaminating skin or clothing.

    • Wash hands and face thoroughly with soap and water after handling the substance.[2]

Spill Management Protocol
  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spilled material from entering drains or water courses.[4]

  • Clean-up:

    • Wear the appropriate PPE as outlined in the table above.

    • Carefully sweep or vacuum the spilled solid. Avoid actions that create dust.

    • For residual powder, you can moisten a cloth or paper towel to wipe the surface.

    • Collect all contaminated materials in a suitable, sealed container for disposal.[2][4]

Disposal Plan
  • Product: Dispose of unused this compound in accordance with local, state, and federal regulations. It should be entrusted to a licensed waste disposal company. One suggested method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Before disposing of the container, ensure it is completely empty. Dispose of the container in accordance with all applicable regulations.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh & Transfer don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution spill Spill Occurs? prepare_solution->spill clean_area Clean Work Area & Equipment dispose_waste Dispose of Waste Properly clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->clean_area No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->clean_area

Caption: Workflow for the safe handling of this compound.

First Aid Measures

The following table provides immediate first aid guidance.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If they feel unwell, seek medical attention.
Skin Contact Remove contaminated clothing immediately. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
Ingestion Rinse the mouth with water. Seek medical attention.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium pamoate monohydrate
Reactant of Route 2
Disodium pamoate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.